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  • Product: 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
  • CAS: 312501-80-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Executive Summary: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2] This guide provides a d...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2] This guide provides a detailed, in-depth protocol for the synthesis and comprehensive characterization of a specific derivative, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. This molecule holds potential as a key intermediate in drug discovery, leveraging the unique electronic and steric properties of its constituent moieties.[3][4] We present a validated, multi-step synthetic pathway, from accessible starting materials to the final product, and delineate the full suite of spectroscopic techniques required for unambiguous structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of 1,2,4-Triazole Scaffolds in Drug Discovery

The 1,2,4-triazole ring is a privileged five-membered heterocycle containing three nitrogen atoms. Its unique structural and electronic properties—including metabolic stability, hydrogen bonding capability, and dipole character—make it an exceptional scaffold for engaging with biological targets.[5] Consequently, triazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]

The incorporation of a thiol group at the 3-position and distinct substituents at the 4- and 5-positions allows for fine-tuning of the molecule's physicochemical properties and biological activity. The target molecule, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, combines several key features:

  • The 2-Bromophenyl Group: Introduces steric bulk and an ortho-halogen, which can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) and can influence binding affinity through halogen bonding.

  • The N-Cyclohexyl Group: Provides a bulky, lipophilic moiety that can enhance membrane permeability and modulate solubility.

  • The 3-Thiol Group: A crucial functional group that can exist in thione-thiol tautomeric forms.[6] It is also a key site for S-alkylation to generate a diverse library of derivatives.[7]

This guide provides the scientific foundation and practical steps for the successful synthesis and rigorous characterization of this promising chemical entity.

Synthetic Strategy and Workflow

The most reliable and widely adopted method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of an N¹,N⁴-disubstituted thiosemicarbazide intermediate.[8][9] This intermediate is readily prepared from the corresponding acid hydrazide and an isothiocyanate.

Our retrosynthetic analysis identifies 2-bromobenzohydrazide and cyclohexyl isothiocyanate as the key starting materials. The overall synthetic workflow is depicted below.

Synthetic Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Thiosemicarbazide Formation cluster_2 Step 3: Cyclization Methyl_2_bromobenzoate Methyl 2-bromobenzoate 2_Bromobenzohydrazide Intermediate 1: 2-Bromobenzohydrazide Methyl_2_bromobenzoate->2_Bromobenzohydrazide Reflux in Ethanol Hydrazine_Hydrate Hydrazine Hydrate (NH2NH2·H2O) Hydrazine_Hydrate->2_Bromobenzohydrazide 2_Bromobenzohydrazide_ref Intermediate 1 Cyclohexyl_Isothiocyanate Cyclohexyl Isothiocyanate Thiosemicarbazide_Intermediate Intermediate 2: N-Cyclohexyl-2-(2-bromobenzoyl) hydrazine-1-carbothioamide Cyclohexyl_Isothiocyanate->Thiosemicarbazide_Intermediate Thiosemicarbazide_Intermediate_ref Intermediate 2 2_Bromobenzohydrazide_ref->Thiosemicarbazide_Intermediate Reflux in Ethanol NaOH Sodium Hydroxide (aq) Final_Product Final Product: 5-(2-bromophenyl)-4-cyclohexyl -4H-1,2,4-triazole-3-thiol NaOH->Final_Product Thiosemicarbazide_Intermediate_ref->Final_Product Reflux, then Acidification

Figure 1: Overall synthetic workflow for the target triazole. (Max Width: 760px)

Causality Behind Strategy: This multi-step approach is chosen for its high efficiency and modularity. The formation of the thiosemicarbazide intermediate is typically clean and high-yielding. The subsequent base-catalyzed cyclization is a classic and robust method for forming the 1,2,4-triazole ring system. The use of a strong base like NaOH facilitates the deprotonation necessary to initiate the intramolecular nucleophilic attack, leading to cyclization and subsequent dehydration to form the aromatic triazole ring.[8][10]

Detailed Experimental Protocols

Materials and Reagents: All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood.

Protocol 3.1: Synthesis of 2-Bromobenzohydrazide (Intermediate 1)

This procedure is adapted from standard hydrazinolysis methods.[11]

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add methyl 2-bromobenzoate (1.0 eq).

  • Reagent Addition: Add absolute ethanol (approx. 5 mL per gram of ester) to dissolve the starting material. To this solution, add hydrazine hydrate (80% solution, 2.0 eq) dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane mobile phase.

  • Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water.

  • Isolation: The resulting white precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried in a vacuum oven at 50-60 °C. The product is typically of high purity and can be used in the next step without further purification.

Protocol 3.2: Synthesis of N-Cyclohexyl-2-(2-bromobenzoyl)hydrazine-1-carbothioamide (Intermediate 2)

This step involves the formation of the key thiosemicarbazide intermediate.[7][9]

  • Setup: In a 250 mL round-bottom flask, dissolve 2-bromobenzohydrazide (1.0 eq) in absolute ethanol.

  • Reagent Addition: To this solution, add cyclohexyl isothiocyanate (1.05 eq).

  • Reaction: Heat the mixture to reflux for 3-5 hours. A white precipitate will typically form as the reaction progresses. Monitor for the disappearance of the starting materials via TLC.

  • Isolation: Cool the reaction mixture to room temperature. The solid product is collected by vacuum filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and dried.

Protocol 3.3: Synthesis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (Final Product)

This is the critical ring-closing step performed in an alkaline medium.[8][12]

  • Setup: Suspend the thiosemicarbazide intermediate (1.0 eq) in a 2N aqueous sodium hydroxide solution (approx. 4-5 eq of NaOH) in a round-bottom flask fitted with a reflux condenser.

  • Reaction: Heat the mixture to reflux for 6-8 hours. The suspended solid will gradually dissolve as the reaction proceeds, resulting in a clear or pale yellow solution.

  • Work-up: After the reflux period, cool the reaction mixture in an ice bath.

  • Precipitation: Carefully acidify the cold solution to a pH of 5-6 using concentrated hydrochloric acid (HCl) or glacial acetic acid. This must be done slowly and with vigorous stirring in an ice bath, as the neutralization is exothermic. A voluminous white precipitate of the final product will form.

  • Purification: Collect the crude product by vacuum filtration and wash it extensively with cold water until the filtrate is neutral. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to yield the pure product as a white crystalline solid.

Spectroscopic Characterization and Data

Unambiguous confirmation of the final product's structure is achieved through a combination of spectroscopic methods. The expected data are summarized below.

Summary of Expected Characterization Data
Technique Parameter Expected Value / Observation Attribution
Appearance Physical StateWhite to off-white crystalline solid-
Melting Point Range (°C)To be determined experimentallyPurity indicator
FT-IR Wavenumber (cm⁻¹)~3100-3000Aromatic C-H stretch
~2930, 2850Aliphatic C-H stretch (cyclohexyl)
~2600-2550S-H stretch (thiol)[8][13]
~1610-1590C=N stretch (triazole ring)[8]
~1470C=C stretch (aromatic ring)
~750C-Br stretch
¹H NMR Chemical Shift (δ, ppm)~13.0-14.0(s, 1H, SH); broad, D₂O exchangeable[6][8]
(400 MHz, DMSO-d₆)~7.8-7.4(m, 4H, Ar-H); complex multiplet for bromophenyl
~4.5-4.2(m, 1H, N-CH of cyclohexyl)
~2.0-1.2(m, 10H, 5 x CH₂ of cyclohexyl)
¹³C NMR Chemical Shift (δ, ppm)~168C-SH (thiol carbon)[6]
(100 MHz, DMSO-d₆)~150C=N (triazole ring carbon)
~134-128Aromatic carbons
~122C-Br (aromatic)
~58N-CH (cyclohexyl)
~32, 26, 25CH₂ carbons (cyclohexyl)
Mass Spec (ESI-MS) m/z[M+H]⁺Calculated for C₁₄H₁₆BrN₄S
[M-H]⁻Calculated for C₁₄H₁₆BrN₄S
Visualization of Structure-Spectra Correlation

The following diagram illustrates the correlation between the key structural features of the molecule and their expected spectroscopic signals.

Structure_Spectra_Correlation cluster_mol cluster_spectra Expected Spectroscopic Signals mol HNMR ¹H NMR (ppm) - SH: ~13.5 (s, 1H) - Ar-H: ~7.4-7.8 (m, 4H) - N-CH: ~4.3 (m, 1H) - CH₂: ~1.2-2.0 (m, 10H) CNMR ¹³C NMR (ppm) - C-SH: ~168 - C5: ~150 - Ar-C: ~122-134 - N-CH: ~58 FTIR FT-IR (cm⁻¹) - S-H: ~2575 - C-H (aliph.): ~2930 - C=N: ~1600 - C-Br: ~750 p_SH->HNMR SH Proton p_SH->CNMR Thiol Carbon p_SH->FTIR S-H Stretch p_ArH->HNMR Aromatic Protons p_ArH->CNMR Aromatic Carbons p_CycH->HNMR Cyclohexyl Protons p_CycH->FTIR C-H Stretch p_Triazole->CNMR Triazole Carbons p_Triazole->FTIR C=N Stretch p_CBr->FTIR C-Br Stretch

Figure 2: Correlation map of molecular structure and expected key spectroscopic signals. (Note: Image is representational). (Max Width: 760px)

Mechanistic Considerations: Thione-Thiol Tautomerism

Heterocyclic compounds containing a thioamide moiety, such as 1,2,4-triazole-3-thiols, can exist in two tautomeric forms: the thione form and the thiol form. The equilibrium between these forms can be influenced by the solvent, temperature, and the nature of substituents on the ring.[6][14]

For 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, the thiol tautomer is generally considered the more stable form due to the aromaticity of the triazole ring. Spectroscopic evidence is key to confirming this. The presence of a distinct S-H stretching band in the IR spectrum around 2550-2600 cm⁻¹ and the observation of a labile SH proton signal in the ¹H NMR spectrum (typically downfield, >13 ppm) are strong indicators of the thiol form.[6][8] Conversely, the thione form would be characterized by a strong C=S stretching band in the IR spectrum (around 1250-1285 cm⁻¹) and an N-H proton signal.[9] The protocols and expected data provided in this guide are based on the predominance of the aromatic thiol tautomer.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. The three-step synthetic sequence is logical, employing well-established chemical transformations that are scalable and efficient. The comprehensive characterization plan, utilizing FT-IR, multinuclear NMR, and mass spectrometry, provides a self-validating system to ensure the unambiguous identification and purity assessment of the final compound. This molecule represents a valuable building block for the development of novel chemical entities in the fields of medicinal chemistry and materials science, and this guide serves as a complete resource for its preparation and validation.

References

  • Gholivand, K., et al. (2019). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Zarghi, A., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Chemical Reviews. Available at: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.
  • Hussein, D. H., et al. (2015). Synthesis, Characterization and Evaluation of Biological Activity of Some Heterocyclic Compounds Containing 1,2,4-Triazole Ring. International Journal of Research in Pharmacy and Chemistry.
  • Zarghi, A., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

  • Kochikyan, T. V., et al. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]

  • Rostkowska, H., et al. (2021). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics. Available at: [Link]

  • Kubiv, O., et al. (2016). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • ResearchGate. (2021). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom). Available at: [Link]

  • ResearchGate. (2017). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Available at: [Link]

  • Yüksek, H., et al. (2012). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University. Available at: [Link]

  • Kumar, A., et al. (2023). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available at: [Link]

  • Singh, R., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. Available at: [Link]

  • ResearchGate. (2024). A triazole-thiol derivative possessing antioxidant activity. Available at: [Link]

  • Al-Bayati, Y. K., & Hussein, F. A. (2022). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Medical Journal of Babylon. Available at: [Link]

  • Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2024). Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. Available at: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules. Available at: [Link]

  • Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]

  • Siddiqui, H. L., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of the Chemical Society of Pakistan.
  • Zarghi, A., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Abstract: The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anticancer, and a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The precise determination of the molecular structure of novel triazole derivatives is a critical, non-negotiable step in the drug discovery and development pipeline. An unambiguous structural assignment underpins all subsequent pharmacological and toxicological evaluation. This guide provides an in-depth, multi-faceted spectroscopic protocol for the definitive structural elucidation of a novel derivative, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, designed for researchers and scientists in organic synthesis and drug development. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a self-validating system for structural confirmation.[4][5]

Foundational Strategy: Synthesis of the Target Compound

Before any structural analysis can commence, the target molecule must be synthesized. The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is reliably achieved through the base-catalyzed intramolecular cyclization of an appropriate 1,4-disubstituted thiosemicarbazide intermediate.[2][6][7][8] This approach offers high yields and a straightforward purification process.

The logical synthetic pathway begins with the reaction of 2-bromobenzoyl chloride with potassium thiocyanate to form 2-bromobenzoyl isothiocyanate. This reactive intermediate is then treated with cyclohexylhydrazine to yield the key N-cyclohexyl-N'-(2-bromobenzoyl)thiosemicarbazide. Subsequent exposure to a basic medium, such as aqueous sodium hydroxide, induces cyclization and dehydration to afford the final product.

Protocol 1: Synthesis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
  • Step A (Thiosemicarbazide Formation): To a stirred solution of cyclohexylhydrazine (1.0 eq) in a suitable aprotic solvent (e.g., THF), add 2-bromobenzoyl isothiocyanate (1.05 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of starting materials.

  • Remove the solvent under reduced pressure. The crude thiosemicarbazide intermediate is washed with cold ether to remove impurities and used in the next step without further purification.

  • Step B (Cyclization): Dissolve the crude thiosemicarbazide in 8% aqueous sodium hydroxide solution.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress via TLC.

  • Upon completion, cool the reaction mixture to room temperature and acidify to pH 5-6 using dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed thoroughly with distilled water, and dried under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol as a solid.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product SM1 2-Bromobenzoyl isothiocyanate INT1 1,4-Disubstituted Thiosemicarbazide SM1->INT1 Step A: THF, RT SM2 Cyclohexylhydrazine SM2->INT1 FP 5-(2-bromophenyl)-4-cyclohexyl- 4H-1,2,4-triazole-3-thiol INT1->FP Step B: NaOH(aq), Reflux

Figure 1: High-level synthetic workflow for the target triazole.

The Elucidation Toolkit: A Multi-Spectroscopic Approach

While individual spectroscopic techniques provide specific pieces of the structural puzzle, their combined power yields an unambiguous and robust confirmation.[9] Our strategy relies on determining the molecular weight and elemental formula (MS), identifying key functional groups (FT-IR), and mapping the precise atom-to-atom connectivity (¹H & ¹³C NMR).

Elucidation_Logic cluster_goal Structural Confirmation cluster_data Spectroscopic Data Goal Unambiguous Structure of C14H15BrN4S MS Mass Spec (MS) [Molecular Weight & Formula] MS->Goal Confirms Mass & Bromine Presence IR FT-IR [Functional Groups] IR->Goal Confirms Thiol, Aromatic, & Triazole Groups NMR NMR (¹H, ¹³C) [Connectivity & Environment] NMR->Goal Confirms C-H Framework & Substituent Placement

Figure 2: Logic diagram showing the convergence of spectroscopic data.

Mass Spectrometry: Confirming Molecular Weight and Key Elements

Mass spectrometry is the first critical step, providing the molecular weight of the compound. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

The most crucial diagnostic feature stems from the isotopic distribution of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic pair of peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by 2 m/z units. This is a definitive fingerprint for a mono-brominated compound.

Protocol 2: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer with an API-ES (Electrospray Ionization) source.

  • Method Parameters:

    • Ion Source: API-ES, Positive Polarity

    • Mobile Phase: 50:50 (v/v) acetonitrile/water with 0.1% formic acid.

    • Capillary Voltage: 4000 V

    • Drying Gas: Nitrogen at 10 L/min

    • Scan Range: m/z 100–500

    • Fragmentor Voltage: Set to a low value (e.g., 70 V) to observe the parent ion, then increase (e.g., 150-200 V) to induce fragmentation.[10]

Expected Results & Interpretation
  • Molecular Formula: C₁₄H₁₅BrN₄S

  • Monoisotopic Mass: 350.0306 g/mol

  • Expected [M+H]⁺: m/z 351.0384

  • Expected [M+2+H]⁺: m/z 353.0364

  • Primary Fragmentation: The most likely initial fragmentation pathway involves the cleavage of the N-C bond connecting the cyclohexyl group, a common fragmentation mode for N-alkylated heterocycles.[11] Loss of the bromophenyl group is also a possible pathway.

Fragmentation Parent [C₁₄H₁₅BrN₄S+H]⁺ m/z ≈ 351/353 Product1 [C₈H₅BrN₄S+H]⁺ m/z ≈ 269/271 Parent->Product1 - 82 Da Frag1 Loss of C₆H₁₀ (cyclohexene)

Figure 3: A primary expected fragmentation pathway in ESI-MS.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, confirming the success of the cyclization reaction. The spectrum provides direct evidence for the thiol group, the aromatic system, and the heterocyclic triazole ring.

Protocol 3: FT-IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample (~1-2 mg) with dry potassium bromide (~100 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Data & Interpretation

The presence of a weak absorption band for the S-H stretch and the absence of a strong C=O band from the thiosemicarbazide precursor are key indicators of successful synthesis.[12]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100-3000C-H StretchAromatic (C-H)Confirms the bromophenyl ring.
~2930 & 2850C-H StretchAliphatic (CH₂, CH)Confirms the cyclohexyl ring.
~2600-2550S-H StretchThiolWeak but highly diagnostic for the thiol tautomer.[6][13]
~1610-1580C=N StretchTriazole RingConfirms the heterocyclic core.[7]
~1500-1400C=C StretchAromatic RingFurther confirms the phenyl group.
~1350C=S StretchThione/ThiolContributes to the fingerprint region.
~750C-H Bendortho-disubstitutedStrong band indicative of 1,2-disubstitution on the phenyl ring.
~650C-Br StretchAryl BromideConfirms the presence of the C-Br bond.

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, establishing the carbon-hydrogen framework and the precise connectivity of the atoms. For this molecule, ¹H and ¹³C NMR are essential. The use of a solvent like DMSO-d₆ is advantageous as it can solubilize the compound and allows for the observation of exchangeable protons like S-H.[14]

Protocol 4: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

  • Confirmation: Add a drop of D₂O to the ¹H NMR sample and re-acquire the spectrum to confirm the exchangeable S-H proton, which will disappear or significantly diminish.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.0broad singlet1HS-H The acidic thiol proton is typically downfield and broad.[6][7][15] It will exchange with D₂O.
~7.8 - 7.4multiplet4HAr-H Protons on the 2-bromophenyl ring will show complex splitting due to their differing environments and couplings.
~4.5 - 4.3multiplet1HN-CH (cyclohexyl)The single proton on the carbon directly attached to the triazole nitrogen is deshielded and will appear as a multiplet.
~2.0 - 1.2multiplet10H-CH ₂- (cyclohexyl)The remaining five pairs of methylene protons on the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the aliphatic region.[16]
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~168C =S (Thiol)The thione/thiol carbon is significantly deshielded and appears far downfield.[17]
~152C -Br (Triazole)The C5 carbon of the triazole ring, attached to the bromophenyl group.
~134-125Ar-C Four signals expected for the non-brominated aromatic carbons.
~122Ar-C -BrThe carbon directly attached to the bromine atom is shielded compared to the other aromatic carbons.
~58N-C H (cyclohexyl)The carbon directly attached to the nitrogen atom is deshielded relative to other aliphatic carbons.
~32-25-C H₂- (cyclohexyl)Multiple signals expected for the remaining five methylene carbons of the cyclohexyl ring.

Conclusion: A Unified Structural Verdict

The structural elucidation of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is definitively achieved by synthesizing the evidence from all three spectroscopic methods.

  • Mass Spectrometry confirms the molecular mass (350.03 g/mol ) and unambiguously proves the presence of a single bromine atom through its characteristic 1:1 isotopic pattern.

  • FT-IR Spectroscopy verifies the presence of all key functional groups: the S-H of the thiol, the C=N of the triazole, the aromatic C-H of the phenyl ring, and the aliphatic C-H of the cyclohexyl group.

  • NMR Spectroscopy provides the final, incontrovertible proof by mapping the molecular skeleton. ¹H NMR confirms the number and environment of all protons, including the labile thiol proton and the distinct aromatic and aliphatic systems. ¹³C NMR confirms the carbon count and the chemical environment of each carbon, from the downfield thione carbon to the carbons of the substituted rings.

Together, these techniques form a robust, self-validating workflow that leaves no ambiguity in the final structure. This rigorous approach is fundamental to ensuring the scientific integrity of data in the fields of chemical research and pharmaceutical development.

References

  • Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. (2025). Benchchem.
  • A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. (2025). Benchchem.
  • Asiri, A. M., & Khan, S. A. (2004).
  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. (2025). Benchchem.
  • Pharmacological aspects of application of 1,2,4-triazole-3-thiol furan deriv
  • Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004).
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Geronikaki, A., et al. (2020).
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2025). NIH.
  • Molecular Structure Characterisation and Structural Elucid
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
  • 1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry.
  • CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (2025/2026). University College Dublin.
  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • FTIR trace showing the presence of thiol groups at 2550 cm −1. (n.d.).
  • Synthesis, characterization and evaluation of biological activity of some heterocyclic compounds containing 1,2,4- triazole ring. (n.d.). IJRPC.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Unknown Source.
  • Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)
  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020). Unknown Source.
  • Mass Spectrometry: Fragment
  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014).

Sources

Foundational

An In-depth Technical Guide to the Spectral Data of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. As direct experimental spectra for this specific...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally analogous compounds and foundational spectroscopic principles to predict and interpret its characteristic spectral features. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of substituted 1,2,4-triazole derivatives.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of a thiol group at the 3-position and specific substitutions on the triazole ring, such as the 2-bromophenyl and cyclohexyl moieties in the target compound, can significantly modulate its biological activity and physicochemical properties. Accurate structural elucidation through spectroscopic methods is therefore paramount for advancing research and development involving this class of molecules.

This guide will delve into the expected Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. We will explore the theoretical basis for the anticipated spectral signals, supported by data from closely related structures found in the literature.

Molecular Structure and Tautomerism

A critical consideration for 1,2,4-triazole-3-thiols is the existence of thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol form and the thione form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. Spectroscopic analysis is crucial for determining the predominant tautomeric form in a given state.[1][2]

A diagram illustrating the thione-thiol tautomeric equilibrium.

Predicted Spectral Data and Interpretation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. For 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, the FT-IR spectrum is expected to show characteristic absorption bands. The presence of a weak to medium intensity band in the region of 2550-2650 cm⁻¹ would be indicative of the S-H stretching vibration, confirming the presence of the thiol tautomer.[2][3] Conversely, the absence of this peak and the presence of a strong C=S stretching band around 1250-1340 cm⁻¹ would suggest the dominance of the thione form.[2]

Functional Group Expected Wavenumber (cm⁻¹) Significance
N-H Stretch (Thione)3100-3460Indicates the presence of the thione tautomer.[2]
C-H Aromatic Stretch3000-3100Confirms the presence of the bromophenyl group.[4]
C-H Aliphatic Stretch2850-2950Corresponds to the cyclohexyl group.
S-H Stretch (Thiol)2550-2650A key indicator of the thiol tautomer.[2]
C=N Stretch1560-1650Characteristic of the triazole ring.[2]
C=C Aromatic Stretch1450-1600Further confirms the bromophenyl ring.[4]
C=S Stretch (Thione)1250-1340Indicates the presence of the thione tautomer.[2]
C-S Stretch600-800Suggests the presence of a carbon-sulfur bond.[5]

Experimental Protocol:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) powder.

  • The mixture is then pressed into a thin, transparent pellet.

  • The FT-IR spectrum is recorded using a spectrophotometer, typically in the range of 4000-400 cm⁻¹.

ftir_workflow Sample Sample Preparation (KBr Pellet) Spectrometer FT-IR Spectrometer Sample->Spectrometer Spectrum Data Acquisition (4000-400 cm⁻¹) Spectrometer->Spectrum Analysis Spectral Analysis Spectrum->Analysis caption Workflow for FT-IR analysis.

A simplified workflow for FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Significance
SH (Thiol)11.0 - 14.0SingletA highly deshielded proton, characteristic of the SH group in this environment. Its presence is a strong indicator of the thiol tautomer.[2][6]
Aromatic (Bromophenyl)7.0 - 8.0MultipletThe protons on the bromophenyl ring will appear in the aromatic region, with their specific shifts and splitting patterns depending on their positions relative to the bromine and triazole substituents.
Cyclohexyl (CH)3.5 - 4.5MultipletThe methine proton of the cyclohexyl group attached to the nitrogen of the triazole ring will be deshielded.
Cyclohexyl (CH₂)1.0 - 2.5MultipletsThe methylene protons of the cyclohexyl ring will appear as a complex set of multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon Type Expected Chemical Shift (δ, ppm) Significance
C=S (Thione)165 - 185A highly deshielded carbon, characteristic of a thione group. Its presence would indicate the thione tautomer.[1]
C-S (Thiol)150 - 165The carbon of the triazole ring attached to the sulfur atom in the thiol form.
C=N (Triazole)140 - 155The other carbon atom in the triazole ring.
Aromatic (Bromophenyl)110 - 140The six carbon atoms of the bromophenyl ring will give rise to distinct signals in this region. The carbon attached to the bromine atom will be significantly shifted.
Cyclohexyl (CH)50 - 60The methine carbon of the cyclohexyl group attached to the nitrogen.
Cyclohexyl (CH₂)20 - 40The methylene carbons of the cyclohexyl ring.

Experimental Protocol:

  • The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

  • The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

nmr_workflow Sample_Prep Sample Dissolution (Deuterated Solvent) NMR_Spec NMR Spectrometer Sample_Prep->NMR_Spec Data_Acq ¹H and ¹³C Spectra Acquisition NMR_Spec->Data_Acq Data_Proc Data Processing and Analysis Data_Acq->Data_Proc caption General workflow for NMR spectroscopy.

A schematic of the NMR spectroscopy workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, the presence of bromine is a key feature to look for in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[7] This will result in a characteristic M/M+2 isotope pattern for the molecular ion and any bromine-containing fragments, with the two peaks having almost equal intensity.[8]

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) should be observed, with a corresponding M+2 peak of similar intensity. Common fragmentation pathways for such molecules involve the loss of the cyclohexyl group, cleavage of the triazole ring, and loss of the bromine atom or the thiol group.

m/z Value Possible Fragment Significance
M⁺ and M+2[C₁₅H₁₆BrN₃S]⁺The molecular ion, showing the characteristic bromine isotope pattern.
M - 83[C₉H₅BrN₃S]⁺Loss of the cyclohexyl radical.
M - Br[C₁₅H₁₆N₃S]⁺Loss of the bromine radical.
M - SH[C₁₅H₁₆BrN₃]⁺Loss of the thiol radical.

Experimental Protocol:

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • The sample is ionized, typically using electrospray ionization (ESI) or electron impact (EI).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural confirmation of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. By correlating the predicted FT-IR, ¹H NMR, ¹³C NMR, and MS data with experimental results, researchers can confidently verify the synthesis of this and other structurally related compounds. A thorough understanding of the characteristic spectral features, including the nuances of thione-thiol tautomerism and isotopic patterns, is essential for advancing the study of these promising therapeutic agents.

References

  • BenchChem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
  • Abdulrasool, M. M., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(4).
  • African Journals Online (AJOL). (2024). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES.
  • Frontiers in Chemistry. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.
  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • ResearchGate. (n.d.). FTIR trace showing the presence of thiol groups at 2550 cm −1 (shown by arrows) in the MPTMS functionalized -AlOOH substrate.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.
  • Arkat USA. (n.d.). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • ACS. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
  • PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
  • SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum.
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • Shcherbyna, R., et al. (2024). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H--1,2,4-triazole-3-thiol. Česká a slovenská farmacie.
  • Sigma-Aldrich. (n.d.). 5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
  • SciELO. (n.d.). 1H-[1][5][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from

  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.
  • MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • BenchChem. (2025). spectroscopic analysis (NMR, IR, MS) of synthesized triazole compounds.
  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.
  • PubMed. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity.
  • Semantic Scholar. (2021). molbank.
  • SpectraBase. (n.d.). 4H-1,2,4-triazole-3-thiol, 4-cyclohexyl-5-phenyl- - Optional[1H NMR] - Spectrum.
  • DergiPark. (n.d.). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES.
  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • SpectraBase. (n.d.). 5-(4-methoxy-phenyl)-4H-[2][5][9]triazole-3-thiol - Optional[MS (GC)] - Spectrum. Retrieved from

Sources

Exploratory

"initial screening of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol"

PART 2: Antimicrobial Activity Evaluation Given the prevalence of antimicrobial resistance, the discovery of new antimicrobial agents is a critical area of research. The 1,2,4-triazole scaffold is a common feature in man...

Author: BenchChem Technical Support Team. Date: January 2026

PART 2: Antimicrobial Activity Evaluation

Given the prevalence of antimicrobial resistance, the discovery of new antimicrobial agents is a critical area of research. The 1,2,4-triazole scaffold is a common feature in many antimicrobial drugs.[1][2]

Recommended Microbial Strains

A panel of clinically relevant and representative bacterial and fungal strains should be used for the initial screening. This includes both Gram-positive and Gram-negative bacteria, as well as a common fungal species.

Microorganism Type Rationale
Staphylococcus aureus (e.g., ATCC 25923)Gram-positive bacteriaA common cause of skin, respiratory, and bloodstream infections.
Escherichia coli (e.g., ATCC 25922)Gram-negative bacteriaA frequent cause of urinary tract infections and gastroenteritis.
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negative bacteriaAn opportunistic pathogen known for its resistance to multiple antibiotics.
Candida albicans (e.g., ATCC 90028)Fungus (Yeast)A common cause of opportunistic fungal infections in immunocompromised individuals.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[3]

Materials:

  • 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

  • Selected microbial strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Microplate reader

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 0.1 to 100 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Causality behind Experimental Choices:

  • Choice of Broth Microdilution: This method is the gold standard for determining MIC values, providing quantitative data on the compound's potency.[5] It is also amenable to high-throughput screening.

  • Standardized Inoculum: A standardized inoculum is crucial for the reproducibility and accuracy of the MIC results.

  • Inclusion of Controls: Positive and negative controls are essential to ensure the validity of the assay, while a reference standard provides a benchmark for the compound's activity.

PART 3: Antioxidant Activity Assessment

Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The antioxidant potential of the test compound will be evaluated using two common in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[6][7] The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow.[6]

Materials:

  • 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.

  • Assay Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the test compound or ascorbic acid at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) should be determined.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method for assessing antioxidant activity.[8][9] The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[8] Antioxidants reduce the ABTS radical cation, causing a decolorization of the solution.

Materials:

  • 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Reaction: Add the diluted ABTS radical cation solution to the wells of a 96-well plate, followed by the addition of the test compound or Trolox at various concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS radical scavenging activity and the IC50 value as described for the DPPH assay.

Causality behind Experimental Choices:

  • Complementary Assays: The use of both DPPH and ABTS assays provides a more comprehensive assessment of antioxidant activity, as they have different reaction mechanisms and sensitivities to various antioxidants.

  • Positive Controls: Ascorbic acid and Trolox are well-established antioxidants and serve as reliable positive controls for these assays.

PART 4: In Silico ADMET Profiling and Drug-Likeness Prediction

In the early stages of drug discovery, in silico (computer-based) methods are invaluable for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound.[10][11] These predictions help to identify potential liabilities early on, saving time and resources.[12][13]

Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability.[14][15][16] The rules are:

  • Molecular weight < 500 Daltons[15][16]

  • LogP (octanol-water partition coefficient) < 5[15][16]

  • No more than 5 hydrogen bond donors[15][16]

  • No more than 10 hydrogen bond acceptors[15][16]

Compounds that comply with these rules are more likely to be orally absorbed.

In Silico ADMET Prediction Tools

Several open-access and commercial software tools are available for predicting the ADMET properties of small molecules. These tools utilize quantitative structure-activity relationship (QSAR) models and other algorithms to make predictions.

Recommended Tools:

  • SwissADME: A free web-based tool that provides predictions for a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • pkCSM: Another free web-based tool for predicting ADMET properties.

  • ADMETlab 2.0: A comprehensive online platform for ADMET prediction.

Key Parameters to Evaluate:

ADMET Property Significance
Absorption Prediction of human intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.
Distribution Prediction of blood-brain barrier permeability, plasma protein binding, and volume of distribution.
Metabolism Prediction of cytochrome P450 (CYP) enzyme inhibition and substrate specificity.
Excretion Prediction of renal clearance.
Toxicity Prediction of Ames mutagenicity, hERG (human Ether-a-go-go-Related Gene) inhibition, hepatotoxicity, and skin sensitization.

PART 5: Data Interpretation and Decision Making

The initial screening data provides a multidimensional view of the compound's biological and pharmacological profile. The following flowchart illustrates a decision-making process for advancing the compound to the next stage of development.

Screening_Decision_Tree Start Initial Screening of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol In_Vitro In Vitro Screening (Anticancer, Antimicrobial, Antioxidant) Start->In_Vitro In_Silico In Silico ADMET & Drug-Likeness (Lipinski's Rule, SwissADME) Start->In_Silico Data_Integration Data Integration & Analysis In_Vitro->Data_Integration In_Silico->Data_Integration Potent_Activity Potent & Selective Activity? Data_Integration->Potent_Activity Favorable_ADMET Favorable ADMET Profile? Potent_Activity->Favorable_ADMET Yes Further_Screening Consider for Further Screening in Other Assays Potent_Activity->Further_Screening No Lead_Optimization Proceed to Lead Optimization Favorable_ADMET->Lead_Optimization Yes Redesign Redesign or Synthesize Analogs Favorable_ADMET->Redesign No Further_Screening->Redesign Terminate Terminate Further Development Redesign->Terminate

Sources

Foundational

A Comprehensive Review of 4-Cyclohexyl-1,2,4-triazole-3-thiol Compounds: Synthesis, Characterization, and Biological Potential

An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive review of 4-cyclohexyl-1,2,4-triazole-3-thiol and its derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive review of 4-cyclohexyl-1,2,4-triazole-3-thiol and its derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, and its substitution with a cyclohexyl group at the N-4 position and a thiol/thione moiety at the C-3 position imparts unique physicochemical and biological properties.[1][2] This document details the core synthetic methodologies, focusing on the prevalent base-catalyzed cyclization of thiosemicarbazide precursors. It offers an in-depth analysis of the spectroscopic techniques used for structural elucidation, including IR, NMR, and Mass Spectrometry, supported by representative data. Furthermore, this guide synthesizes the existing research on the broad-spectrum biological activities of these compounds, with a particular focus on their anticancer, antifungal, and antibacterial properties.[3][4][5] Structure-Activity Relationship (SAR) insights are discussed to guide future drug design and optimization efforts. This whitepaper is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-Triazole Nucleus: A Privileged Structure

The five-membered 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability, favorable pharmacokinetic profile, and capacity for diverse molecular interactions.[2] This scaffold is present in numerous clinically approved drugs, including the antifungal agents fluconazole and itraconazole and the anticancer drug letrozole, highlighting its therapeutic relevance.[3][6] Compounds incorporating the 1,2,4-triazole moiety exhibit an extensive range of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[7][8]

The Role of the 3-Thiol and 4-Cyclohexyl Substituents

The presence of a thiol group at the C-3 position of the triazole ring is of particular importance. This group exists in a tautomeric equilibrium with its thione form (C=S), with the thione form typically predominating in the solid state.[9][10] This functional group is a key site for synthetic modification, allowing for S-alkylation to produce a wide array of thioether derivatives, thereby enabling the fine-tuning of biological activity.[5]

The substituent at the N-4 position plays a crucial role in modulating the lipophilicity and steric profile of the molecule. The 4-cyclohexyl group, a bulky and lipophilic moiety, often contributes to enhanced binding affinity with biological targets and can influence the overall pharmacological profile of the compound. The combination of these structural features makes 4-cyclohexyl-1,2,4-triazole-3-thiol a highly attractive scaffold for developing novel therapeutic agents.

Core Synthetic Methodologies

Principal Synthetic Pathway: Base-Catalyzed Cyclization

The most common and versatile method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular dehydrative cyclization of a 1-acyl-4-substituted-thiosemicarbazide intermediate.[3][11] The synthesis is typically a two-step process:

  • Formation of Thiosemicarbazide: An appropriate acid hydrazide is reacted with cyclohexyl isothiocyanate in a suitable solvent like ethanol to yield the corresponding 1-acyl-4-cyclohexyl-thiosemicarbazide.

  • Cyclization: The thiosemicarbazide intermediate is then heated under reflux in an alkaline medium, such as aqueous sodium hydroxide, to induce ring closure and formation of the 4-cyclohexyl-1,2,4-triazole-3-thiol ring system.[3][5][12]

Synthesis_Pathway General Synthetic Scheme AcidHydrazide R-CO-NH-NH₂ (Acid Hydrazide) plus1 + AcidHydrazide->plus1 Isothiocyanate C₆H₁₁-N=C=S (Cyclohexyl Isothiocyanate) step1_cond Ethanol, Reflux Thiosemicarbazide R-CO-NH-NH-CS-NH-C₆H₁₁ (Thiosemicarbazide Intermediate) step2_cond NaOH (aq), Reflux Triazole 4-Cyclohexyl-5-R-1,2,4-triazole-3-thiol plus1->Isothiocyanate step1_cond->Thiosemicarbazide step2_cond->Triazole

General synthetic pathway for 4-cyclohexyl-1,2,4-triazole-3-thiols.
Detailed Experimental Protocol: Synthesis of 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is adapted from established literature procedures.[3][11]

Step 1: Synthesis of 1-Benzoyl-4-cyclohexyl-thiosemicarbazide

  • Dissolve benzoic acid hydrazide (0.01 mol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Add cyclohexyl isothiocyanate (0.01 mol) to the solution.

  • Heat the reaction mixture under reflux for 3-4 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Suspend the 1-benzoyl-4-cyclohexyl-thiosemicarbazide (0.005 mol) in an 8% aqueous sodium hydroxide solution (25 mL).

  • Heat the mixture under reflux for 4-5 hours with constant stirring.

  • After cooling, filter the solution to remove any impurities.

  • Acidify the clear filtrate to a pH of 5-6 with cold, dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from 70% ethanol to obtain the pure compound.[3]

Thione-Thiol Tautomerism

The C-3 mercapto group of the triazole ring exists in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms. Spectroscopic evidence, particularly from IR analysis, indicates that in the solid state, the thione tautomer is predominant.[9][10] This is a critical consideration for structural characterization and understanding potential intermolecular interactions.

Thione-thiol tautomerism in 1,2,4-triazole-3-thiol compounds.

Spectroscopic Characterization and Structural Elucidation

Accurate structural confirmation of synthesized 4-cyclohexyl-1,2,4-triazole-3-thiol compounds relies on a combination of spectroscopic methods.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying key functional groups and confirming the predominant thione tautomer.

  • N-H Stretching: A characteristic absorption band is observed in the region of 3200-3411 cm⁻¹.[3][9]

  • C=N Stretching: A strong band appears around 1585-1606 cm⁻¹, corresponding to the endocyclic C=N bond.[3][4]

  • C=S Stretching: The presence of a band at approximately 1237-1288 cm⁻¹ is indicative of the thione group.[3][4][9]

  • Absence of S-H: The lack of a significant absorption band in the 2550-2600 cm⁻¹ region confirms that the compound exists primarily in the thione form in the solid state.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR:

  • Cyclohexyl Protons: These typically appear as a series of complex multiplets in the upfield region, approximately between 1.20 and 1.85 ppm, with the methine proton (CH-N) appearing further downfield around 4.30 ppm.[3]

  • Aromatic Protons (C5-substituent): If a phenyl group is present at the C5 position, its protons will resonate in the aromatic region, typically between 7.30 and 7.60 ppm.[3]

  • N-H/S-H Proton: The labile proton of the thione/thiol group gives a broad singlet at a significantly downfield chemical shift, often between 9.0 and 14.4 ppm, which is exchangeable with D₂O.[3][4]

¹³C-NMR:

  • The most diagnostic signal is that of the thione carbon (C =S), which appears at a very downfield chemical shift, typically in the range of 166-169 ppm.[4][13]

  • The C5 carbon of the triazole ring resonates around 148-150 ppm.[4][13]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. The electron impact (EI) or electrospray ionization (ESI) spectra typically show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, which corresponds to the calculated molecular formula.[4][14]

Data Summary Table

The following table summarizes representative spectroscopic data for 4-cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Technique Characteristic Peaks / Signals Reference
IR (KBr, cm⁻¹) 3215 (N-H), 1585 (C=N), 1415 (C=C), 1282 (C=S)[3]
¹H-NMR (DMSO-d₆, δ ppm) 1.25-1.81 (m, 10H, cyclohexyl), 4.38 (m, 1H, CH-N), 7.32-7.38 (m, 5H, Aromatic), 9.0 (bs, 1H, NH/SH)[3][15]
¹³C-NMR (DMSO-d₆, δ ppm) ~169 (C=S), ~148 (C5), Aromatic & Cyclohexyl signals[4][13]
MS (EI, m/z) 259 [M]⁺[15]

Survey of Biological Activities and Therapeutic Potential

The 4-cyclohexyl-1,2,4-triazole-3-thiol scaffold has been extensively investigated for a variety of biological activities.

Antimicrobial and Antifungal Activity

The search for new antimicrobial agents to combat drug resistance is a global health priority.[5][16][17] Derivatives of 1,2,4-triazole-3-thiol have shown significant promise in this area.[7]

  • Antibacterial: Various synthesized 4,5-disubstituted-1,2,4-triazole-3-thiols have demonstrated activity against Gram-positive bacteria, such as Staphylococcus aureus.[3][11][14]

  • Antifungal: Strong antifungal activity has been reported for several compounds within this class against pathogenic fungi like Candida albicans.[5][18] The development of novel triazole derivatives is a key strategy in overcoming the increasing clinical importance of drug-resistant fungal pathogens.[5]

Anticancer and Cytotoxic Properties

The 1,2,4-triazole ring is a key component in several anticancer drugs, and derivatives of the 4-cyclohexyl-1,2,4-triazole-3-thiol scaffold have shown potent cytotoxic effects against various cancer cell lines.[6][19][20]

  • Hepatoma Cell Lines: A study involving 4-cyclohexyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones showed potent cytotoxic and antiproliferative effects against human hepatoma cell lines BEL-7402, HUH-7, and HepG2.[4]

  • Mechanism of Action: The anticancer activity is often exerted in a time- and dose-dependent manner, with evidence suggesting that these compounds can induce apoptosis in cancer cells.[4] This makes them attractive candidates for further development as targeted cancer therapeutics.[21]

Apoptosis_Pathway Simplified Apoptosis Induction Compound Triazole Compound Cell Cancer Cell Compound->Cell Induces Signal Apoptotic Signal (e.g., Caspase Activation) Cell->Signal Triggers Apoptosis Cell Death (Apoptosis) Signal->Apoptosis

Hypothetical pathway of apoptosis induced by a triazole compound.
Other Reported Activities

In addition to their antimicrobial and anticancer effects, studies on related 4,5-disubstituted-1,2,4-triazole-3-thiols have revealed other promising biological activities, including:

  • Antioxidant Activity: Some derivatives have shown significant free radical scavenging effects.[3][11]

  • Anti-inflammatory and Analgesic Activity: The general 1,2,4-triazole scaffold is known to be associated with anti-inflammatory and analgesic properties.[7][22]

Structure-Activity Relationship (SAR) Insights

The biological activity of this scaffold can be systematically modified by altering substituents at two key positions: the C5 position of the triazole ring and the C3-thiol group.

  • C5-Position: The nature of the substituent at the C5 position (e.g., phenyl, pyridyl, furan) significantly influences the compound's biological profile, affecting its steric and electronic properties and its ability to interact with target enzymes or receptors.[3][4]

  • C3-Thiol Group: This group serves as a handle for further derivatization. S-alkylation to form various thioethers is a common strategy to explore new chemical space and potentially enhance potency or selectivity.[5]

Core scaffold showing points of diversity for SAR studies.

Conclusion and Future Directions

4-Cyclohexyl-1,2,4-triazole-3-thiol and its derivatives represent a robust and versatile chemical scaffold with significant, well-documented potential in medicinal chemistry. The synthetic routes are straightforward and high-yielding, allowing for the generation of diverse compound libraries. The structural features are readily confirmed by standard spectroscopic techniques, and the thione-thiol tautomerism is a well-understood characteristic.

The broad spectrum of biological activities, particularly the potent anticancer and antimicrobial effects, underscores the therapeutic promise of this compound class. Future research efforts should be directed towards:

  • Expanded SAR Studies: Synthesizing and screening a wider range of derivatives with diverse substituents at the C5-position to build more comprehensive SAR models.

  • Thiol Derivatization: Creating libraries of C3-thioether and other S-substituted analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms underlying the observed anticancer and antimicrobial activities to guide rational drug design.

  • In Vivo Evaluation: Advancing the most promising lead compounds from in vitro assays into preclinical animal models to assess their efficacy, safety, and drug-like properties.

Continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

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Exploratory

Unlocking the Therapeutic Potential of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals Abstract The novel heterocyclic compound, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, represents a promising scaffold for the development of n...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel heterocyclic compound, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, represents a promising scaffold for the development of new therapeutic agents. Its unique structural features, combining a 1,2,4-triazole core, a bromophenyl substituent, a cyclohexyl group, and a reactive thiol moiety, suggest a wide range of potential biological activities. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this molecule, grounded in the established pharmacology of its constituent chemical motifs. Furthermore, this document outlines a strategic, multi-pronged approach for the definitive identification and validation of its molecular targets, leveraging both cutting-edge computational and experimental methodologies.

Introduction: Deconstructing the Therapeutic Promise

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antifungal, anticancer, and antiviral agents. The incorporation of a thiol group at the 3-position introduces a critical functional handle that can engage in specific interactions with biological targets, potentially through covalent bonding with cysteine residues or coordination with metalloenzymes. The lipophilic cyclohexyl group at the 4-position is anticipated to enhance membrane permeability and binding affinity, while the 2-bromophenyl substituent at the 5-position can influence the electronic properties and steric interactions of the molecule within a target's binding pocket.

This guide will first delve into the probable therapeutic landscapes for 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol based on a systematic analysis of its structural components. Subsequently, a detailed roadmap for target deconvolution will be presented, providing researchers with the necessary conceptual frameworks and practical protocols to elucidate its mechanism of action.

Inferred Therapeutic Landscapes and Potential Molecular Targets

Based on the extensive literature on related compounds, we can hypothesize several key therapeutic areas and corresponding molecular targets for 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The 1,2,4-triazole moiety is a hallmark of many clinically successful antifungal drugs. These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

  • Primary Putative Target: Lanosterol 14α-demethylase (CYP51).

  • Mechanism of Action: Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane structure and function.

The presence of the triazole ring in 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol makes CYP51 a highly probable target. The nitrogen atoms within the triazole ring are known to coordinate with the heme iron atom in the active site of CYP51, leading to potent inhibition.

Anticancer Activity: A Multifaceted Approach

Derivatives of 1,2,4-triazole have demonstrated significant potential as anticancer agents through various mechanisms.

  • Potential Targets:

    • Aromatase (CYP19A1): Certain 1,2,4-triazole-containing drugs, such as letrozole and anastrozole, are potent aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.

    • Kinases: The 1,2,4-triazole scaffold has been incorporated into molecules designed to inhibit various protein kinases that are often dysregulated in cancer.

    • Tubulin: Some heterocyclic compounds are known to interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.

    • Apoptosis-Inducing Pathways: The compound could potentially modulate key proteins in the apoptotic cascade.

The thiol group could play a crucial role in the anticancer activity by forming covalent bonds with cysteine residues in the active sites of target enzymes, leading to irreversible inhibition.

Antibacterial Activity: Disrupting Essential Bacterial Processes

The 1,2,4-triazole-3-thiol framework has been associated with antibacterial properties. While the specific targets are diverse, they generally involve enzymes essential for bacterial viability.

  • Potential Target Classes:

    • Enzymes in Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan.

    • DNA Gyrase and Topoisomerases: Interference with bacterial DNA replication and repair.

    • Metabolic Enzymes: Targeting key enzymes in essential bacterial metabolic pathways.

The lipophilicity imparted by the cyclohexyl and bromophenyl groups may facilitate the penetration of the compound across bacterial cell membranes.

A Strategic Workflow for Target Identification and Validation

Elucidating the precise molecular target(s) of a novel compound is a critical step in the drug development process. A multi-pronged approach, integrating computational and experimental methods, is highly recommended.

Target_Identification_Workflow cluster_computational In Silico & Computational Approaches cluster_experimental Experimental Validation cluster_biochemical Biochemical & Biophysical Assays cluster_cell_based Cell-Based Assays cluster_proteomics Proteomics-Based Target Identification Reverse_Docking Reverse Docking & Virtual Screening Affinity_Chromatography Affinity Chromatography-Mass Spectrometry (AC-MS) Reverse_Docking->Affinity_Chromatography Hypothesis Generation Similarity_Searching Ligand-Based Similarity Searching Similarity_Searching->Affinity_Chromatography Hypothesis Generation Pathway_Analysis Pathway & Network Analysis Genetic_Approaches Genetic Validation (CRISPR, RNAi) Pathway_Analysis->Genetic_Approaches Contextualization Enzyme_Assays Enzymatic Assays Target_Engagement Cellular Target Engagement (CETSA) Enzyme_Assays->Target_Engagement Validation Binding_Assays Direct Binding Assays (SPR, ITC) Binding_Assays->Target_Engagement Validation Phenotypic_Screening Phenotypic Screening Target_Engagement->Genetic_Approaches In-Cell Validation Genetic_Approaches->Phenotypic_Screening Phenotypic Correlation Affinity_Chromatography->Enzyme_Assays Candidate Targets DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->Binding_Assays Candidate Targets

Caption: A strategic workflow for the identification and validation of therapeutic targets.

Phase 1: In Silico and Computational Prediction

Computational approaches can rapidly generate hypotheses about potential targets, saving significant time and resources.

  • Reverse Docking and Virtual Screening: This technique involves docking 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol against a large library of known protein structures. By predicting the binding affinity and mode, a ranked list of potential targets can be generated. This is particularly useful for identifying potential off-target effects as well.

  • Ligand-Based Similarity Searching: The structure of the compound can be compared to databases of known bioactive molecules. Molecules with high structural similarity often share similar biological targets. This can provide initial clues based on the established pharmacology of analogous compounds.

  • Pathway and Network Analysis: Once a set of potential targets is identified, their roles in biological pathways and protein-protein interaction networks can be analyzed. This helps to understand the potential downstream effects of modulating these targets and to prioritize those that are central to disease-relevant pathways.

Phase 2: Experimental Target Identification using Proteomics

Proteomics-based methods aim to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.

This is a powerful and widely used technique for target identification.

Protocol for Affinity Chromatography-Mass Spectrometry:

  • Probe Synthesis: Covalently immobilize 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol onto a solid support (e.g., agarose beads). The thiol group can be a convenient point of attachment, though care must be taken to ensure that this modification does not abolish its biological activity. A linker arm is often used to minimize steric hindrance.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pull-Down: Incubate the immobilized compound with the cell lysate. The target protein(s) will bind to the compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by changing the pH, ionic strength, or by competing with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-bound beads to those from control beads (without the immobilized compound) to identify specific binding partners.

DARTS is a label-free method that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein and make it more resistant to proteolysis.

Protocol for DARTS:

  • Cell Lysate Preparation: Prepare a native protein lysate.

  • Compound Incubation: Treat aliquots of the lysate with either 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to each sample and incubate for a defined period. The concentration of the protease and the digestion time should be optimized to achieve partial digestion.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis by SDS-PAGE and Mass Spectrometry: Separate the protein fragments by SDS-PAGE. Protein bands that are more prominent in the compound-treated sample compared to the control are potential targets. These bands can be excised and the proteins identified by mass spectrometry.

Phase 3: Target Validation

Once candidate targets have been identified, it is crucial to validate their biological relevance and confirm that their modulation by the compound is responsible for the observed phenotype.

  • Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if it is an inhibitor or an activator.

  • Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between the compound and the purified target protein and to quantify the binding affinity (KD).

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the change in the thermal stability of a target protein upon compound binding.

  • Genetic Approaches (CRISPR/Cas9, RNAi): Knocking out or knocking down the expression of the putative target gene should recapitulate or abolish the phenotypic effects of the compound.

  • Overexpression Studies: Overexpressing the target protein may lead to a decreased sensitivity to the compound.

Data Presentation and Interpretation

To facilitate the analysis and comparison of data generated from these experiments, it is recommended to summarize quantitative results in clear and well-structured tables.

Table 1: Summary of Putative Target Affinities and Functional Activities

Putative TargetBinding Affinity (KD)IC50/EC50Method of Determination
CYP51 (C. albicans)ITC / SPR
Aromatase (Human)Enzymatic Assay
Kinase XKinase Activity Assay
TubulinTubulin Polymerization Assay

Conclusion and Future Directions

The structured and multi-faceted approach outlined in this guide provides a robust framework for elucidating the therapeutic targets of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. By systematically progressing from in silico predictions to rigorous experimental validation, researchers can confidently identify the molecular basis of this compound's biological activity. The insights gained from these studies will be instrumental in guiding its further development as a potential therapeutic agent for a range of diseases, including fungal infections, cancer, and bacterial infections. Future work should focus on lead optimization to enhance potency and selectivity for the validated target(s), as well as comprehensive preclinical studies to evaluate its efficacy and safety in relevant disease models.

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  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. Retrieved from [Link]

  • Reaction Biology. (2014, May 2). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Enzymology, 493, 337-350.
  • Johnson, R. L., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

  • Lomenick, B. E. (2011). Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS)
  • Johnson, R. L., & Johnson, D. G. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.

Protocols & Analytical Methods

Method

Application Note: ¹H and ¹³C NMR Analysis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] By observin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] By observing the behavior of atomic nuclei within a magnetic field, NMR allows for the detailed mapping of chemical environments, connectivity, and stereochemistry.[2][3][4] This application note provides a detailed protocol and theoretical analysis for the ¹H (proton) and ¹³C (carbon-13) NMR characterization of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities.[5]

The structural complexity of this molecule, featuring a substituted aromatic ring, a flexible cyclohexyl group, and a tautomeric thiol/thione moiety, presents an excellent case study for the application of fundamental NMR principles. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical workflow and the theoretical underpinnings necessary for a robust interpretation of the spectral data.

Molecular Structure and Expected Spectral Features

A thorough understanding of the target molecule's structure is paramount for accurate spectral assignment. The key structural motifs of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol are:

  • 2-Bromophenyl Group: An ortho-substituted benzene ring. The four aromatic protons will exhibit complex splitting patterns due to vicinal and potentially meta-couplings. The bromine atom will induce a significant downfield shift on the carbon to which it is attached.

  • 4-Cyclohexyl Group: A saturated six-membered ring attached to a nitrogen atom of the triazole. Due to chair-boat conformational flexibility, the axial and equatorial protons may exhibit different chemical shifts, particularly at low temperatures. The methine proton (CH attached to the triazole) will be the most downfield of this group.

  • 4H-1,2,4-triazole-3-thiol Core: A five-membered heterocyclic ring. A key feature is the thiol (-SH) group, which can exist in tautomeric equilibrium with a thione (C=S) form. The position of the thiol proton signal can be highly variable and is often broad.[6] The triazole ring itself contains two key carbon atoms (C3 and C5) whose chemical shifts are indicative of the electronic environment within the heterocycle.[7]

Below is a diagram illustrating the molecular structure with atom numbering for clarity in spectral assignments.

Caption: Molecular structure of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[8][9] The following protocol ensures a homogenous sample free from particulate matter and paramagnetic impurities, which can degrade spectral quality.

  • Weighing the Sample: Accurately weigh 5-25 mg of the solid compound.[8][10]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for triazole derivatives.[11][12] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -SH and -NH.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9]

  • Filtration (Optional but Recommended): To remove any insoluble impurities, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as an internal reference for chemical shifts (δ = 0.00 ppm).[13]

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm to be within the active volume of the spectrometer's receiver coil.[10]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[10] Clearly label the tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR Rationale
Spectrometer Frequency 400 MHz100 MHzStandard for routine structural elucidation.
Solvent DMSO-d₆DMSO-d₆Good solubility and allows for observation of the thiol proton.
Temperature 298 K298 KStandard ambient temperature for analysis.
Spectral Width -2 to 16 ppm-10 to 220 ppmEncompasses the expected chemical shift ranges for all protons and carbons.
Pulse Angle 30-45°30-45°A smaller flip angle allows for faster relaxation and more scans in a given time.
Acquisition Time 2-4 s1-2 sSufficient time to resolve sharp signals.
Relaxation Delay 1-2 s2-5 sAllows for full relaxation of nuclei between pulses, crucial for quantitative ¹³C NMR.
Number of Scans 8-161024-4096¹³C has a much lower natural abundance, requiring significantly more scans.
Decoupling N/ABroadband proton decouplingSimplifies the spectrum to single lines for each unique carbon.

Data Analysis and Interpretation

The interpretation of NMR spectra involves analyzing four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[14][15]

Predicted ¹H NMR Spectrum Analysis
Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration Rationale and Key Insights
-SH (Thiol) 13.0 - 14.5Broad singlet1HThiol protons in triazoles are often highly deshielded and can exhibit a broad signal due to chemical exchange and hydrogen bonding.[16] Its position is highly solvent and concentration-dependent.
Aromatic (H3''-H6'') 7.0 - 8.0Multiplet4HProtons on the bromophenyl ring will be in the aromatic region. The ortho-substitution will lead to a complex splitting pattern (e.g., doublet of doublets, triplets).
Cyclohexyl (CH-N) 4.0 - 5.0Multiplet1HThe methine proton attached to the triazole nitrogen is deshielded by the electronegative nitrogen atom.
Cyclohexyl (CH₂) 1.0 - 2.5Multiplet10HThe remaining ten protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region. Axial and equatorial protons can have different chemical shifts.
Predicted ¹³C NMR Spectrum Analysis
Carbon(s) Expected Chemical Shift (δ, ppm) Rationale and Key Insights
C=S (Thione) 160 - 180The C3 carbon of the triazole ring, bonded to sulfur, will be significantly downfield, characteristic of a thione or thiol-like carbon.[7]
C5-Triazole 150 - 165The C5 carbon, attached to the bromophenyl group, will also be in the downfield region, typical for carbons in a heterocyclic aromatic system.[17]
Aromatic (C1''-C6'') 110 - 140The six carbons of the bromophenyl ring will appear in this range. The carbon directly attached to the bromine (C2'') will be significantly deshielded.
Cyclohexyl (CH-N) 50 - 65The methine carbon attached to the nitrogen will be the most downfield of the cyclohexyl carbons.
Cyclohexyl (CH₂) 20 - 40The remaining five carbons of the cyclohexyl ring will appear in the upfield aliphatic region.

Advanced Considerations and Troubleshooting

  • Tautomerism: The thiol-thione tautomerism can be influenced by solvent and temperature. In some cases, both forms might be observable in the NMR spectrum.

  • Signal Broadening: Broad signals, especially for the -SH proton, are common.[6] This can be due to chemical exchange with residual water in the solvent. Adding a drop of D₂O to the NMR tube will cause the -SH signal to disappear, confirming its identity.

  • Complex Splitting: The aromatic and cyclohexyl regions may show complex, overlapping multiplets. Higher field NMR instruments (e.g., 600 MHz or higher) or 2D NMR techniques like COSY and HSQC may be necessary for complete assignment.

  • Solvent Peaks: Be aware of the residual solvent peaks in your chosen deuterated solvent (e.g., ~2.50 ppm for DMSO-d₅ in DMSO-d₆ and ~7.26 ppm for CHCl₃ in CDCl₃).[12]

Workflow for Structural Elucidation

The following diagram outlines the logical workflow for the NMR analysis of the target compound.

G cluster_analysis Data Analysis A Sample Preparation (5-25 mg in 0.6 mL DMSO-d6) B 1H NMR Acquisition (400 MHz, 16 scans) A->B Acquire Proton Data C 13C NMR Acquisition (100 MHz, 4096 scans) A->C Acquire Carbon Data D 1H Spectrum Analysis B->D Process and Integrate E 13C Spectrum Analysis C->E Process and Assign F Structural Confirmation D->F Correlate Proton Signals E->F Correlate Carbon Signals

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined, researchers can confidently elucidate and confirm the structure of this and similar complex organic molecules. For unambiguous assignment of all signals, especially in cases of significant spectral overlap, the use of two-dimensional NMR techniques is highly recommended.

References

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  • SpectraBase. (n.d.). 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1 H, 13 C and 15 N NMR chemical shifts of 3-substituted.... Retrieved from [Link]

  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

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  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

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  • MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]

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Sources

Application

Application Note: Elucidating the Gas-Phase Fragmentation Chemistry of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol via High-Resolution Tandem Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals. Abstract The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacol...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The detailed structural characterization of novel substituted triazoles is fundamental to drug discovery, metabolite identification, and quality control. This application note presents a comprehensive guide to the mass spectrometric fragmentation behavior of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. Utilizing Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) tandem mass spectrometry, we propose the primary fragmentation pathways for this molecule. The presence of distinct chemical moieties—a bromophenyl ring, a cyclohexyl group, and a triazole-thiol core—results in a characteristic and predictable fragmentation pattern crucial for its unambiguous identification.

Introduction and Scientific Background

The structural elucidation of novel chemical entities is a cornerstone of modern pharmaceutical science. Mass spectrometry (MS) is an indispensable analytical tool that provides exquisite sensitivity and structural information from minimal sample amounts. Tandem mass spectrometry (MS/MS), particularly through techniques like Collision-Induced Dissociation (CID), allows for the controlled fragmentation of a selected precursor ion, revealing its underlying chemical architecture.[1]

The target analyte, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, contains several key features that dictate its fragmentation behavior:

  • A Protonatable Core: The 1,2,4-triazole ring contains basic nitrogen atoms, making it highly amenable to soft ionization techniques like Electrospray Ionization (ESI) in positive ion mode.[2][3]

  • An Isotopic Signature: The presence of a bromine atom provides a definitive isotopic pattern, with two major isotopes, 79Br and 81Br, having a near 1:1 natural abundance. This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any fragment containing the bromine atom, greatly aiding in spectral interpretation.[4]

  • Multiple Fragmentation Sites: The molecule possesses several bonds susceptible to cleavage under CID conditions, including the N-cyclohexyl bond, the C-bromophenyl bond, and the bonds within the triazole ring itself.[5]

Understanding these fragmentation pathways is not merely an academic exercise; it is critical for identifying this compound in complex matrices, such as in reaction monitoring, purity analysis, or metabolic studies.

Analyte Profile

  • Compound Name: 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

  • Molecular Formula: C₁₄H₁₆BrN₃S

  • Monoisotopic Mass: 337.0249 g/mol (for ⁷⁹Br) and 339.0228 g/mol (for ⁸¹Br)

  • Chemical Structure:

    
    (A representative image would be placed here)
    

Experimental Methodology

The following protocol describes a general approach for acquiring high-quality MS/MS data for the title compound on a typical high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Rationale for Method Selection
  • Ionization: ESI in positive ion mode ([M+H]⁺) was selected. ESI is a soft ionization technique that minimizes in-source fragmentation, ensuring the generation of an abundant protonated molecular ion for subsequent MS/MS analysis.[6] The triazole moiety is readily protonated.

  • Fragmentation: CID is a robust and well-characterized method for inducing fragmentation by converting the kinetic energy of an ion into internal energy through collisions with an inert gas.[7] By systematically varying the collision energy, a complete fragmentation profile can be established.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation.

  • Mass Spectrometer Infusion:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • MS1 Data Acquisition (Full Scan):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 – 4.5 kV

    • Mass Range: m/z 100 – 600

    • Source Temperature: 100 – 120 °C

    • Desolvation Gas (N₂): Flow rate and temperature set according to instrument recommendations.

    • Objective: Confirm the presence of the [M+H]⁺ and [M+2+H]⁺ isotopic cluster at approximately m/z 338.0 and 340.0. Verify the ~1:1 intensity ratio.

  • MS/MS Data Acquisition (Product Ion Scan):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z ~338.0 using the quadrupole.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Ramp the collision energy (e.g., from 10 eV to 40 eV) to observe the onset and evolution of fragment ions. This allows for the differentiation of low-energy (rearrangement-prone) and high-energy (bond cleavage) fragmentation pathways.

    • Mass Analyzer: Scan the product ions, typically from m/z 50 up to the precursor mass.

Results: Predicted Fragmentation Pathways

Upon CID, the protonated molecule [C₁₄H₁₇BrN₃S]⁺ is expected to follow several major fragmentation pathways. The most energetically favorable cleavages typically involve the formation of stable neutral molecules and resonance-stabilized fragment ions.

Primary Fragmentation: Loss of the Cyclohexyl Moiety

The most labile bond is predicted to be the N4-C(cyclohexyl) bond. Cleavage at this site is a dominant pathway for N-alkylated heterocycles.

  • Pathway A: Loss of Cyclohexene. A common fragmentation route for N-cyclohexyl compounds involves a hydrogen rearrangement followed by the elimination of a neutral cyclohexene molecule (C₆H₁₀, mass = 82.08 Da). This leads to the formation of a stable, protonated triazole-thiol ion.

    • [M+H]⁺ → [M+H - C₆H₁₀]⁺ + C₆H₁₀

    • This results in a prominent fragment ion at m/z 255.96/257.96 .

Secondary Fragmentations: Ring Cleavage and Side-Chain Fissions

The fragment ions produced from the initial loss can undergo further fragmentation, providing deeper structural insight.

  • Pathway B: Cleavage of the Bromophenyl Ring. The ion at m/z 255.96 can lose the bromophenyl group. A key fragment would arise from the cleavage of the C5-C(phenyl) bond.

    • [C₈H₆BrN₃S]⁺ → [C₇H₄Br]⁺ + (CH₂N₃S)

    • This would produce the bromobenzylium-type ion at m/z 154.95/156.95 .

  • Pathway C: Triazole Ring Fission. Heterocyclic ring cleavage is a characteristic fragmentation pattern for triazoles.[8][9] This can involve the loss of stable neutral molecules like nitrogen (N₂) or thioisocyanate (HNCS).

    • Loss of the exocyclic thiol group as H₂S (33.99 Da) is also possible, particularly at higher energies.

  • Pathway D: Fragmentation of the Cyclohexyl Ring. While loss of the entire group is dominant, fragmentation within the cyclohexyl ring can also occur, leading to the loss of ethene (C₂H₄, 28.03 Da) from the parent ion, a known pathway for cycloalkanes.

    • [M+H]⁺ → [M+H - C₂H₄]⁺ + C₂H₄

    • This would produce a lower abundance ion at m/z 309.99/311.99 .

Summary of Predicted Fragment Ions

The following table summarizes the key ions expected in the CID spectrum of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol.

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaDescription of LossContains Bromine?
338.04 / 340.04[C₁₄H₁₇BrN₃S]⁺Precursor Ion ([M+H]⁺)Yes
255.96 / 257.96[C₈H₆BrN₃S]⁺Loss of neutral cyclohexene (C₆H₁₀)Yes
154.95 / 156.95[C₇H₄Br]⁺Fragment of the bromophenyl portionYes
83.09[C₆H₁₁]⁺Cyclohexyl cationNo
55.06[C₄H₇]⁺Common cyclohexyl fragmentNo

Visualizing the Fragmentation Cascade

The logical relationship between the precursor and its major product ions can be visualized to clarify the fragmentation cascade.

Fragmentation_Pathway parent [M+H]⁺ m/z 338.04 / 340.04 frag1 [M+H - C₆H₁₀]⁺ m/z 255.96 / 257.96 parent->frag1 - C₆H₁₀ (Cyclohexene) frag3 [C₆H₁₁]⁺ m/z 83.09 parent->frag3 - C₈H₅BrN₃S• (Radical loss) frag2 [C₇H₄Br]⁺ m/z 154.95 / 156.95 frag1->frag2 - CH₂N₃S

Caption: Proposed major fragmentation pathway for protonated 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol.

Conclusion

The tandem mass spectrum of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is characterized by several predictable and structurally informative fragmentation channels. The most diagnostic features are the prominent isotopic doublet for all bromine-containing ions and the primary neutral loss of cyclohexene (82 Da) from the protonated molecular ion. Subsequent fragmentation of the resulting ion provides further confirmation of the bromophenyl and triazole-thiol substructures. This detailed analysis serves as a reliable protocol for the identification and structural verification of this compound and can be adapted for related analogues in various stages of pharmaceutical research and development.

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  • KTU AVES. "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives." KTU AVES. Accessed January 15, 2026. [Link]

  • Stace, A. J., & Shukla, A. K. "Collision induced fragmentation of mass-selected (CO2)n+ clusters." Chemical Physics Letters, vol. 85, no. 1, 1982, pp. 157-160. [Link]

  • ResearchGate. "Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives." International Journal of Applied Science and Technology, vol. 4, no. 2, 2014. [Link]

  • Al-Soud, Y. A., et al. "Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity." Il Farmaco, vol. 59, no. 4, 2004, pp. 255-9. [Link]

Sources

Method

Application Note &amp; Protocol: In Vitro Antimicrobial Susceptibility Testing of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Introduction: The Antimicrobial Potential of Novel Triazoles The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1] Derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antimicrobial Potential of Novel Triazoles

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The emergence of multidrug-resistant (MDR) pathogens presents a critical and ongoing challenge to global health, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action.[2] Compounds based on the 4H-1,2,4-triazole-3-thiol moiety, in particular, have shown significant promise as a fertile ground for the development of new anti-infective candidates.[3][4]

This application note provides a detailed, field-proven protocol for conducting in vitro antimicrobial susceptibility testing (AST) of the novel compound 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol . The methodologies described herein are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07 guidelines for broth dilution methods.[5][6][7] This document is intended for researchers, scientists, and drug development professionals engaged in the primary screening and evaluation of new chemical entities for antimicrobial efficacy.

Principle of the Assay: Broth Microdilution

The cornerstone of this protocol is the broth microdilution method.[8][9] This quantitative technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro after a standardized incubation period.[8] The assay involves challenging a standardized suspension of bacteria with serial dilutions of the test compound in a liquid growth medium, typically within a 96-well microtiter plate.

Following the determination of the MIC, a subsequent procedure can be performed to determine the Minimum Bactericidal Concentration (MBC). The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] This distinction is crucial, as it differentiates between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill the bacteria).

Materials and Reagents

Equipment
  • Certified Class II Biological Safety Cabinet (BSC)

  • Autoclave

  • CO2 Incubator (35 ± 2°C)

  • Vortex mixer

  • Spectrophotometer or McFarland Densitometer

  • Calibrated single and multichannel micropipettes (2-20 µL, 20-200 µL)

  • 96-well, sterile, flat-bottom microtiter plates

  • Sterile pipette tips, reagent reservoirs, and serological pipettes

  • Sterile 15 mL and 50 mL conical tubes

Reagents and Media
  • Test Compound: 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Diluent: Sterile 0.85% saline or Phosphate Buffered Saline (PBS)

  • Reference Antibiotics: (e.g., Ciprofloxacin, Ampicillin, Vancomycin)

  • Quality Control (QC) Strains:

    • Staphylococcus aureus (ATCC 29213 or ATCC 25923)

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

  • Test Strains: Relevant Gram-positive and Gram-negative bacteria

  • McFarland Turbidity Standard: 0.5 standard (or materials for preparation: 1% BaCl₂ and 1% H₂SO₄)[12][13]

Core Protocol: Step-by-Step Methodologies

Preparation of Test Compound Stock Solution

Causality: The inherent low aqueous solubility of many heterocyclic compounds, including triazole-thiols, necessitates the use of a non-aqueous solvent for the primary stock solution. DMSO is the solvent of choice due to its high solubilizing power for organic molecules and its relatively low toxicity to microorganisms at the final concentrations used in the assay.

  • Weighing: Accurately weigh 5-10 mg of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol using an analytical balance.

  • Dissolution: Dissolve the compound in 100% cell culture grade DMSO to create a high-concentration primary stock (e.g., 10 mg/mL or ~1280 µg/mL, assuming a concentration for serial dilution).

    • Expert Tip: Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be required but monitor for any compound degradation.

  • Working Stock: Prepare a working stock solution by diluting the primary stock in CAMHB. The concentration of this working stock should be 2x the highest concentration to be tested in the microtiter plate (e.g., for a top concentration of 64 µg/mL, the working stock should be 128 µg/mL).

    • Self-Validation: The final concentration of DMSO in the test wells must not exceed 1% v/v, as higher concentrations can inhibit microbial growth, leading to false-positive results. A solvent toxicity control is mandatory.

Inoculum Preparation and Standardization

Causality: The final density of the microbial inoculum is a critical variable that directly impacts the MIC result. A standardized inoculum ensures reproducibility and allows for valid comparison of results across different experiments and laboratories.[14] The 0.5 McFarland standard provides a reference turbidity equivalent to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[12][15]

  • Culture Revival: From a frozen stock, streak the QC and test organisms onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35 ± 2°C.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphology from the fresh agar plate.

  • Suspension: Transfer the selected colonies into a tube containing 3-5 mL of sterile saline. Vortex thoroughly to create a smooth, homogenous suspension.

  • Turbidity Adjustment: Visually compare the turbidity of the bacterial suspension to the 0.5 McFarland standard against a white background with contrasting black lines.[15] Adjust the suspension as follows:

    • Too Turbid: Add more sterile saline.

    • Not Turbid Enough: Add more bacterial colonies.

    • Expert Tip: Use a calibrated densitometer for a more accurate and less subjective measurement.

  • Final Dilution: This standardized suspension (~1.5 x 10⁸ CFU/mL) must be diluted within 15 minutes of preparation. Dilute the suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution of the standardized suspension.

Broth Microdilution Assay for MIC Determination

Causality: A two-fold serial dilution is performed to establish a concentration gradient of the test compound. This allows for the precise determination of the concentration at which microbial growth is inhibited. The layout of the 96-well plate is designed to include all necessary controls for a self-validating system.

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 in each row designated for testing.

  • Compound Addition: Add 100 µL of the 2x working stock solution of the test compound to well 1 of the corresponding row.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down, then transfer 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Control Setup (per plate):

    • Growth Control (Well 11): 50 µL of CAMHB (no compound). This well will later receive the inoculum and must show robust growth.

    • Sterility Control (Well 12): 100 µL of CAMHB (no compound, no inoculum). This well must remain clear, confirming the sterility of the medium.

    • Solvent Control: Run a separate row with the highest concentration of DMSO used in the test, without the compound, to ensure the solvent itself is not inhibitory.

    • Positive Control: Run a parallel dilution series with a known reference antibiotic (e.g., Ciprofloxacin).

  • Inoculation: Add 50 µL of the final diluted inoculum (prepared in step 4.2) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each test well is now 100 µL.

  • Incubation: Cover the plate with a sterile lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Determination of Minimum Bactericidal Concentration (MBC)

Causality: The MBC test determines if the compound is lethal to the bacteria. By subculturing from the clear wells of the MIC plate onto antibiotic-free agar, we can enumerate any surviving bacteria. A ≥99.9% reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.[10][11][16]

  • Subculturing: Following MIC determination, select the well corresponding to the MIC and at least two higher concentration wells that showed no visible growth.

  • Plating: Aliquot a fixed volume (e.g., 10 µL) from each of these selected wells and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Enumeration: Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill rate (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤50 colonies from a 10 µL spot plate).[10]

Data Analysis and Interpretation

  • Validate Controls: Before reading results, check the controls. The sterility control (well 12) must be clear, and the growth control (well 11) must show distinct turbidity. The MIC of the reference antibiotic against the QC strain must fall within the acceptable CLSI range.

  • Read MIC: The MIC is the lowest concentration of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader measuring absorbance at 600 nm.

  • Determine MBC: The MBC is the lowest concentration that produced a ≥99.9% reduction in CFU/mL.

  • Interpret Activity:

    • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .

    • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Table 1: Example Data Presentation for Antimicrobial Activity

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureusATCC 29213816Bactericidal
Escherichia coliATCC 2592216>64Bacteriostatic
Pseudomonas aeruginosaATCC 2785332>64Bacteriostatic
Reference Control
S. aureus vs. VancomycinATCC 2921312Bactericidal

Workflow Visualization

The following diagram illustrates the complete experimental workflow from inoculum preparation to MBC determination.

Antimicrobial_Assay_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Determination prep_culture 1. Revive & Culture Microorganisms (18-24h) prep_inoculum 3. Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum prep_compound 2. Prepare Compound Stock & Working Solutions setup_plate 4. Prepare 96-Well Plate (Serial Dilutions & Controls) prep_compound->setup_plate inoculate_plate 5. Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate_plate setup_plate->inoculate_plate incubate_mic 6. Incubate Plate (16-20h at 35°C) inoculate_plate->incubate_mic read_mic 7. Read & Record MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture 8. Subculture from Clear Wells (MIC, MICx2, MICx4) onto Agar read_mic->subculture incubate_mbc 9. Incubate Agar Plates (18-24h at 35°C) read_mbc 10. Read & Record MBC (≥99.9% Kill Rate) end_point Data Analysis read_mbc->end_point Final Interpretation: Bacteriostatic vs. Bactericidal

Caption: Workflow for MIC and MBC Determination.

References

  • Pattan, S., et al. (2009). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Chemical Sciences, 121(5), 775-781. Available at: [Link]

  • Kovalenko, S., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, 3(31), 28-36. Available at: [Link]

  • Yüksek, H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. Available at: [Link]

  • Balouiri, M., et al. (2016). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Journal of Pharmaceutical Analysis, 6(2), 79-92. Available at: [Link]

  • Plekhova, N., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(21), 6673. Available at: [Link]

  • Wouters, J., et al. (2018). In vitro antimicrobial susceptibility testing methods. Future Microbiology, 13(3), 323-333. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Shah, P., et al. (2018). Determination of Minimum Bactericidal Concentration (MBC). Bio-protocol, 8(12), e2887. Available at: [Link]

  • Alyahyaoy, H. A., & Hraishawi, R. M. O. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(2). Available at: [Link]

  • Aryal, S. (2016). Preparation of McFarland Turbidity Standards. Microbe Online. Available at: [Link]

  • Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Available at: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. ResearchGate. Available at: [Link]

  • Jamil, B., & Al-Tawfiq, J. A. (2023). Antimicrobial Susceptibility Testing. StatPearls [Internet]. Available at: [Link]

  • CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Available at: [Link]

  • GlobalSpec. (2015). CLSI M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Acharya, T. (2022). McFarland Standards: Principle, Preparation, Uses, Limitations. Microbe Notes. Available at: [Link]

  • Scribd. (n.d.). Preparation of Mcfarland Standards - Guidelines: Smile. Available at: [Link]

  • Wikipedia. (n.d.). McFarland standards. Available at: [Link]

  • DALCON. (2014). McFARLAND STANDARD. Available at: [Link]

  • Kumar, K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888222. Available at: [Link]

  • El Allag, F., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2510. Available at: [Link]

  • Kumar, A., et al. (2017). Triazoles as antimicrobial: A review. International Journal of Chemical Studies, 5(3), 455-460. Available at: [Link]

  • ResearchGate. (2015). Design and synthesis of novel antifungal triazole derivatives with good activity and water solubility. Available at: [Link]

  • Al-Hussain, S. A., et al. (2024). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available at: [Link]

Sources

Application

"cytotoxicity assay of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol on cancer cell lines"

Topic: In Vitro Cytotoxicity Assessment of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol on Human Cancer Cell Lines For: Researchers, scientists, and drug development professionals. Introduction: A Privileged...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Cytotoxicity Assessment of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol on Human Cancer Cell Lines

For: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold in Oncology Research

The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including notable anticancer properties.[1][2] These heterocyclic compounds can interact with various biological targets, often through non-covalent interactions that enhance their binding affinity and therapeutic potential.[1] This application note provides a detailed protocol for evaluating the cytotoxic potential of a novel triazole derivative, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol , against various human cancer cell lines.

The primary screening of novel chemical entities for anticancer activity relies heavily on robust and reproducible in vitro cytotoxicity assays.[3][4] These assays serve as a critical first step to identify promising lead compounds and determine their effective concentration range. Here, we detail the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely adopted colorimetric method for assessing cell metabolic activity.[3] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial reductase enzymes present only in metabolically active, viable cells.[5][6] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.[6]

Materials and Reagents

Equipment & Consumables
  • Laminar Flow Hood (Class II)

  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Microplate Reader (capable of measuring absorbance at 570 nm)

  • Inverted Microscope

  • Hemocytometer or Automated Cell Counter

  • Multichannel Pipettes and Sterile Tips

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile serological pipettes

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile reagent reservoirs

Cell Lines & Media
  • Human Cancer Cell Lines: A panel of cell lines is recommended to assess broad-spectrum activity. Examples include:

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)[7]

    • HCT-116 (Colorectal Carcinoma)

    • HeLa (Cervical Adenocarcinoma)

  • Cell Culture Medium: Appropriate for the selected cell lines (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free, sterile.

Test Compound & Reagents
  • 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol: The test compound.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade, sterile.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile PBS. Filter sterilize and store at 4°C, protected from light.[3][6]

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin).

Experimental Workflow: A Visual Guide

The entire experimental process, from initial cell culture to final data analysis, is outlined below. This workflow ensures a logical progression of steps and highlights the critical control points for a successful assay.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: 96-Well Plate Assay cluster_readout Phase 3: MTT Readout cluster_analysis Phase 4: Data Analysis prep_cells Maintain & Harvest Cancer Cell Lines seed_cells Seed Cells into 96-Well Plate (e.g., 1x10^4 cells/well) prep_cells->seed_cells prep_compound Prepare Compound Stock & Serial Dilutions treat_cells Treat with Compound & Controls prep_compound->treat_cells incubate_24h Incubate (24h) for Cell Adherence seed_cells->incubate_24h incubate_24h->treat_cells incubate_48h Incubate (48-72h) Exposure Period treat_cells->incubate_48h add_mtt Add MTT Reagent (10 µL/well) incubate_48h->add_mtt incubate_4h Incubate (4h) Formazan Formation add_mtt->incubate_4h solubilize Remove Media & Add DMSO (100 µL) incubate_4h->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Viability vs. Vehicle Control read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Step-by-step workflow for the MTT-based cytotoxicity assay.

Detailed Experimental Protocol

Preparation of Test Compound
  • Stock Solution: Prepare a 10 mM stock solution of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol in sterile DMSO. Ensure complete dissolution by vortexing. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, prepare a series of working concentrations by diluting the stock solution with complete cell culture medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 3.125 µM.

    • Causality Insight: Preparing fresh dilutions in culture medium minimizes DMSO concentration in the final well and ensures accurate dosing. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Seeding
  • Cell Harvest: Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO₂. Harvest cells during their logarithmic growth phase using Trypsin-EDTA.[3]

  • Cell Counting: Resuspend the harvested cells in fresh complete medium and determine the cell concentration and viability using a hemocytometer and Trypan Blue staining. Viability should be >95%.

  • Seeding: Dilute the cell suspension to the optimal seeding density (e.g., 1 x 10⁵ cells/mL). Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate, yielding 10,000 cells per well.

    • Causality Insight: Optimal seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. This density should be optimized for each cell line.

  • Incubation: Incubate the plate for 24 hours to allow the cells to attach firmly to the bottom of the wells.[3]

Compound Treatment
  • Plate Layout: Design a plate map that includes all concentrations of the test compound, as well as the necessary controls. Each condition should be performed in triplicate.

    • Test Wells: Cells + Various concentrations of the test compound.

    • Vehicle Control: Cells + Medium containing the same concentration of DMSO as the highest concentration test well.

    • Untreated Control: Cells + Complete medium only.

    • Positive Control: Cells + A known cytotoxic drug (e.g., Doxorubicin at its IC50 concentration).

    • Blank: Medium only (no cells) for background absorbance subtraction.[8]

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate medium (containing the test compound, vehicle, or control) to each well according to the plate map.

  • Incubation: Return the plate to the incubator and expose the cells to the compound for a predetermined period, typically 48 or 72 hours.

MTT Assay and Absorbance Reading
  • Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[5]

  • Incubate for Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[3][9]

  • Solubilize Crystals: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[3]

  • Mix and Read: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6][8] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][9]

Data Analysis and Presentation

Calculation of Cell Viability
  • Corrected Absorbance: Subtract the average absorbance of the blank wells from all other readings.

  • Percentage Viability: Calculate the percentage of cell viability for each concentration using the following formula:

    % Viability = (Corrected OD of Test Well / Corrected OD of Vehicle Control Well) x 100

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit the growth of 50% of the cancer cell population.[3]

  • Plot Data: Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration.

  • Non-linear Regression: Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to generate a sigmoidal dose-response curve.

  • IC₅₀ Value: The software will calculate the IC₅₀ value from this curve.

Sample Data Presentation

The results should be summarized in a clear, tabular format.

Cell LineCompound Concentration (µM)Average Absorbance (570 nm)% ViabilityCalculated IC₅₀ (µM)
MCF-7 Vehicle Control (0)1.254100%\multirow{5}{}{22.5}
6.250.98878.8%
12.50.81264.7%
250.59947.8%
500.31124.8%
A549 Vehicle Control (0)1.198100%\multirow{5}{}{38.7}
6.251.05588.1%
12.50.90175.2%
250.73361.2%
500.45037.6%

Note: Data presented is hypothetical and for illustrative purposes only.

Potential Mechanism of Action

While the precise mechanism of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol requires further investigation, many triazole-containing compounds exert their anticancer effects by interfering with critical cellular processes.[2] One common mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]

Mechanism_Pathway Triazole 1,2,4-Triazole Compound Tubulin α/β-Tubulin Dimers Triazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disrupted Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Potential anticancer mechanism via tubulin polymerization inhibition.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
High Background Absorbance - Contamination of media or reagents.- High cell density causing media acidification.- Use fresh, sterile reagents.- Optimize cell seeding density to avoid overgrowth.[11]
Inconsistent Results (High SD) - Inaccurate pipetting.- Uneven cell distribution in wells.- Edge effects on the plate.- Calibrate pipettes and use proper technique.- Ensure a homogenous cell suspension before seeding.- Avoid using the outermost wells of the plate.
No Dose-Dependent Effect Observed - Compound is inactive in the tested range.- Compound precipitated out of solution.- Test a wider and higher range of concentrations.- Check compound solubility in the culture medium; sonicate if necessary.
Vehicle Control Shows Cytotoxicity - DMSO concentration is too high.- Ensure the final DMSO concentration in wells is ≤0.5%. Recalculate dilutions if needed.

Conclusion and Future Directions

This application note provides a comprehensive and robust protocol for assessing the cytotoxicity of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. The MTT assay is a foundational screen that reliably quantifies the dose-dependent inhibitory effect of a compound on the metabolic activity of cancer cells. A positive result from this primary screen, indicated by a low IC₅₀ value, warrants further investigation to elucidate the specific mechanism of cell death. Subsequent assays could include flow cytometry for cell cycle analysis and apoptosis detection (e.g., Annexin V/PI staining) or Western blotting to probe key signaling pathways involved in cell survival and proliferation.[12]

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
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  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Institutes of Health.
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Method

Application Note: A Researcher's Guide to In Silico Analysis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

A Step-by-Step Protocol for Molecular Docking and Interaction Analysis Abstract This guide provides a comprehensive protocol for conducting molecular docking studies with 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-...

Author: BenchChem Technical Support Team. Date: January 2026

A Step-by-Step Protocol for Molecular Docking and Interaction Analysis

Abstract

This guide provides a comprehensive protocol for conducting molecular docking studies with 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, a novel compound built upon the versatile 1,2,4-triazole scaffold. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[4][5][6] This document serves as a detailed workflow for researchers, scientists, and drug development professionals, outlining the essential steps from target selection and system preparation to simulation, result analysis, and protocol validation. By explaining the causality behind each procedural choice, this guide ensures a robust and scientifically sound approach to virtual screening.

Introduction: The Scientific Rationale

The Ligand: 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

The subject of this protocol belongs to the 1,2,4-triazole-3-thiol class of heterocyclic compounds. This scaffold is of significant interest due to its ability to engage with a variety of biological targets, often through hydrogen bonding and other non-covalent interactions facilitated by its nitrogen atoms and the thione/thiol group.[2] Derivatives of this core structure have been investigated for their potential as inhibitors of enzymes crucial to disease progression, such as kinases, aromatase, and tubulin.[1][4][7][8][9] The specific substitutions—a 2-bromophenyl group and a cyclohexyl group—provide distinct steric and electronic properties that modulate the molecule's size, hydrophobicity, and potential interaction profile, making it a prime candidate for computational analysis.

The Technique: Molecular Docking in Drug Discovery

Structure-based drug design hinges on understanding the atomic-level interactions between a drug candidate and its biological target. Molecular docking is an indispensable in silico tool that models this interaction, aiming to achieve two primary goals:

  • Pose Prediction: To determine the most likely conformation (pose) of the ligand when bound to the receptor.[5]

  • Affinity Estimation: To estimate the strength of the interaction, typically reported as a binding energy or docking score.[10][11]

A typical docking process involves a search algorithm, which generates a multitude of possible ligand poses within the binding site, and a scoring function, which ranks these poses based on calculated binding affinities.[5][12] This computational pre-screening significantly narrows the field of potential drug candidates, saving considerable time and resources in the drug discovery pipeline.

Foundational Protocol: The Molecular Docking Workflow

This section details a self-validating, step-by-step protocol for docking 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol into a relevant protein target.

Phase 1: System Preparation - The Foundation of Accuracy

The quality of your input structures directly dictates the reliability of the docking results. This phase is arguably the most critical.

Protocol 1.1: Protein Target Preparation

Scientist's Note: The goal here is to clean a raw PDB structure to make it computationally ready. This involves removing non-essential components, correcting structural artifacts, and adding information required by the docking software's force field.[13][14]

  • Target Selection & Retrieval:

    • Action: Based on the known anticancer potential of the 1,2,4-triazole scaffold, we will select Cyclin-Dependent Kinase 2 (CDK2) as a representative target. Download the crystal structure of CDK2 with a co-crystallized inhibitor (e.g., PDB ID: 1H1S) from the Protein Data Bank (RCSB PDB).

    • Rationale: Starting with a protein structure that has a bound ligand helps in identifying the correct binding pocket and is essential for protocol validation (redocking).

  • Initial Cleaning:

    • Action: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio). Remove all crystallographic water molecules, co-solvents, and any protein chains that are not part of the biological monomer.[13][14][15] Isolate only the protein and the co-crystallized ligand.

    • Rationale: Water molecules can sterically block the ligand or form artificial hydrogen bonds. They should only be retained if they are known to be structurally conserved and critical for ligand binding.

  • Structural Correction:

    • Action: Check for and repair any missing residues or incomplete side chains. Most modeling software has tools for this (e.g., the "Dock Prep" tool in Chimera).[16]

    • Rationale: Gaps in the protein structure create an incomplete and inaccurate representation of the binding site.

  • Protonation and Charge Assignment:

    • Action: Add hydrogen atoms to the protein, as they are typically absent in PDB files. Then, assign partial atomic charges using a standard force field (e.g., AMBER, Gasteiger).[15]

    • Rationale: Hydrogen atoms are essential for correct hydrogen bonding networks and steric considerations. Partial charges are required by the scoring function to calculate electrostatic interactions.

  • Final Output:

    • Action: Save the prepared protein structure in a format required by the docking software, such as .pdbqt for AutoDock Vina. Save the extracted co-crystallized ligand separately for the validation step.

Protocol 1.2: Ligand Preparation

Scientist's Note: The ligand must be converted from a 2D drawing or simple 3D structure into its most stable, low-energy 3D conformation with correct stereochemistry and charge distribution.

  • Generate 3D Structure:

    • Action: Draw the 2D structure of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol using a chemical sketcher (e.g., ChemDraw, MarvinSketch) and convert it to a 3D format.[13]

    • Rationale: The docking algorithm requires 3D coordinates as a starting point.

  • Energy Minimization:

    • Action: Perform an energy minimization of the 3D structure using a force field like MMFF94 or a quantum mechanical method.[14]

    • Rationale: This step ensures the ligand has realistic bond lengths, angles, and a stable, low-energy initial conformation, which prevents docking artifacts.

  • Charge Calculation and Atom Typing:

    • Action: Calculate partial charges for the ligand atoms (e.g., Gasteiger charges).[17]

    • Rationale: As with the protein, this is crucial for calculating electrostatic interactions.

  • Define Rotatable Bonds:

    • Action: Identify and define the rotatable bonds within the ligand. Most preparation tools do this automatically.

    • Rationale: This defines the ligand's flexibility during the docking simulation, allowing it to adapt its shape to fit the binding site.[18]

  • Final Output:

    • Action: Save the prepared ligand in the appropriate format (e.g., .pdbqt).

G cluster_prep Phase 1: System Preparation cluster_protein Protein Workflow cluster_ligand Ligand Workflow PDB Download PDB Structure (e.g., 1H1S) CleanPDB Clean Protein (Remove Water, etc.) PDB->CleanPDB Ligand2D Draw 2D Ligand Structure Ligand3D Generate 3D Conformation Ligand2D->Ligand3D RepairPDB Repair Missing Residues CleanPDB->RepairPDB ProtonatePDB Add Hydrogens & Charges RepairPDB->ProtonatePDB ReadyProtein Prepared Protein (.pdbqt) ProtonatePDB->ReadyProtein MinimizeLigand Energy Minimization Ligand3D->MinimizeLigand ChargeLigand Assign Charges & Torsions MinimizeLigand->ChargeLigand ReadyLigand Prepared Ligand (.pdbqt) ChargeLigand->ReadyLigand

Diagram 1: Workflow for Protein and Ligand Preparation.
Phase 2: The Docking Simulation

With prepared inputs, the next step is to define the search space and run the simulation.

Protocol 2.1: Defining the Binding Site (Grid Generation)

  • Action: Load the prepared protein into the docking software. Define a 3D grid box that encompasses the entire active site. The co-crystallized ligand is an excellent guide for positioning and sizing this box.[15][18]

  • Rationale: The search algorithm will only explore ligand poses within this defined volume. A grid that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time.

Protocol 2.2: Running the Docking Algorithm

  • Action: Configure the docking parameters in the software (e.g., AutoDock Vina). Set the input files for the protein and ligand, and the grid configuration file. Set the exhaustiveness parameter (controls the computational effort) and the number of binding modes to generate.

  • Scientist's Note: For an initial run, an exhaustiveness of 8 and generating the top 10 binding modes is a common starting point. Higher exhaustiveness provides a more thorough search at the cost of longer run times.

  • Action: Execute the docking run. The software will output a log file with scoring information and a structure file containing the predicted binding poses.

Phase 3: Analysis and Validation of Results

Raw docking output is meaningless without careful analysis and validation.

Protocol 3.1: Analyzing Docking Poses and Scores

  • Binding Affinity/Score:

    • Action: Examine the output log file. The primary metric is the binding affinity (ΔG), usually in kcal/mol.[19]

    • Interpretation: A more negative value indicates a stronger predicted binding affinity.[19] This score is best used for ranking different ligands against the same target, rather than as an absolute measure of potency.

  • Visual Inspection:

    • Action: Load the protein and the output ligand poses into a visualizer. Analyze the top-scoring pose.

    • Interpretation: Look for chemically sensible interactions. Are there hydrogen bonds with key active site residues? Is the ligand making favorable hydrophobic contacts?[19][20] Unfavorable interactions, like steric clashes or buried polar atoms, are red flags. 2D interaction diagrams can be generated with tools like LigPlot+ or the Protein-Ligand Interaction Profiler to clearly visualize these contacts.[11][20]

Protocol 3.2: Protocol Validation via Redocking

Scientist's Note: This is the crucial self-validating step. If your protocol cannot reproduce the known binding pose of a co-crystallized ligand, it cannot be trusted to predict the pose of a new compound.[21][22]

  • Action: Using the exact same protein structure and grid box, dock the extracted co-crystallized ligand (prepared in Protocol 1.1).

  • Analysis: Compare the top-scoring docked pose of the co-crystallized ligand with its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[19][23] If the RMSD is high, the protocol (e.g., grid box size, protonation states, scoring function) must be revisited and optimized.

G Start Docking Simulation Complete CheckRMSD Is Redocking RMSD < 2.0 Å? Start->CheckRMSD AnalyzeScore Analyze Binding Score (ΔG) CheckRMSD->AnalyzeScore Yes Fail Protocol Not Validated (Re-evaluate Parameters) CheckRMSD->Fail No VisualInspect Visually Inspect Pose (H-bonds, Hydrophobic Contacts) AnalyzeScore->VisualInspect Sensible Are Interactions Chemically Sensible? VisualInspect->Sensible Conclusion Acceptable Prediction Sensible->Conclusion Yes Refine Low Confidence Prediction (Consider refining pose) Sensible->Refine No

Diagram 2: Decision Tree for Analyzing Docking Results.

Data Presentation and Interpretation

Quantitative data from docking studies should be summarized for clear comparison.

Table 1: Example Docking Results for Target CDK2 (PDB: 1H1S)

Compound Binding Affinity (kcal/mol) RMSD (Å) Key Interacting Residues
Co-crystallized Ligand (Redocked) -10.5 1.15 Leu83, Glu81, Phe80, Lys33
5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol -9.8 N/A Leu83, Phe80, Asp86

| Control Ligand (Inactive Analog) | -6.2 | N/A | Leu83 |

This table is illustrative. Actual results will vary.

Table 2: Commonly Used Software in Molecular Docking

Software Type Key Features
AutoDock Vina Academic/Free Widely used, good accuracy, computationally efficient.
UCSF Chimera/ChimeraX Academic/Free Excellent for visualization and system preparation.[16]
PyMOL Commercial/Free for Edu High-quality visualization and figure generation.
Schrödinger Suite (Glide) Commercial Industry standard, comprehensive tools for drug discovery.

| Open Babel | Open Source | A "chemical toolbox" for converting file formats.[20] |

Conclusion

This application note provides a robust and validated framework for using molecular docking to study 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. By adhering to a meticulous protocol that emphasizes careful system preparation and critical result validation, researchers can generate reliable in silico predictions of binding behavior. These computational insights are invaluable for prioritizing compounds, generating hypotheses about structure-activity relationships, and guiding the next steps in the experimental drug discovery process. Molecular docking, when performed correctly, serves as a powerful predictive tool that accelerates the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). National Institutes of Health (NIH). [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]

  • How does one prepare proteins for molecular docking? (2021). Quora. [Link]

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  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]

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  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Institutes of Health (NIH). [Link]

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  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI. [Link]

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Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Introduction: The Scientific Imperative for Standardized MIC Determination The global challenge of antimicrobial resistance necessitates the rigorous evaluation of novel synthetic compounds for their potential therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Standardized MIC Determination

The global challenge of antimicrobial resistance necessitates the rigorous evaluation of novel synthetic compounds for their potential therapeutic efficacy. Among the diverse heterocyclic scaffolds explored, 1,2,4-triazole-3-thiol derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of antimicrobial activities.[1][2][3] The compound 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol represents a novel chemical entity within this class. Its structural features, including the bromophenyl and cyclohexyl moieties, warrant a systematic investigation of its antimicrobial potential.

The minimum inhibitory concentration (MIC) is a fundamental metric in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] Accurate and reproducible MIC determination is paramount for the preclinical assessment of new chemical entities, providing essential data for structure-activity relationship (SAR) studies, guiding further chemical modifications, and establishing a foundation for subsequent in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) modeling.[5]

This document provides a comprehensive, step-by-step protocol for determining the MIC of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol against a panel of clinically relevant bacteria. The methodology is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07-A10 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[6][7][8][9] Recognizing that novel synthetic compounds often exhibit poor aqueous solubility, this protocol incorporates strategies for handling such molecules to ensure the generation of reliable and meaningful data.

Pre-Protocol Considerations: Compound Solubility and Stock Solution Preparation

A critical prerequisite for accurate MIC determination is the complete solubilization of the test compound. Many novel synthetic molecules, including those with aromatic and alicyclic substitutions like 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, are often hydrophobic and exhibit poor solubility in aqueous media.[10] The use of an organic solvent is therefore necessary. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its broad-ranging solubilizing capacity and relatively low toxicity to most bacterial species at low concentrations.[5]

It is imperative to adhere to the following principles:

  • Solvent Toxicity Control: The final concentration of DMSO in the MIC assay must be kept to a minimum, typically not exceeding 1% (v/v), as higher concentrations can inhibit bacterial growth and confound the results.[5] A solvent toxicity control must be included in every experiment to validate that the concentration of DMSO used does not have an independent antimicrobial effect.

  • Stock Solution Concentration: The stock solution of the test compound should be prepared at the highest possible concentration in the chosen solvent to minimize the volume of solvent added to the assay wells.

Protocol 1: Preliminary Solubility Assessment of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol in DMSO

Objective: To determine the maximum soluble concentration of the test compound in 100% DMSO.

Materials:

  • 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (powder)

  • 100% DMSO (spectrophotometric grade)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Accurately weigh a small amount (e.g., 1-5 mg) of the test compound into a sterile microcentrifuge tube.

  • Add a defined volume of 100% DMSO to achieve a high target concentration (e.g., 10 mg/mL or 1280 µg/mL).

  • Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particulate matter.

  • If particulates are present, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.

  • Carefully examine the bottom of the tube for a pellet. The presence of a pellet indicates that the compound is not fully soluble at that concentration.

  • If a pellet is observed, repeat the procedure with a lower starting concentration until a concentration is reached where no pellet is formed after centrifugation. This is the working stock concentration.

Core Protocol: Broth Microdilution MIC Assay

This protocol is based on the CLSI M07-A10 standard and is designed for determining the MIC of the test compound against aerobic bacteria.[6][7][8][9]

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_results Results start Start compound_prep Prepare Compound Stock in DMSO start->compound_prep media_prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->media_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum_prep serial_dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate compound_prep->serial_dilution media_prep->serial_dilution add_inoculum Add Standardized Bacterial Inoculum inoculum_prep->add_inoculum serial_dilution->add_inoculum controls Set up Controls: - Growth Control (GC) - Sterility Control (SC) - Solvent Toxicity Control (STC) add_inoculum->controls incubate Incubate Plate (35°C for 16-20 hours) controls->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic record_data Record MIC Value (µg/mL) read_mic->record_data end End record_data->end

Caption: Workflow for MIC determination by broth microdilution.

Materials and Reagents
  • 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

  • 100% DMSO

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Reference antimicrobial agent (e.g., Ciprofloxacin, Gentamicin)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile multichannel pipettes and tips

  • Incubator (35 ± 2°C)

Step-by-Step Protocol

Day 1: Preparation

  • Compound Stock Solution:

    • Based on the preliminary solubility assessment, prepare a stock solution of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol in 100% DMSO at a known concentration (e.g., 1280 µg/mL). This will be your highest concentration for the serial dilution.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension.

Day 1: Assay Setup (in a 96-well plate)

  • Plate Preparation:

    • Add 50 µL of sterile CAMHB to wells 2 through 11 in the designated rows for the test compound. Well 1 will receive 100 µL of the highest concentration of the test compound. Well 12 will be the sterility control.

  • Serial Dilution of the Test Compound:

    • Prepare a working solution of the test compound at twice the desired highest final concentration in CAMHB. For example, if the highest final concentration is 64 µg/mL, prepare a 128 µg/mL solution. Ensure the DMSO concentration in this working solution does not exceed 2%.

    • Add 100 µL of this working solution to well 1.

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this 2-fold serial dilution from well 2 to well 10.

    • Discard 50 µL from well 10. The final volume in wells 1-10 is now 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. This brings the final volume in each well to 100 µL and halves the concentration of the compound, achieving the desired final test concentrations.

  • Controls:

    • Growth Control (Well 11): 50 µL of CAMHB + 50 µL of bacterial inoculum. This well should show turbidity after incubation.

    • Sterility Control (Well 12): 100 µL of sterile CAMHB. This well should remain clear.

    • Solvent Toxicity Control: In a separate row, perform a serial dilution of DMSO in CAMHB to match the concentrations present in the test wells. Inoculate these wells with the bacterial suspension. This control ensures that the solvent itself is not inhibiting bacterial growth.

Day 2: Incubation and Reading Results

  • Incubation:

    • Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Place the microtiter plate on a reading stand or a dark, non-reflective surface.

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Data Presentation and Interpretation

The results should be recorded in a clear and organized table.

CompoundBacterial StrainMIC (µg/mL)
5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiolS. aureus ATCC 29213
5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiolE. coli ATCC 25922
5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiolP. aeruginosa ATCC 27853
Reference Antibiotic (e.g., Ciprofloxacin)S. aureus ATCC 29213
Reference Antibiotic (e.g., Ciprofloxacin)E. coli ATCC 25922
Reference Antibiotic (e.g., Ciprofloxacin)P. aeruginosa ATCC 27853

Interpretation:

  • Validation of the Assay: The growth control should be turbid, and the sterility control should be clear. The solvent toxicity control should show no inhibition of growth at the concentrations used in the assay. The MIC of the reference antibiotic should fall within its established quality control range.

  • MIC Value: A lower MIC value indicates greater potency of the compound against the tested microorganism.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by the inclusion of multiple controls that serve as a self-validating system.

Self_Validation cluster_experiment Experimental Wells cluster_controls Control System cluster_validation Validation Checks cluster_conclusion Conclusion Test_Compound Test Compound + Bacteria Valid_MIC Valid MIC Result GC Growth Control (Bacteria only) V_GC Growth? (Yes) GC->V_GC SC Sterility Control (Media only) V_SC Sterile? (Yes) SC->V_SC STC Solvent Toxicity Control (Solvent + Bacteria) V_STC Solvent Inert? (Yes) STC->V_STC Ref_Std Reference Standard (Known Antibiotic + Bacteria) V_Ref MIC in Range? (Yes) Ref_Std->V_Ref V_GC->Valid_MIC V_SC->Valid_MIC V_STC->Valid_MIC V_Ref->Valid_MIC

Caption: A self-validating system for MIC determination.

  • Positive Control (Growth Control): Confirms the viability of the bacterial inoculum and the suitability of the growth medium.

  • Negative Control (Sterility Control): Verifies the sterility of the medium and the aseptic technique used.

  • Solvent Control: Isolates the effect of the test compound from any potential inhibitory effect of the solvent.

  • Reference Standard: Ensures the assay is performing correctly and that the results are comparable to established data.

By integrating these controls, any deviation from expected outcomes immediately flags a potential issue with the experimental setup, preventing the misinterpretation of results.

References

  • CLSI. M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Tenth Edition. Clinical and Laboratory Standards Institute; 2015. [Link]

  • GlobalSpec. CLSI M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]

  • Slideshare. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition. [Link]

  • PubMed. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ResearchGate. How do I measure MIC of a compound which is insoluble in broth dilution? [Link]

  • GARDP Revive. Susceptibility testing in antibacterial drug R&D. [Link]

  • ResearchGate. (PDF) Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. [Link]

  • PubMed. Antibacterial activity study of 1,2,4-triazole derivatives. [Link]

  • PMC. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]

  • PMC. 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

  • TSI Journals. Organic CHEMISTRY - An Indian Journal. [Link]

  • Hancock Lab. Modified MIC Method for Cationic Antimicrobial Peptides. [Link]

  • ResearchGate. (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for 4,5-disubstituted-1,2,4-triazole-3-thiol synthesis"

Welcome to the dedicated technical support guide for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols. This resource is designed for researchers, medicinal chemists, and process development scientists who work...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols. This resource is designed for researchers, medicinal chemists, and process development scientists who work with these versatile heterocyclic compounds. Here, we move beyond simple protocols to address the nuanced challenges of synthesis, offering field-tested insights and evidence-based solutions to common experimental hurdles.

Part 1: Troubleshooting Guide - Navigating Common Synthetic Challenges

This section is structured as a series of common problems encountered during the synthesis. Each answer provides a diagnostic approach and actionable solutions grounded in chemical principles.

Question 1: Why is my yield of the desired 4,5-disubstituted-1,2,4-triazole-3-thiol unexpectedly low?

Answer:

Low yields in this synthesis are a frequent issue and can typically be traced back to one of four areas: incomplete cyclization, side reactions, suboptimal reaction conditions, or inefficient workup and purification.

A. Incomplete Cyclization: The core of the synthesis is the intramolecular cyclization of an intermediate, often a thiosemicarbazide derivative. This step is highly dependent on the base and the reaction temperature.

  • Causality: The base (e.g., NaOH, KOH, K2CO3) is required to deprotonate the acidic protons, facilitating the nucleophilic attack that leads to ring closure. If the base is too weak or used in insufficient quantity, the equilibrium will not favor the cyclized product. Similarly, inadequate temperature can result in slow reaction kinetics, leading to a significant amount of unreacted starting material.

  • Solution:

    • Base Selection: Switch to a stronger base. If you are using a mild base like potassium carbonate, consider moving to sodium hydroxide or potassium hydroxide. The concentration of the base is also critical; a common starting point is an 8% aqueous solution of KOH.

    • Temperature & Time: Ensure the reaction is heated sufficiently. Refluxing in an appropriate solvent (e.g., ethanol, water) is standard practice. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before proceeding with the workup. An extended reaction time of 8-12 hours is often necessary.

B. Competing Side Reactions: The most common side reaction is the formation of 1,3,4-oxadiazole or 1,3,4-thiadiazole derivatives, especially if the starting materials are not handled correctly.

  • Causality: The formation of these alternative five-membered rings can occur if the reaction conditions favor the elimination of H2S or H2O from the intermediate instead of the desired cyclization. This is particularly prevalent when strong dehydrating agents are present or if the reaction is overheated.

  • Solution:

    • Strict Temperature Control: Avoid excessive heating. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, especially if your substituents are sensitive.

C. Suboptimal Workup: The product is a thiol and exists as a thiolate salt in the basic reaction mixture. Improper acidification can lead to product loss.

  • Causality: The 1,2,4-triazole-3-thiol is precipitated from the reaction mixture by acidification. If the pH is not lowered sufficiently, a significant portion of the product will remain dissolved as the thiolate salt. Conversely, using an excessively strong acid or adding it too quickly can cause degradation.

  • Solution:

    • Controlled Acidification: Cool the reaction mixture in an ice bath before acidification. Add a dilute strong acid, such as 2M HCl, or a concentrated weak acid like acetic acid, dropwise with vigorous stirring.

    • pH Monitoring: Use pH paper or a pH meter to ensure the final pH is in the range of 5-6, which is typically sufficient to precipitate the thiol without causing degradation.

Question 2: My final product is difficult to purify and appears contaminated with starting materials or a persistent impurity. What are my options?

Answer:

Purification is often the most challenging step. The polarity of the product is similar to that of the intermediates and some side products, making separation difficult.

A. Characterize the Impurity: Before attempting purification, it is crucial to understand what you are trying to remove. Run a crude ¹H NMR and compare it to the spectra of your starting materials (acyl hydrazide, isothiocyanate). This will confirm if the issue is an incomplete reaction.

B. Recrystallization Strategy: This is the most common and effective method for purifying these compounds.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, ethanol/water mixtures, or methanol are excellent starting points.

  • Protocol:

    • Dissolve the crude product in the minimum amount of boiling solvent.

    • If impurities remain undissolved, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

C. Alternative Purification Techniques:

  • Acid-Base Extraction: If the main impurity is non-acidic (e.g., unreacted starting material), you can exploit the acidic nature of the thiol.

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., 1M NaOH). The desired triazole-thiol will move to the aqueous layer as its thiolate salt.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Cool the aqueous layer in an ice bath and re-precipitate the pure product by acidifying as described previously.

  • Column Chromatography: This should be a last resort due to the potential for the acidic thiol to streak on silica gel. If necessary, use a silica gel column with a mobile phase containing a small amount of acetic acid (e.g., 0.5-1%) to suppress deprotonation and improve peak shape. A common eluent system is a gradient of ethyl acetate in hexane.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable general method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols?

The most robust and widely cited method involves the reaction of an acyl hydrazide (or aroyl hydrazide) with an isothiocyanate to form a 1,4-disubstituted-thiosemicarbazide intermediate, followed by base-catalyzed intramolecular cyclization.

Q2: How do the electronic properties of the substituents at the 4- and 5-positions affect the reaction?

The electronic nature of the R¹ (at position 5) and R² (at position 4) groups significantly influences the cyclization step.

  • R¹ Group (from the acyl hydrazide): An electron-withdrawing group (EWG) at this position will make the adjacent carbonyl carbon more electrophilic, but it can also increase the acidity of the N-H protons, potentially complicating the initial reaction with the isothiocyanate.

  • R² Group (from the isothiocyanate): An electron-donating group (EDG) on the R² substituent will increase the nucleophilicity of the nitrogen atom during the cyclization step, which can accelerate the reaction. Conversely, a strong EWG can slow down the cyclization.

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective tool. Use a mobile phase such as 30-50% ethyl acetate in hexane. You should be able to visualize three distinct spots: the acyl hydrazide starting material, the thiosemicarbazide intermediate, and the final triazole-thiol product. The reaction is complete when the spot corresponding to the thiosemicarbazide intermediate has completely disappeared.

Q4: What are the key spectroscopic features I should look for to confirm the structure of my product?

  • ¹H NMR: Look for the disappearance of the two N-H protons from the thiosemicarbazide intermediate and the appearance of a new, often broad, singlet for the S-H proton, typically in the range of 13-14 ppm. Note that this peak can sometimes be difficult to observe.

  • ¹³C NMR: The most characteristic signal is the C=S carbon (thiol/thione tautomer), which typically appears in the range of 160-180 ppm.

  • IR Spectroscopy: Look for the disappearance of the C=O stretch from the acyl hydrazide (around 1650-1680 cm⁻¹) and the appearance of a C=S stretching band around 1250-1300 cm⁻¹. A broad S-H stretch may also be visible around 2550 cm⁻¹.

Part 3: Protocols and Data Visualization

Experimental Protocol: General Synthesis of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol is a representative example and can be adapted for different substituents.

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolve isonicotinohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add phenyl isothiocyanate (1.05 eq) dropwise to the solution at room temperature with stirring.

  • Heat the mixture to reflux for 4-6 hours. The formation of a white precipitate indicates the formation of the intermediate.

  • Monitor the reaction by TLC until the starting hydrazide spot is consumed.

  • Cool the mixture to room temperature, and collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum. This intermediate can often be used in the next step without further purification.

Step 2: Base-Catalyzed Cyclization

  • Suspend the dried N-(phenylcarbamothioyl)isonicotinohydrazide intermediate (1.0 eq) in an 8% aqueous solution of sodium hydroxide (approx. 5-10 mL per gram of intermediate).

  • Heat the mixture to reflux with vigorous stirring for 8-10 hours. The solid will gradually dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the intermediate is fully consumed.

  • Cool the reaction flask in an ice bath.

  • Acidify the clear solution by adding concentrated hydrochloric acid or glacial acetic acid dropwise until the pH is approximately 5-6. A voluminous white precipitate should form.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Table 1: Comparison of Common Reaction Conditions
ParameterCondition 1 (Standard)Condition 2 (Mild)Condition 3 (Microwave)
Base NaOH or KOH (8-10% aq.)K₂CO₃ or NaHCO₃K₂CO₃
Solvent Water or EthanolDMF or AcetonitrileDMF or Ethanol
Temperature Reflux (80-100 °C)60-80 °C120-150 °C
Reaction Time 6-12 hours12-24 hours10-30 minutes
Typical Yield Good to ExcellentModerate to GoodExcellent
Notes Most common method.Useful for base-sensitive substrates.Rapid synthesis, requires specific equipment.
Diagrams

Diagram 1: General Reaction Mechanism

Reaction Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Product Formation Acyl Hydrazide Acyl Hydrazide Thiosemicarbazide Thiosemicarbazide Acyl Hydrazide->Thiosemicarbazide + R²-NCS Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide Deprotonation Deprotonation Thiosemicarbazide->Deprotonation Base (OH⁻) Cyclization Cyclization Deprotonation->Cyclization Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration - H₂O Triazole Thiolate Triazole Thiolate Dehydration->Triazole Thiolate Final Product 4,5-Disubstituted- 1,2,4-Triazole-3-thiol Triazole Thiolate->Final Product + H⁺ (Acidification)

Caption: Mechanism for 1,2,4-triazole-3-thiol synthesis.

Diagram 2: Standard Experimental Workflow

Experimental Workflow start Start: Reagents reaction_setup 1. Mix Acyl Hydrazide & Isothiocyanate 2. Reflux (4-6h) start->reaction_setup intermediate_isolation Cool & Filter to Isolate Thiosemicarbazide Intermediate reaction_setup->intermediate_isolation cyclization_setup 1. Suspend Intermediate in Base (e.g., 8% NaOH) 2. Reflux (8-12h) intermediate_isolation->cyclization_setup monitoring Monitor by TLC cyclization_setup->monitoring monitoring->cyclization_setup Incomplete workup 1. Cool in Ice Bath 2. Acidify to pH 5-6 monitoring->workup Complete precipitation Collect Crude Product by Filtration workup->precipitation purification Purify by Recrystallization (e.g., from Ethanol) precipitation->purification characterization Characterize Pure Product (NMR, IR, MS, mp) purification->characterization end End characterization->end

Caption: A typical workflow for triazole-thiol synthesis.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting Tree problem Problem: Low Yield or Impure Product check_sm TLC shows starting material? problem->check_sm check_intermediate TLC shows intermediate? check_sm->check_intermediate No solution_sm Increase reaction time/temp for Step 1 (Intermediate formation) check_sm->solution_sm Yes check_purity Product is formed but impure? check_intermediate->check_purity No solution_intermediate 1. Use stronger base (NaOH/KOH) 2. Increase reflux time for Step 2 3. Ensure sufficient temperature check_intermediate->solution_intermediate Yes solution_purity 1. Optimize recrystallization solvent 2. Use acid-base extraction 3. Check workup pH (target 5-6) check_purity->solution_purity Yes end Resolved solution_sm->end solution_intermediate->end solution_purity->end

Caption: A decision tree for troubleshooting common issues.

References

  • Al-Ghorbani, M., et al. (2015). Synthesis, characterization and antimicrobial evaluation of new 1, 2, 4-triazole-3-thiols containing naphthalene ring. Journal of Chemical and Pharmaceutical Research, 7(9), 56-62.

  • Demirbaş, A., et al. (2002). Synthesis and antimicrobial activities of some 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Turkish Journal of Chemistry, 26(5), 725-736.

  • Husain, A., et al. (2012). 1, 2, 4-Triazole: A novel scaffold for combating tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 786-792.

  • Tozkoparan, B., et al. (2007). Synthesis and analgesic activity of some 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Arzneimittelforschung, 57(10), 647-653.

  • Holla, B. S., et al. (2003). One pot synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and their antimicrobial activity. Indian Journal of Chemistry - Section B, 42(11), 2890-2894.

Optimization

Technical Support Center: 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol Synthesis

Welcome to the dedicated technical support guide for the synthesis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. This resource is designed for chemistry professionals engaged in synthetic and medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. This resource is designed for chemistry professionals engaged in synthetic and medicinal chemistry, providing in-depth troubleshooting advice, optimization strategies, and detailed protocols to enhance experimental success and improve final product yield.

Introduction to the Synthesis

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a cornerstone reaction in medicinal chemistry, yielding scaffolds with a wide range of biological activities. The target compound, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, is typically synthesized via a two-step process: first, the acylation of a substituted thiosemicarbazide, followed by a base-catalyzed intramolecular cyclodehydration.[1][2] While the reaction appears straightforward, achieving a high yield requires careful control over several experimental variables. This guide addresses the common pitfalls and provides expert-driven solutions.

The general synthetic pathway is illustrated below. It involves the reaction of 4-cyclohexylthiosemicarbazide with a 2-bromobenzoyl derivative to form an acylthiosemicarbazide intermediate. This intermediate is then cyclized in an alkaline medium to yield the desired triazole.[3]

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_bromobenzoyl_chloride 2-Bromobenzoyl Chloride acylthiosemicarbazide 1-(2-Bromobenzoyl)-4-cyclohexyl- thiosemicarbazide 2_bromobenzoyl_chloride->acylthiosemicarbazide Acylation (e.g., Pyridine, THF) 4_cyclohexylthiosemicarbazide 4-Cyclohexylthiosemicarbazide 4_cyclohexylthiosemicarbazide->acylthiosemicarbazide triazole_thiol 5-(2-Bromophenyl)-4-cyclohexyl- 4H-1,2,4-triazole-3-thiol acylthiosemicarbazide->triazole_thiol Cyclization (e.g., 2N NaOH, Reflux)

Caption: Proposed synthetic pathway for the target compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My final yield is consistently low. What are the primary causes?

Answer: Low yield is the most frequent challenge and typically stems from one of three areas: incomplete cyclization, formation of side products, or degradation.

  • Incomplete Reaction: The cyclization of the acylthiosemicarbazide intermediate requires sufficient thermal energy and adequate reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the intermediate spot.[4] If the reaction stalls, consider extending the reflux time or moderately increasing the concentration of the base.

  • Side Product Formation: The most significant side product in this synthesis is the isomeric 5-(2-bromophenyl)-N-cyclohexyl-1,3,4-thiadiazol-2-amine . The formation of the desired 1,2,4-triazole is favored under basic conditions, whereas acidic conditions can promote cyclization to the 1,3,4-thiadiazole.[5] Ensure your reaction medium is sufficiently alkaline throughout the process.

  • Purity of Starting Materials: The purity of the initial hydrazide is a critical determinant of success. Contaminants in the hydrazide can lead to mixtures of compounds that are difficult to separate, ultimately reducing the yield of the desired product.[6]

  • Degradation: While heat is necessary, excessive temperatures (>250°C in some syntheses) or prolonged reaction times can lead to the decomposition of starting materials or the final product.[7]

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_side_products Analyze for Side Products (TLC, NMR) check_purity->check_side_products Pure impure_reagents Solution: Recrystallize or purify starting materials. check_purity->impure_reagents Impure check_completion Check for Reaction Completion (TLC) check_side_products->check_completion No Isomer thiadiazole_found Cause: Incorrect pH. Solution: Ensure strong alkaline conditions (e.g., NaOH, KOH). check_side_products->thiadiazole_found Isomer Detected incomplete_reaction Solution: Increase reflux time or moderately increase base concentration. check_completion->incomplete_reaction Intermediate Remains success Yield Improved check_completion->success Complete impure_reagents->success thiadiazole_found->success incomplete_reaction->success

Caption: A workflow for diagnosing and resolving low-yield issues.

Question 2: I see multiple spots on my TLC plate after the reaction. How do I identify the product and major impurity?

Answer: This is likely a mixture of your desired 1,2,4-triazole, the 1,3,4-thiadiazole isomer, and unreacted acylthiosemicarbazide intermediate.

Structural confirmation is best achieved using NMR spectroscopy. A key distinguishing feature can be found in the ¹H NMR spectrum:

  • 1,2,4-Triazole-3-thiol (Product): The N-H and S-H protons of the triazole ring are highly deshielded and resonate at a very low field, typically between 13-14 ppm.[8]

  • 1,3,4-Thiadiazol-2-amine (Isomer): The amino group protons of the thiadiazole isomer resonate much further upfield, often within the aromatic region.[8]

This significant difference in chemical shift provides a reliable method for identifying the correct isomer.

Question 3: What is the optimal base and solvent for the cyclization step?

Answer: The cyclization is almost universally performed in an aqueous alkaline medium.[3][9]

  • Base: A 2% to 8% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is highly effective.[6][10] The base acts as a catalyst for the dehydrative cyclization.

  • Solvent: Water is the most common solvent for the cyclization. For the initial acylation step, solvents like chloroform have been shown to be highly effective.[8][11] If solubility of the acylthiosemicarbazide intermediate is an issue in water, a co-solvent system with ethanol may be employed.

Question 4: How can I best purify the final product?

Answer:

  • Acidification & Precipitation: After the reaction is complete (as determined by TLC), the mixture is cooled, and the product is precipitated by acidifying the solution with a dilute acid like HCl to a pH of around 4-6.[6][9] The crude product can then be collected by suction filtration.

  • Recrystallization: This is the most effective method for purifying the solid product. Ethanol or an ethanol-water mixture is commonly used.[12][13] Dissolve the crude solid in a minimum amount of boiling solvent, filter while hot to remove insoluble impurities, and allow the solution to cool slowly to form pure crystals.

Optimization Strategies for Maximizing Yield

Proactive measures can significantly enhance the yield and purity of your final product.

ParameterRecommendationRationale
Reactant Quality Use freshly recrystallized or high-purity 4-cyclohexylthiosemicarbazide and 2-bromobenzoyl chloride.Impurities in starting materials are a primary source of side reactions and low yields.[6]
Reaction Conditions For the cyclization step, reflux a 2-8% aqueous NaOH solution for 2-4 hours.[6][10]Provides the necessary basic environment and thermal energy for efficient intramolecular cyclization, favoring triazole formation.[3]
pH Control Maintain a strongly alkaline environment (pH > 10) during the cyclization step.This is critical to prevent the competing acid-catalyzed reaction that forms the 1,3,4-thiadiazole isomer.[5]
Microwave Synthesis Consider using microwave irradiation for the cyclization.Microwave heating can dramatically reduce reaction times (from hours to minutes) and often improves yields by providing rapid, uniform heating that minimizes side product formation.[7][14]
Monitoring Regularly monitor the reaction progress via TLC.Allows for the determination of the optimal reaction time, preventing unnecessary heating that could lead to product degradation.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-Bromobenzoyl)-4-cyclohexylthiosemicarbazide (Intermediate)

  • In a round-bottom flask, dissolve 4-cyclohexylthiosemicarbazide (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or pyridine.

  • Cool the flask in an ice bath to 0-5 °C.

  • Add 2-bromobenzoyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by suction filtration, wash thoroughly with cold water, and dry. This crude intermediate can often be used in the next step without further purification.

Protocol 2: Synthesis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (Final Product)

  • Suspend the crude 1-(2-bromobenzoyl)-4-cyclohexylthiosemicarbazide (1 equivalent) in a 2N aqueous solution of sodium hydroxide.[13]

  • Heat the mixture to reflux and maintain reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the flask to room temperature in an ice bath.

  • Carefully acidify the solution with cold, dilute hydrochloric acid (e.g., 3N HCl) to approximately pH 5-6.[6]

  • A precipitate will form. Collect the solid product by suction filtration.

  • Wash the solid with copious amounts of cold water to remove inorganic salts.

  • Purify the crude product by recrystallizing from hot ethanol or an ethanol-water mixture.[12]

  • Dry the purified crystals under vacuum to obtain the final product.

References

  • Proposed mechanism for the synthesis of 1,2,4-triazole-5-thiones. (n.d.). Scientific Diagram.
  • BenchChem Technical Support Team. (2025, November). troubleshooting side reactions in 1,2,4-triazole synthesis. BenchChem.
  • Yunusova, V. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8234. [Link]

  • Kaminskas, A., et al. (2009). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 66(5), 503-511.
  • BenchChem Technical Support Team. (2025, November).
  • El-Shehry, M. F., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(4), 932. [Link]

  • Wujec, M., et al. (2022). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. PLOS ONE, 17(10), e0276527. [Link]

  • Ainsworth, C. (1957). 1,2,4-TRIAZOLE-3(5)-THIOL. Organic Syntheses, 37, 88. [Link]

  • Yousaf, H., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(21), 7244. [Link]

  • Yunusova, V. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]

  • Various Authors. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?
  • Alyahyaoy, A., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives.
  • Yakaiah, P., et al. (2022). synthesis of 1,2,4 triazole compounds. ISRES Publishing.
  • Various Authors. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
  • Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Journal of Faculty of Pharmacy of Ankara University, 45(3), 457-466.
  • Siddiqui, H. L., et al. (2012). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 238-242.
  • Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.
  • Tsolaki, E., et al. (2022).
  • Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. [Link]

  • Cheng, Y. R. (n.d.).
  • Various Authors. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Tsolaki, E., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(4), 932.
  • Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]

  • Kumar, R., et al. (2018).
  • Yunusova, V. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. [Link]

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Troubleshooting

"solubility issues of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol in biological assays"

Technical Support Center: 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol Introduction Welcome to the technical support guide for 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. This document provides...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Introduction

Welcome to the technical support guide for 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Due to its chemical structure, featuring a bulky, lipophilic cyclohexyl group and a bromophenyl moiety, this triazole-thiol derivative exhibits very low aqueous solubility, a common hurdle in experimental biology. This guide is designed to help you navigate these challenges to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, so difficult to dissolve in aqueous buffers?

A1: The poor aqueous solubility of this compound is inherent to its molecular structure. Several key features contribute to its lipophilic (fat-loving) and hydrophobic (water-fearing) nature:

  • Cyclohexyl Group: This large, non-polar alkyl ring significantly increases the molecule's hydrophobicity, preventing it from favorably interacting with polar water molecules.

  • Bromophenyl Group: The presence of a phenyl ring substituted with a bromine atom further contributes to its lipophilicity.

  • 1,2,4-Triazole-3-thiol Core: While the triazole ring and thiol group can participate in some polar interactions, their influence is overshadowed by the large non-polar substituents. The thiol group (-SH) is weakly acidic, meaning its charge state—and thus solubility—can be influenced by pH.[1][2][3][4][5]

Collectively, these features result in a molecule that preferentially dissolves in non-polar, organic solvents over aqueous media. Many promising new chemical entities (NCEs) exhibit low aqueous solubility, making this a common challenge in drug discovery.[6]

Q2: What is the best solvent to prepare a stock solution?

A2: For highly lipophilic compounds, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions.[7] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules.

Best Practices for Stock Solution Preparation: [8][9][10][11]

  • Use High-Purity, Anhydrous DMSO: DMSO is hygroscopic (absorbs water from the air). Water contamination can significantly reduce the solubility of your compound, leading to precipitation over time.[12][13]

  • Prepare a High-Concentration Stock: Aim for a high concentration (e.g., 10-50 mM) so that the final volume of DMSO added to your aqueous assay medium is minimal (ideally ≤0.5%, and never exceeding 1%) to avoid solvent-induced artifacts or toxicity.[14]

  • Ensure Complete Dissolution: Use gentle warming (37°C) and vortexing or sonication to ensure the compound is fully dissolved in the DMSO stock.[12] Visually inspect for any particulates before storage.

  • Store Properly: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can promote precipitation.[13][15] Store at -20°C or -80°C, protected from light.

A summary of potential solvents is provided in the table below.

SolventSuitability for Stock SolutionConsiderations
DMSO Highly Recommended Gold standard for initial solubilization. Keep final concentration in assay low (<0.5%).[14]
Ethanol PossibleLess effective than DMSO for highly lipophilic compounds. Higher volatility.
DMF Alternative to DMSOCan be toxic to cells at low concentrations. Handle with care.
Aqueous Buffers Not RecommendedCompound is practically insoluble in aqueous solutions alone.
Q3: My compound precipitates when I dilute my DMSO stock into my cell culture medium or buffer. What can I do?

A3: This is the most common manifestation of poor solubility and is known as "crashing out." It occurs because the compound moves from a favorable organic solvent (DMSO) into an unfavorable aqueous environment. The key is to maintain the compound's "kinetic solubility" for the duration of the experiment.[16]

Here are several strategies, presented in a logical troubleshooting workflow:

G cluster_start Initial Problem cluster_end Desired Outcome start Precipitation observed upon diluting DMSO stock into aqueous media method1 method1 start->method1 method2 method2 start->method2 method3 method3 start->method3 method4 method4 start->method4 end_node Clear, stable working solution for the duration of the assay detail1a detail1a method1->detail1a detail1b detail1b method1->detail1b detail1c detail1c method1->detail1c detail2a detail2a method2->detail2a detail2b detail2b method2->detail2b detail2c detail2c method2->detail2c detail3a detail3a method3->detail3a detail3b detail3b method3->detail3b detail3c detail3c method3->detail3c detail4a detail4a method4->detail4a detail4b detail4b method4->detail4b detail1c->end_node detail2c->end_node detail3c->end_node detail4b->end_node

Caption: Troubleshooting workflow for compound precipitation.

  • Co-solvents and Surfactants: These agents can increase the apparent solubility of a drug.[17][18][19][20] Surfactants like Tween-80 or non-ionic block copolymers like Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound.[6][21]

  • Carrier Agents: Proteins such as Bovine Serum Albumin (BSA) in the assay buffer or Fetal Bovine Serum (FBS) in cell culture media can bind to hydrophobic compounds and help keep them in solution.[22]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the drug molecule, forming a more water-soluble inclusion complex.[23][24][25][26][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.

  • pH Adjustment: The thiol group on the triazole ring is weakly acidic. Increasing the pH of the buffer (e.g., to pH 8.0-8.5) will deprotonate the thiol, creating a negatively charged thiolate anion. This charged species is significantly more water-soluble than the neutral form.[1][2][3][4][5] Caution: Ensure the adjusted pH is compatible with your biological system (e.g., cell viability, enzyme activity).

Q4: Could the thiol (-SH) group on my compound interfere with my assay?

A4: Yes, the thiol group is chemically reactive and can lead to several types of assay interference.[28] It is crucial to be aware of these potential issues:

  • Oxidation: Thiols can oxidize to form disulfide bonds (R-S-S-R), either with another molecule of your compound or with cysteine residues in proteins. This can lead to compound inactivation or non-specific protein modification.

  • Reaction with Electrophiles: The thiol group is a strong nucleophile and can react with electrophilic components in your assay, including other test compounds or detection reagents.[29]

  • Interference with Thiol-Based Reagents: If your assay uses reagents that measure thiol content (e.g., Ellman's reagent, DTNB) or are sensitive to reducing agents, your compound will directly interfere.

  • Starch-Iodine Assays: Thiol groups can interfere with assays that use a starch-iodine color reaction, such as some amylase activity assays.[30]

How to Test for Thiol Interference: A standard control experiment is to run your assay in the presence and absence of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[29]

  • If the activity of your compound is significantly reduced in the presence of a high concentration of DTT, it suggests a mechanism involving thiol reactivity.[29]

  • TCEP is often preferred as it does not participate in disulfide exchange reactions like DTT can.[29]

G compound Test Compound (R-SH) true_activity true_activity compound->true_activity Binds to active site thiol_reactivity thiol_reactivity compound->thiol_reactivity Reactive -SH group target Biological Target (e.g., Protein) activity Observed Activity target->activity Modulates function true_activity->target artifact1 artifact1 thiol_reactivity->artifact1 artifact2 artifact2 thiol_reactivity->artifact2 artifact3 artifact3 thiol_reactivity->artifact3 artifact1->target artifact2->activity False Signal artifact3->activity False Signal

Caption: Potential mechanisms of compound activity and interference.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution and Serial Dilution into Aqueous Assay Buffer

This protocol provides a step-by-step method for preparing a stock solution and performing a controlled dilution to minimize precipitation.

Materials:

  • 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (assume MW = 352.28 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Aqueous assay buffer (e.g., PBS or cell culture medium), pre-warmed to 37°C

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 352.28 g/mol * 1000 mg/g = 3.52 mg

  • Weighing the Compound:

    • Accurately weigh 3.52 mg of the compound and place it into a sterile vial.

  • Preparing the Stock Solution: [12][15]

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If solids remain, place the vial in a 37°C sonicator bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure it is completely clear and free of particulates. This is your 10 mM primary stock .

  • Storage:

    • Aliquot the 10 mM stock into several smaller, single-use vials (e.g., 50 µL each).

    • Store at -20°C, protected from light.

  • Dilution into Aqueous Buffer (Example for a 10 µM final concentration):

    • Step 5a (Intermediate Dilution): Prepare an intermediate dilution of your compound in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This reduces the concentration jump when adding to the aqueous buffer.

    • Step 5b (Final Dilution): Pre-warm your aqueous assay buffer to 37°C.

    • While vigorously vortexing 990 µL of the pre-warmed buffer, add 10 µL of the 1 mM intermediate stock drop-by-drop. This creates a 1:100 dilution for a final compound concentration of 10 µM and a final DMSO concentration of 1%.

    • Step 5c (Quality Control): Immediately inspect the final working solution for any signs of precipitation (cloudiness, Tyndall effect). If the solution remains clear, it is ready for use in your assay. If it precipitates, consider the troubleshooting steps in FAQ #3.

References

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  • Vertex AI Search, "Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar". Accessed January 15, 2026.
  • Vertex AI Search, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed". Accessed January 15, 2026.
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  • Vertex AI Search, "Preventing oleanolic acid precipitation in DMSO stock solutions - Benchchem". Accessed January 15, 2026.
  • Vertex AI Search, "Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.". Accessed January 15, 2026.
  • Vertex AI Search, "Top Ten Tips for Making Stock Solutions - Bitesize Bio". Accessed January 15, 2026.
  • Vertex AI Search, "Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf". Accessed January 15, 2026.
  • Vertex AI Search, "minimizing ML418 precipitation in aqueous solutions - Benchchem". Accessed January 15, 2026.
  • Vertex AI Search, "1H-1,2,4-Triazole-3-thiol | 3179-31-5 - ChemicalBook". Accessed January 15, 2026.
  • Vertex AI Search, "Co-solvency and anti-solvent method for the solubility enhancement". Accessed January 15, 2026.
  • Vertex AI Search, "Stock Solutions 101: Everything You Need to Know - G-Biosciences". Accessed January 15, 2026.
  • Vertex AI Search, "How to enhance drug solubility for in vitro assays?
  • Vertex AI Search, "Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central". Accessed January 15, 2026.
  • Vertex AI Search, "1H-1,2,4-Triazole-3-thiol CAS - ChemicalBook". Accessed January 15, 2026.
  • Vertex AI Search, "Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH". Accessed January 15, 2026.
  • Vertex AI Search, "Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem". Accessed January 15, 2026.
  • Vertex AI Search, "Does anyone know how pH affects solubility??
  • Vertex AI Search, "Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective". Accessed January 15, 2026.
  • Vertex AI Search, "Co-solvent: Significance and symbolism". Accessed January 15, 2026.
  • Vertex AI Search, "Interference of thiol-compounds with dextrinizing activity assay of α-amylase by starch-iodine colour reaction: Modification of the method to eliminate this interference | Semantic Scholar". Accessed January 15, 2026.
  • Vertex AI Search, "In vitro solubility assays in drug discovery - PubMed". Accessed January 15, 2026.
  • Vertex AI Search, "Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed". Accessed January 15, 2026.
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  • Vertex AI Search, "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC". Accessed January 15, 2026.
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  • Vertex AI Search, "The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH". Accessed January 15, 2026.
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Optimization

Technical Support Center: Purification of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Prepared by the Office of the Senior Application Scientist Welcome to the dedicated technical support guide for the purification of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. This resource is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, medicinal chemists, and process development professionals who are handling this molecule. We will move beyond simple procedural lists to address the chemical rationale behind each step, providing you with the tools to troubleshoot and optimize your purification strategy effectively.

Understanding the Molecule: Key Purification Challenges

The structure of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol presents a unique combination of chemical properties that must be considered for effective purification:

  • The Acidic Thiol Group: The most significant feature is the triazole-thiol moiety. This group exists in tautomeric equilibrium with its thione form and imparts weak acidity to the molecule. This acidity is a powerful handle for purification via acid-base extraction.[1][2] However, the thiol is also susceptible to oxidation, primarily forming a disulfide dimer, which is a common and often difficult-to-separate impurity.

  • Bulky Lipophilic Groups: The 2-bromophenyl and cyclohexyl substituents render the molecule highly non-polar and crystalline. This decreases its solubility in water but enhances its solubility in many organic solvents, making recrystallization and normal-phase chromatography viable techniques.

  • Potential Impurities: The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically involves the base-catalyzed cyclization of a substituted thiosemicarbazide intermediate.[3][4][5] Therefore, common impurities may include unreacted starting materials (e.g., 2-bromobenzohydrazide, cyclohexyl isothiocyanate), the thiosemicarbazide intermediate, and the aforementioned disulfide byproduct.

Purification Strategy Workflow

Before selecting a specific protocol, it is crucial to assess the nature of the crude product. This workflow provides a logical decision-making process for isolating the target compound to the desired purity level.

Purification_Workflow Crude Crude Product (Post-synthesis work-up) Assess Initial Purity Assessment (TLC, ¹H NMR) Crude->Assess IsSolid Is the crude product a solid? Assess->IsSolid High solid content ImpurityCheck Are impurities neutral/non-polar? Assess->ImpurityCheck Significant impurities Recrystallize Technique 1: Recrystallization IsSolid->Recrystallize Yes IsSolid->ImpurityCheck No / Oily CheckPurity1 Check Purity Recrystallize->CheckPurity1 AcidBase Technique 2: Acid-Base Extraction CheckPurity2 Check Purity AcidBase->CheckPurity2 Chromatography Technique 3: Column Chromatography CheckPurity1->Chromatography Impurity remains FinalProduct Pure Product CheckPurity1->FinalProduct Purity >95% CheckPurity2->Recrystallize Precipitate needs further purification CheckPurity2->Chromatography Still impure CheckPurity2->FinalProduct Purity >95% Chromatography->FinalProduct ImpurityCheck->AcidBase Yes ImpurityCheck->Chromatography No / Complex mixture

Caption: A decision workflow for the purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brown tint. What is the likely cause?

A1: This is often due to the presence of residual elemental bromine or other colored byproducts from the synthesis.[6] Another possibility is the formation of minor, highly conjugated degradation products. If recrystallization does not remove the color, a small amount of activated carbon can be added to the hot solution just before filtration. Be cautious, as excessive charcoal can adsorb your product and reduce the yield.[7]

Q2: I see a new, less polar spot on my TLC plate after letting the crude material sit for a day. What is it?

A2: This is the classic signature of disulfide formation. The thiol (-SH) group can oxidize in the presence of air to form a disulfide (R-S-S-R) linkage between two molecules. This dimer is significantly less polar than the thiol and will have a higher Rf value on a normal-phase TLC plate. To minimize this, process the crude material promptly and consider using solvents that have been sparged with nitrogen or argon if the problem is severe.[8][9]

Q3: The compound seems to be degrading on my silica gel column. Why is this happening and what can I do?

A3: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds, including some thiols.[6][10] If you observe significant streaking on the TLC plate or low recovery from the column, consider the following:

  • Deactivate the Silica: Prepare a slurry of the silica gel in your starting eluent and add 1% triethylamine to neutralize the acidic sites.

  • Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acid.[8]

  • Minimize Residence Time: Run the column slightly faster than you normally would (flash chromatography) to reduce the contact time between your compound and the stationary phase.[6]

Troubleshooting Guide 1: Recrystallization

Recrystallization is often the most efficient method for purifying this compound, given its crystalline nature. The key is selecting an appropriate solvent or solvent system.[11][12]

Data Table: Solvent Selection for Recrystallization
SolventSolubility (Cold)Solubility (Hot)Notes & Rationale
EthanolLow-ModerateHighA good starting point. The polarity difference between the thiol and potential non-polar impurities is often sufficient for good separation.[1][13]
IsopropanolLowHighSimilar to ethanol, but its higher boiling point may allow for better dissolution of stubborn solids.
Ethyl AcetateModerateVery HighGood for dissolving the compound, but may not provide a large enough solubility differential for high recovery. Often better as the "good" solvent in a mixed system.
Hexane/TolueneVery LowLow-ModerateCan be used as the "poor" solvent in a mixed system with a more polar solvent like ethyl acetate or acetone to induce crystallization.
AcetonitrileLowHighAnother good option for polar crystalline compounds.
Experimental Protocol: Recrystallization
  • Solvent Screening: Place a small amount of your crude solid (20-30 mg) into a test tube. Add a solvent from the table above dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is not suitable. If it is poorly soluble, heat the solvent to a boil.[14]

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with swirling. Add just enough hot solvent to completely dissolve the solid.[14]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and carbon, if used).[14]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure, large crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[14]

  • Drying: Allow the crystals to dry completely under vacuum.

Troubleshooting Q&A: Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the melting point. To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional solvent to prevent premature precipitation, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation.[7]

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

A: This is a common issue and usually means one of two things:

  • Too much solvent was used: The solution is not saturated enough for crystals to form. You can try boiling off some of the solvent to concentrate the solution and then attempt to cool it again.[7]

  • The solution is supersaturated: Sometimes, crystallization needs a little help to get started. Try adding a "seed crystal" (a tiny amount of the pure solid) or scratching the inside of the flask with a glass rod.

Troubleshooting Guide 2: Acid-Base Extraction

This technique leverages the acidic nature of the thiol group to separate it from neutral impurities. The thiol is converted to its water-soluble salt (thiolate) with a base, washed, and then regenerated by adding acid.[15][16]

AcidBase_Workflow Start Crude Product in Organic Solvent (e.g., EtOAc) AddBase Extract with aq. NaHCO₃ or Na₂CO₃ solution Start->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer Organic Layer (Contains Neutral Impurities) Separate1->OrganicLayer Top/Bottom layer AqueousLayer Aqueous Layer (Contains Thiolate Salt) Separate1->AqueousLayer Top/Bottom layer Backwash Back-wash with fresh organic solvent AqueousLayer->Backwash Separate2 Separate Layers Backwash->Separate2 DiscardOrganic Discard Organic Wash Separate2->DiscardOrganic Acidify Acidify Aqueous Layer with HCl (to pH ~2-3) Separate2->Acidify Aqueous Layer Precipitate Precipitate Forms Acidify->Precipitate Filter Filter, Wash with H₂O, and Dry Precipitate->Filter Final Purified Product Filter->Final

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). A weak base is sufficient and preferable to a strong base like NaOH, which could potentially hydrolyze other functional groups.[17] Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the aqueous layer (which now contains the sodium thiolate salt) into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh basic solution one or two more times to ensure all the acidic product has been removed.

  • Back-Wash: Combine all the aqueous extracts and wash them with a small portion of fresh organic solvent (e.g., EtOAc) to remove any co-extracted neutral impurities. Discard this organic wash.[15]

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH 2-3, check with pH paper). The pure thiol should precipitate out as a solid.[18]

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Troubleshooting Q&A: Acid-Base Extraction

Q: A thick emulsion formed at the interface, and the layers won't separate. What do I do?

A: Emulsions are common when fine particulates are present. To break it, try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often forces the separation. Gentle swirling or letting the funnel stand for an extended period can also help. In stubborn cases, you may need to filter the entire mixture through a pad of Celite.[19]

Q: After adding acid, my product didn't precipitate. Where did it go?

A: There are several possibilities:

  • Insufficient Acidification: You may not have added enough acid to fully protonate the thiolate salt. Check the pH and add more acid if necessary.

  • Product is Water-Soluble: While unlikely for this specific molecule, some compounds can remain soluble in the acidic aqueous solution. Try extracting the acidified solution with a fresh portion of organic solvent (like ethyl acetate) to recover the product.

  • Low Concentration: If you started with very little crude material, the final product concentration might be too low to precipitate. Evaporating the organic solvent from the back-extraction (if performed) might reveal if the product is present.

Troubleshooting Guide 3: Column Chromatography

When recrystallization or extraction fails to provide adequate purity, column chromatography is the most powerful tool for separating compounds with similar polarities.[20][21]

Data Table: Mobile Phase Selection for Chromatography
Stationary PhaseMobile Phase System (Starting Gradient)Rationale & Elution Order
Silica GelHexane / Ethyl Acetate (e.g., 9:1 → 7:3)The classic choice. The disulfide dimer impurity will elute first, followed by the more polar thiol.
Silica GelDichloromethane / Methanol (e.g., 100:0 → 98:2)A more polar system for separating the target compound from highly polar impurities like unreacted hydrazides.
Neutral AluminaHexane / Ethyl Acetate (e.g., 9:1 → 7:3)Use if the compound shows signs of degradation on silica gel. Elution order should be similar.
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system will give your target compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (starting with the less polar mixture). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Q&A: Column Chromatography

Q: The compound is streaking badly on the TLC plate and the column. How can I get sharp bands?

A: Streaking is often caused by overloading the plate/column or by the compound being too polar for the chosen solvent system. Try spotting a more dilute sample on the TLC. For the column, adding a small amount (0.5-1%) of acetic acid to the mobile phase can sometimes sharpen the bands of acidic compounds, but be aware this can make the eluent acidic. A better first approach is to try a more polar solvent system.[6]

Q: I can't separate my product from an impurity; they have almost the same Rf value.

A: This is a challenging separation. Try screening different solvent systems for TLC; sometimes switching from an acetate-based system to an alcohol-based one can alter the relative retention. If that fails, you may need to use a longer column for better resolution or consider preparative HPLC, which offers much higher separation efficiency.[6]

References
  • Nadeem, H., et al. (2012). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

  • Demirbas, N., et al. (2002). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available at: [Link]

  • Nadeem, H., et al. (2012). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). Available at: [Link]

  • Organic Syntheses. 1,2,4-Triazole-3(5)-thiol. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry. Acid-Base Extraction. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available at: [Link]

  • Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. r/chemistry. Available at: [Link]

  • A-Z Chemistry. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Bradshaw, T. P., et al. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Purification of thiols. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Kulyk, K., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

  • Al-Salim, R. K., et al. (2012). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Organic Chemistry. (2013). Recrystallization. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • Ceylan, S., et al. (2022). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Magritek. Column Chromatography. Available at: [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco. Available at: [Link]

  • Hroshovyi, T. A., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • Hroshovyi, T. A., et al. (2021). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Current issues in pharmacy and medicine. Available at: [Link]

Sources

Troubleshooting

"troubleshooting low bioactivity of synthesized triazole thiol compounds"

Introduction Welcome to the technical support center for our synthesized triazole thiol compounds. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for our synthesized triazole thiol compounds. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a thiol group introduces unique chemical characteristics, such as the potential for thione-thiol tautomerism and the ability to coordinate with metallic ions in enzyme active sites.[4][5]

However, researchers frequently encounter the challenge of lower-than-expected biological activity after a successful synthesis. This guide is designed to provide in-depth, field-proven troubleshooting strategies to help you diagnose and resolve these issues, ensuring your experimental results are both accurate and reproducible. We will move from foundational checks of compound integrity to nuanced aspects of bioassay design.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles. We recommend starting here before proceeding to the in-depth guides.

Q1: My synthesized compound shows the correct mass by MS, but has no activity. What's the first thing I should check?

A1: The first and most critical step is to verify the compound's purity and complete structural identity. Mass spectrometry confirms the molecular weight, but it does not reveal the presence of iso-structural impurities, residual solvents, or unreacted starting materials that could inhibit activity. We strongly recommend performing High-Performance Liquid Chromatography (HPLC) to assess purity and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the precise structure and rule out isomers.[6][7]

Q2: I've confirmed my compound is pure and structurally correct, but the bioactivity is still low. Could I be damaging the compound during my experiment?

A2: This is a strong possibility. Triazole thiols can be sensitive to experimental conditions. Key factors to consider are pH, temperature, and solvent. For instance, while generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation.[8] Always prepare solutions fresh for your experiments. If storage is necessary, keep them at low temperatures (2-8°C or -20°C), protected from light, and in a validated buffer system.[8]

Q3: My compound has poor solubility in my aqueous assay buffer. How can I address this without compromising the experiment?

A3: Poor solubility is a frequent cause of apparent low activity, as the compound cannot reach its biological target. First, determine the maximum solubility in your assay buffer. If insufficient, you can use a small percentage (typically <1%) of a co-solvent like Dimethyl Sulfoxide (DMSO). However, you must run a vehicle control to ensure the DMSO concentration itself does not affect the biological system. For some compounds, the use of non-ionic detergents or cyclodextrins may also be explored, but these require extensive validation.

In-Depth Troubleshooting Guides

Problem Area 1: Compound Integrity and Purity

Low bioactivity is often not a result of the compound's intrinsic properties, but rather a reflection of its quality. Contaminants can compete with your compound, inhibit the target themselves, or interfere with the assay's detection method.

Q: How can I be certain that an impurity is the cause of my low activity?

A: A systematic approach is required to isolate the problem. The goal is to establish a baseline of purity and identity.

Workflow for Verifying Compound Integrity

start Start: Low Bioactivity Observed nmr 1. 1H and 13C NMR Analysis start->nmr check_structure Correct Structure? (No unexpected peaks, correct integrations) nmr->check_structure hplc 2. HPLC-UV Purity Analysis check_purity Purity >95%? hplc->check_purity lcms 3. LC-MS Analysis check_mass Correct Mass + Purity? lcms->check_mass repurify 4. Repurify Compound (e.g., Recrystallization, Chromatography) repurify->nmr Post-Purification Validation retest 5. Re-test Bioactivity check_structure->hplc Yes check_structure->repurify No check_purity->lcms Yes check_purity->repurify No check_mass->repurify No check_mass->retest Yes

Caption: Workflow for diagnosing compound integrity issues.

Troubleshooting Steps & Causality:

  • Full Spectroscopic Characterization:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential. They not only confirm the carbon-hydrogen framework but can also reveal the presence of unreacted starting materials or residual solvents (e.g., ethanol, ethyl acetate) which can interfere with biological assays.[6][9]

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is particularly useful for identifying key functional groups and can help distinguish between the thione (C=S) and thiol (S-H) tautomers. The absence of a strong S-H stretch (around 2550-2600 cm⁻¹) and the presence of N-H and C=S absorptions suggest the compound exists predominantly in the thione form in the solid state.[4]

    • High-Resolution Mass Spectrometry (HRMS): This provides an exact mass, confirming the elemental composition and reinforcing the structural assignment.

  • Chromatographic Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A sample should ideally show a single, sharp peak. We recommend a purity level of >95% for initial biological screening. Anything less requires further purification.

Potential Contaminant Source Potential Impact on Bioactivity
Unreacted Hydrazide Incomplete reaction during synthesis[7][10]May bind to target non-productively; can be cytotoxic.
Unreacted Isothiocyanate Incomplete reaction during synthesis[4][11]Highly reactive; can covalently modify target protein or assay components.
Isomeric Byproducts Lack of regioselectivity in synthesis[12]Isomers may have vastly different (or zero) activity, effectively lowering the concentration of the active species.
Residual Solvents Incomplete drying post-purificationCan denature proteins or have direct biological effects (e.g., DMSO).
Problem Area 2: Compound Stability and Thiol Reactivity

The thiol group, while often crucial for bioactivity, is also a site of potential instability through oxidation or reaction with assay components.

Q: My compound is pure, but its activity seems to decrease the longer my experiment runs. What could be happening?

A: This suggests your compound is degrading in the assay medium. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers. This dimerization eliminates the free thiol group that may be essential for target interaction and significantly alters the molecule's size and polarity.

Potential Degradation and Tautomeric Pathways

cluster_0 Thione-Thiol Tautomerism cluster_1 Degradation Pathways Thione Thione Form (C=S) Thiol Thiol Form (-SH) Thione->Thiol Equilibrium Degraded Acid/Base Hydrolysis (Ring Cleavage) Thione->Degraded Harsh pH/ High Temp Dimer Oxidized Dimer (Disulfide Bridge) Thiol->Dimer Oxidation (e.g., O2, metal ions)

Caption: Equilibrium and potential degradation pathways for triazole thiols.

Troubleshooting Steps & Causality:

  • Assess Stability in Assay Buffer: Before running a full bioassay, incubate your compound in the complete assay buffer for the full duration of the experiment. Analyze samples by HPLC or LC-MS at time zero and at the end of the incubation period. The appearance of new peaks or a decrease in the parent compound peak confirms instability.

  • De-gas Buffers: If oxidation is suspected, de-gas your aqueous buffers to remove dissolved oxygen before adding the compound.

  • Consider Chelating Agents: Trace metal ions in buffers can catalyze thiol oxidation. The addition of a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can sometimes prevent this. A control experiment with EDTA alone is mandatory.

  • Evaluate pH Sensitivity: As noted, prolonged exposure to harsh pH can cause hydrolysis.[8] If your assay requires a non-neutral pH, confirm your compound's stability under those specific conditions.

Problem Area 3: Assay-Specific Issues

Sometimes, the compound is stable and pure, but the design of the biological assay itself masks its activity.

Q: I've ruled out purity and stability issues. Why else might my compound appear inactive?

A: The interaction between your compound and the assay components can lead to misleading results.

Troubleshooting Steps & Causality:

  • Compound Aggregation: Many heterocyclic compounds are prone to forming aggregates or colloids in aqueous solutions, especially at higher concentrations. These aggregates can sequester the compound, making it unavailable to the target, or they can non-specifically inhibit enzymes, leading to false positives in other contexts.

    • Test: Measure activity across a wider concentration range. A very steep or unusual dose-response curve can be an indicator of aggregation. Including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in a control experiment can disrupt aggregates; if activity is restored, aggregation was likely the issue.

  • Reaction with Assay Reagents: The thiol group is nucleophilic and can react with certain assay reagents.

    • Example: In assays using reagents like Ellman's reagent (DTNB) for quantification, your compound's thiol could directly react, invalidating the results. Similarly, any components with reactive electrophiles could be quenched by your compound.

    • Test: Run a control where you incubate your compound with all assay components except the biological target (e.g., the enzyme or cells). If you see a change in the assay signal, it indicates direct interference.

  • Incorrect Target Conformation/State: Ensure the biological target (e.g., protein, enzyme) is in its active conformation and that any required co-factors are present in the assay buffer.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Solvent Preparation: Prepare a mobile phase of HPLC-grade acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in DMSO. Dilute to ~20 µg/mL in a 50:50 ACN:water mixture.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength where the compound has maximum absorbance).

    • Gradient: Start with a linear gradient from 5% ACN to 95% ACN over 20 minutes. Hold at 95% for 5 minutes. Return to 5% and equilibrate for 5 minutes.

  • Analysis: Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A purity of >95% is recommended.

Protocol 2: Compound Stability Test in Assay Buffer
  • Prepare Assay Buffer: Prepare the exact buffer you will use for your biological assay, including all salts, co-factors, and co-solvents (e.g., DMSO), but excluding the biological target (e.g., enzyme, cells).

  • Incubation: Add your triazole thiol compound to the buffer at the final assay concentration. Create two identical samples.

  • Time Zero Sample (T=0): Immediately take an aliquot from the first sample and quench it by diluting it 1:1 with ACN. Analyze by HPLC as described in Protocol 1. This is your baseline.

  • Incubation Sample (T=final): Place the second sample in the same conditions as your bioassay (e.g., incubate at 37°C for 2 hours).

  • Final Time Point Analysis: After the incubation period, take an aliquot from the second sample, quench with ACN, and analyze by HPLC.

  • Comparison: Compare the chromatograms from T=0 and T=final. Significant degradation is indicated by a >5-10% decrease in the main peak area or the appearance of new peaks.

References

  • BenchChem Technical Support Team. (2025). stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. Benchchem.
  • ResearchGate. (n.d.). Factors Influencing the Biological Activity of 1,2,4-Triazole Derivatives. ResearchGate. Available from: [Link]

  • Iskeleli, G., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. Available from: [Link]

  • Jasim, A. M., Omar, T. N-A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]

  • Kadhum, W. R., et al. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]

  • Krasavin, M., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available from: [Link]

  • Verma, A., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. Future Medicinal Chemistry. Available from: [Link]

  • Ohloblina, M. V., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye medical journal*. Available from: [Link]

  • Shcherbyna, R., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Current issues in pharmacy and medicine: science and practice. Available from: [Link]

  • Alam, M. A., et al. (2011). TRIAZOLES: AS POTENTIAL BIOACTIVE AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Sharma, D., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available from: [Link]

  • El-Sayed, W. A., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available from: [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available from: [Link]

  • ResearchGate. (n.d.). A triazole-thiol derivative possessing antioxidant activity. ResearchGate. Available from: [Link]

  • Alyahyaoy, H. A., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy. Available from: [Link]

  • Fassihi, A., et al. (2012). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • Gloc, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules. Available from: [Link]

  • Singh, R. K., et al. (2022). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability Testing of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol in Solution

Welcome to the technical support guide for the stability testing of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stability testing of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability of this compound in solution. The following question-and-answer format addresses common and specific issues encountered during experimental work, providing not just procedural steps but also the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol shows unexpected degradation during storage. What are the likely causes and how can I prevent this?

A1: Unexpected degradation of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol in solution can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. The 1,2,4-triazole ring is generally stable, but the thiol group is susceptible to oxidation.[1][2]

Root Causes and Troubleshooting:

  • Oxidation: The thiol (-SH) group can be readily oxidized to form disulfide bridges (-S-S-) or further oxidation products, especially in the presence of dissolved oxygen, metal ions, or peroxides.[3][4] This is a common degradation pathway for thiol-containing compounds.[2]

    • Solution: Prepare solutions using deoxygenated solvents. Purging the solvent with an inert gas like nitrogen or argon before and after dissolving the compound can significantly reduce oxidative degradation. Storing solutions under an inert atmosphere is also recommended.[5]

  • Hydrolysis: While the 1,2,4-triazole ring is relatively stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolytic degradation.[1][6]

    • Solution: Maintain the pH of the solution within a stable range, typically near neutral (pH 6-8), unless your experimental protocol requires otherwise. If acidic or basic conditions are necessary, prepare solutions fresh and use them promptly.[1] For long-term storage, buffered solutions at a slightly acidic to neutral pH are advisable.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

    • Solution: Protect your solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[5][7] Conduct experiments under controlled lighting conditions whenever possible.

Q2: I am observing new peaks in my HPLC chromatogram after subjecting the compound to forced degradation studies. How do I identify the degradation pathway?

A2: The appearance of new peaks in your HPLC chromatogram is the expected outcome of a forced degradation study, which is designed to identify potential degradation products and pathways.[8][9] Identifying these pathways is crucial for developing a stability-indicating analytical method.

Systematic Approach to Identification:

  • Characterize the Degradants: The primary technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks with the parent compound, you can deduce the molecular weight changes and infer the type of reaction that occurred (e.g., oxidation, hydrolysis, dimerization).

  • Analyze under Specific Stress Conditions: To pinpoint the degradation pathway, analyze the samples from each specific stress condition (acidic, basic, oxidative, thermal, photolytic) separately.

    • Oxidative Stress: An increase in mass corresponding to the addition of one or more oxygen atoms, or a mass corresponding to a disulfide dimer, strongly suggests oxidative degradation of the thiol group.[3]

    • Hydrolytic Stress: Degradation products observed under acidic or basic conditions, potentially with the loss of a functional group or ring opening, point to hydrolysis.[1][6]

    • Thermal Stress: Degradants that appear only at elevated temperatures may indicate thermally labile bonds within the molecule.[10]

    • Photolytic Stress: Products formed exclusively upon light exposure are a result of photodegradation.[7][11]

The diagram below illustrates a logical workflow for investigating degradation pathways.

G cluster_0 Forced Degradation Workflow start Prepare Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Analyze by HPLC-UV stress->hplc new_peaks New Peaks Observed? hplc->new_peaks lcms Characterize Peaks by LC-MS new_peaks->lcms Yes end Develop Stability-Indicating Method new_peaks->end No pathway Elucidate Degradation Pathway lcms->pathway pathway->end

Caption: Workflow for Forced Degradation Studies.

Q3: What are the standard conditions for conducting forced degradation studies on this compound in solution?

A3: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance.[8][9] The conditions should be stringent enough to cause degradation but not so severe that they lead to unrealistic degradation pathways. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[7][11][12]

Recommended Stress Conditions:

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HClUp to 7 days at RT or 24-48h at 60°CTo assess stability in acidic environments.[6]
Base Hydrolysis 0.1 M NaOHUp to 7 days at RT or 24-48h at 60°CTo evaluate stability in alkaline conditions.[6]
Oxidation 3% H₂O₂Up to 24 hours at Room TemperatureTo mimic oxidative stress and assess the stability of the thiol group.[3]
Thermal Degradation 60-80°CUp to 7 daysTo determine the effect of heat on the compound's stability.[13][14]
Photostability ICH Q1B Option 2As per guidelineTo assess degradation upon exposure to light, as required by regulatory agencies.[7][11][12]

Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14] If significant degradation is observed early, the duration of the stress condition should be reduced. Conversely, if no degradation is seen, the conditions may need to be made more stringent.

Q4: How do I develop a stability-indicating HPLC method for 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol?

A4: A stability-indicating HPLC method is one that can accurately quantify the parent drug in the presence of its degradation products, excipients, and any other potential impurities.

Step-by-Step Protocol for Method Development:

  • Initial Screening:

    • Column Selection: Start with a standard C18 reversed-phase column, as it is versatile for a wide range of organic molecules.

    • Mobile Phase: A common starting point is a gradient of acetonitrile or methanol and water (with a buffer like phosphate or formate at a controlled pH).[15][16]

    • Detection: Use a UV detector set at the wavelength of maximum absorbance (λmax) of the parent compound.

  • Forced Degradation Sample Analysis:

    • Inject a mixture of the stressed samples (acid, base, oxidative, thermal, and photolytic) into the HPLC system. This will provide a comprehensive chromatogram of the parent compound and its major degradation products.

  • Method Optimization:

    • Resolution: The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient slope, mobile phase composition, and pH to improve resolution.

    • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. The peak should be spectrally homogeneous.

  • Validation:

    • Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

The following diagram illustrates the decision-making process for selecting an appropriate HPLC method.

G cluster_0 HPLC Method Selection Logic start Assess Analyte Polarity polarity Is the compound polar? start->polarity rp_hplc Use Reversed-Phase (RP-HPLC) polarity->rp_hplc No hilic Consider HILIC polarity->hilic Yes rp_details C18 or C8 column Acetonitrile/Water mobile phase rp_hplc->rp_details hilic_details Bare silica or polar bonded phase High organic mobile phase hilic->hilic_details

Caption: HPLC Method Selection Based on Polarity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of parent compound in all solutions, including control. 1. Highly unstable compound at ambient temperature.2. Contaminated solvent or glassware.1. Prepare solutions fresh and store at reduced temperatures (2-8°C or -20°C).2. Use high-purity solvents and thoroughly clean all glassware.
Irreproducible retention times in HPLC. 1. Inadequate column equilibration.2. Fluctuation in mobile phase composition or temperature.1. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.2. Use a column thermostat and ensure the mobile phase is well-mixed.
Formation of a precipitate in the solution upon storage. 1. Low solubility of the compound in the chosen solvent.2. Degradation product is insoluble.1. Determine the solubility of the compound in various solvents and choose an appropriate one.2. If a degradant is precipitating, analyze the solid to identify it.
Baseline drift in the HPLC chromatogram. 1. Contaminated mobile phase or column.2. Detector lamp aging.1. Filter the mobile phase and flush the column.2. Check the detector lamp's energy and replace if necessary.

References

  • USP Hydrolytic Stability Testing - Testing Laboratory. (2026, January 9). Vertex AI Search.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Ross, D., et al. (1985). Oxidation of thiol drugs and biochemicals by the lactoperoxidase/hydrogen peroxide system. PubMed.
  • ICH Q1B Requirements for Photostability Testing. (2021, December 13).
  • ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs.
  • Badea, M., et al. (2008).
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
  • Gao, H., et al. (2025, January 31).
  • Lu, M., et al. (2020, March 28). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials.
  • Lu, M., et al. (2020). The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials.
  • Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. (2025). BenchChem.
  • Wang, Y., et al. (2025, July 8). Regioisomerism effects on the thermal decomposition mechanism of fused triazole-based high-nitrogen compounds: a DFT study. PubMed.
  • Liu, Y., et al. (2024, September 12).
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Dong, M. W., & Huynh-Ba, K. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • Dong, M. W., & Huynh-Ba, K. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • 5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Sigma-Aldrich.
  • HPLC Methods for analysis of 1,2,4-triazole.
  • Voloshchik, I. N., et al. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • Stability Testing. Mass Spec Lab.
  • Shinde, N., et al. (2016).
  • Schöneich, C. (2020).
  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC Technologies.
  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. (2025). BenchChem.
  • Jensen, G. W. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • Comparative Stability Analysis of Triazole Linkages for Bioconjug
  • Turell, L., et al. (2021).
  • Thiol Compounds and Inflamm
  • Liu, Y., et al. (2024).
  • Alyahyaoy, A., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives.
  • Gümüş, F., et al. (2019). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.
  • Chen, Y., et al. (2014). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. NIH.
  • Verma, C., et al. (2025, July 10). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PMC - NIH.
  • Belskaya, N. P., et al. (2022).
  • Singh, N., et al. (2024). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega.
  • Wu, C., et al. (2020). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification.
  • Matiychuk, V., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI.
  • 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol. PubChem.
  • Jonušis, M., et al. (2022).

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Troubleshooting

Technical Support Center: Navigating the Synthesis of Triazole-Thiols

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Triazole-Thiol Synthesis. This guide is designed to provide in-depth technical assistance, troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Triazole-Thiol Synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to researchers navigating the complexities of synthesizing 1,2,4-triazole-3-thiol derivatives. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to overcome common experimental hurdles and ensure the integrity of your synthetic outcomes.

Section 1: Foundational Principles & Common Synthetic Pathways

The synthesis of 1,2,4-triazole-3-thiols is a cornerstone in medicinal chemistry, yielding scaffolds with a wide array of biological activities.[1] The most prevalent synthetic routes typically involve the cyclization of a thiosemicarbazide precursor.[1][2][3] This process, while effective, is nuanced and presents several potential pitfalls that can impact yield, purity, and even the final molecular structure.

A common method involves a two-step process: the acylation of a thiosemicarbazide followed by a base-catalyzed cyclodehydration.[1][2] Another widely used approach is the reaction of acid hydrazides with isothiocyanates to form an intermediate, which is then cyclized.[4] Understanding the mechanics of these pathways is critical for effective troubleshooting.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific challenges you may encounter during the synthesis of 1,2,4-triazole-3-thiols in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yields in triazole-thiol synthesis can often be traced back to several critical factors:

  • Incomplete Cyclization: The base-catalyzed ring closure of the thiosemicarbazide intermediate is a crucial step. The choice of base (e.g., sodium hydroxide, potassium hydroxide), its concentration, and the reaction temperature are paramount. Insufficient base or inadequate heating can lead to incomplete conversion.[5][6] For many syntheses, refluxing for several hours is necessary to drive the reaction to completion.[5][7]

  • Side Reactions: The formation of undesired byproducts is a common culprit. Depending on the reaction conditions, the thiosemicarbazide intermediate can cyclize to form 1,3,4-thiadiazole derivatives, particularly in acidic media.[2][6] To favor the desired 1,2,4-triazole-3-thione, maintaining alkaline conditions is essential.[6]

  • Starting Material Quality: The purity of your starting materials, such as thiosemicarbazide, is crucial. Impurities can interfere with the reaction and lead to lower yields.[8]

Q2: I've isolated a product, but I'm unsure if I have the thione or the thiol tautomer. How can I distinguish between them?

A2: The thione-thiol tautomerism of 1,2,4-triazole-3-thiols is a well-documented phenomenon, with the thione form generally being more stable.[9][10][11] Several spectroscopic techniques can help you distinguish between the two:

  • Infrared (IR) Spectroscopy: The thione tautomer will exhibit a characteristic N-C=S stretching band in the region of 1250–1340 cm⁻¹, along with an N-H stretch between 3100–3460 cm⁻¹. The thiol tautomer, on the other hand, will show an N=C-S stretching band at a lower frequency, typically between 1180–1230 cm⁻¹.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the N-H proton of the thione form typically appears in the range of 13–14 ppm.[10] The S-H proton of the thiol tautomer is found much further upfield, around 1.1–1.4 ppm, though it can sometimes be obscured by other signals.[10] In ¹³C NMR, the C=S carbon of the thione form resonates at approximately 169 ppm.[10]

  • HPLC-MS: This technique can be used to separate and identify the tautomers in a mixture, as they may have different retention times.[11]

Q3: I'm attempting to alkylate my triazole-thiol, but I'm getting a mixture of products. How can I control the regioselectivity?

A3: The alkylation of 1,2,4-triazole-3-thiols can occur at either the sulfur (S-alkylation) or one of the nitrogen atoms (N-alkylation), leading to a mixture of regioisomers.[12][13] Controlling the regioselectivity is a common challenge.

  • Reaction Conditions: S-alkylation is generally favored under neutral or mildly alkaline conditions.[12][13] The use of a strong base can increase the likelihood of N-alkylation.

  • Nature of the Alkylating Agent: The structure of the alkylating agent can also influence the site of attack.[14]

  • Protecting Groups: In some cases, using a protecting group strategy for the nitrogen atoms can ensure selective S-alkylation.

It's important to note that S-protected 1,2,4-triazoles can still undergo alkylation at the N(1) and N(2) positions, with N(2) alkylation often being the preferred outcome.[15]

Q4: During the cyclization step, I noticed the evolution of a gas with a rotten egg smell. What is happening?

A4: The evolution of hydrogen sulfide (H₂S) gas is a known occurrence during the synthesis of some 4-amino-5-substituted-1,2,4-triazole-3-thiols.[16] This can happen when the reaction mixture is heated, particularly during the cyclization of the potassium dithiocarbazinate intermediate with hydrazine hydrate.[16] While this indicates the reaction is proceeding, it's essential to perform the reaction in a well-ventilated fume hood due to the toxicity of H₂S.

Q5: My final product is difficult to purify. What are some effective strategies?

A5: The purification of 1,2,4-triazole derivatives can be challenging due to their polarity and the potential for isomeric impurities.[17][18]

  • Recrystallization: This is often the first method to try. A common procedure involves dissolving the crude product in boiling water or ethanol, filtering the hot solution, and then allowing it to cool to induce crystallization.[8]

  • Column Chromatography: For more challenging separations, column chromatography is effective. Due to the polar nature of many triazoles, reverse-phase (C18) chromatography or hydrophilic interaction liquid chromatography (HILIC) may provide better results than standard silica gel chromatography.[17] If using silica gel, adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can help improve peak shape.[17]

  • Washing with Chelating Agents: If your synthesis uses a metal catalyst, residual metal can be an impurity. Washing an organic solution of your product with an aqueous solution of a chelating agent like EDTA can effectively remove these metal ions.[17]

Section 3: Experimental Protocols & Data

Protocol 1: General Synthesis of a 4,5-Disubstituted-1,2,4-Triazole-3-thiol

This protocol outlines a general two-step procedure for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolve the appropriate acid hydrazide in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of the desired isothiocyanate.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the mixture to room temperature and collect the precipitated thiosemicarbazide by filtration.

  • Wash the solid with cold ethanol and dry.

Step 2: Cyclization to the 1,2,4-Triazole-3-thiol

  • Suspend the dried thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 8%).

  • Reflux the mixture for 4-6 hours, during which the solid should dissolve.

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the triazole-thiol.

  • Collect the product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.[5]

Table 1: Troubleshooting Common Synthesis Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete cyclization, side reactions (e.g., thiadiazole formation), impure starting materials.Ensure sufficient base and reflux time, maintain alkaline conditions to favor triazole formation, use high-purity reagents.[2][5][6][8]
Product is an Oil Presence of impurities depressing the melting point.Re-dissolve the oil in a minimal amount of a good solvent and attempt to precipitate it by adding a poor solvent.[17]
Isomeric Mixture Lack of regioselectivity during alkylation or cyclization.Adjust reaction conditions (e.g., use neutral conditions for S-alkylation), consider the electronic effects of substituents.[12][13][18]
H₂S Evolution A known reaction byproduct in certain syntheses.Conduct the reaction in a well-ventilated fume hood.[16]

Section 4: Visualizing Key Processes

Diagram 1: General Synthetic Pathway

This diagram illustrates the common two-step synthesis of 1,2,4-triazole-3-thiols from an acid hydrazide and an isothiocyanate.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Acid Hydrazide Acid Hydrazide Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate Acid Hydrazide->Thiosemicarbazide Intermediate + Isothiocyanate (Reflux) Isothiocyanate Isothiocyanate Thiosemicarbazide Intermediate_2 Thiosemicarbazide Intermediate 1,2,4-Triazole-3-thiol 1,2,4-Triazole-3-thiol Thiosemicarbazide Intermediate_2->1,2,4-Triazole-3-thiol Base (e.g., NaOH) (Reflux)

Caption: A common two-step synthesis of 1,2,4-triazole-3-thiols.

Diagram 2: Thione-Thiol Tautomerism

This diagram illustrates the equilibrium between the thione and thiol tautomeric forms of 1,2,4-triazole-3-thiol.

G Thione Thione Form (More Stable) Thiol Thiol Form Thione->Thiol Tautomerization

Caption: Thione-thiol tautomerism in 1,2,4-triazole-3-thiols.

References

  • Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. Available at: [Link]

  • Fizer, O., Fizer, M., & Lendel, V. (2015). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chemistry. Available at: [Link]

  • Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure. Available at: [Link]

  • Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiols. BenchChem.
  • Unknown Authors. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research.
  • Unknown Author. (n.d.). Tautomeric forms of 1,2,4‐triazole. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. MDPI.
  • Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

  • Ainsworth, C. (1963). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses. Available at: [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
  • Unknown Author. (n.d.). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. NIH.
  • Unknown Author. (n.d.). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI.
  • Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.
  • Unknown Author. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.
  • Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • Unknown Author. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Iraqi Journal of Pharmaceutical Sciences.
  • Unknown Author. (n.d.). The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3).
  • Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones.
  • Unknown Author. (n.d.). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes.
  • Unknown Author. (n.d.). Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. NIH.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. BenchChem.
  • BenchChem. (2025).
  • Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice.
  • Unknown Author. (n.d.). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org.
  • Unknown Author. (n.d.). Triazole ring-opening leads to the discovery of potent nonsteroidal 17β-hydroxysteroid dehydrogenase type 2 inhibitors. PubMed.
  • Unknown Author. (n.d.). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Arkivoc.
  • BenchChem. (2025).
  • Unknown Author. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.
  • Unknown Author. (n.d.).
  • Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry.
  • Unknown Author. (n.d.). Ring-opening chemistry of 1,2,3-triazoles and benzotriazoles.
  • Unknown Author. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry.
  • Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2022).
  • Unknown Author. (n.d.). Thiosemicarbazides: Synthesis and reactions.
  • Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporizhzhia State Medical and Pharmaceutical University.
  • Unknown Author. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives.

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Optimization

Technical Support Center: Scale-Up Synthesis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Document ID: TSC-2026-01-15-TRZ045B For: Researchers, Scientists, and Drug Development Professionals Overview of Synthesis and Scale-Up Philosophy The synthesis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-15-TRZ045B

For: Researchers, Scientists, and Drug Development Professionals

Overview of Synthesis and Scale-Up Philosophy

The synthesis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a multi-step process that, while manageable at the lab scale, presents specific challenges during scale-up. This guide provides a framework for identifying and overcoming these challenges, focusing on safety, process robustness, and product quality. Our core philosophy is that a successful scale-up is not merely about using larger glassware; it's about fundamentally re-evaluating the process parameters to ensure they are safe, efficient, and reproducible at the target scale.

The general synthetic pathway involves two key transformations: the formation of a substituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization to form the desired triazole-thiol ring system.[1][2]

Proposed Synthetic Pathway

G A 2-Bromobenzoyl chloride C 2-Bromobenzohydrazide A->C Step 1a (Amidation) B Hydrazine hydrate B->C E 1-(2-bromobenzoyl)-4-cyclohexyl- thiosemicarbazide C->E Step 1b (Thiosemicarbazide Formation) D Cyclohexyl isothiocyanate D->E G 5-(2-bromophenyl)-4-cyclohexyl- 4H-1,2,4-triazole-3-thiol E->G Step 2 (Alkaline Cyclization) F NaOH or KOH (aq) F->G Catalyst

Caption: General two-step synthesis pathway.

Critical Process Parameters and Scale-Up Challenges

Scaling this synthesis requires careful attention to heat management, mass transfer, and reagent handling. Below is a comparison of parameters and considerations when moving from a laboratory (10-50 g) to a pilot plant (1-5 kg) scale.

ParameterLaboratory Scale (10-50 g)Pilot Scale (1-5 kg) & Rationale
Heating/Cooling Magnetic stir plate with oil bathJacketed glass reactor with overhead mechanical stirrer. Rationale: Surface area-to-volume ratio decreases significantly at scale, making heat transfer less efficient. A jacketed system provides precise and uniform temperature control, preventing localized hot spots that can lead to side product formation or decomposition.[3]
Stirring Magnetic stirrerMechanical (overhead) stirrer with a properly sized impeller (e.g., pitched-blade turbine). Rationale: Magnetic stirring is ineffective for large volumes and viscous slurries. Overhead stirring ensures proper mixing, maintains homogeneity, and improves heat transfer from the reactor walls.
Reagent Addition Manual addition via pipette or funnelMetering pump or pressure-equalizing addition funnel. Rationale: Controlled addition of reagents like cyclohexyl isothiocyanate or the alkaline solution is critical. Uncontrolled addition can lead to dangerous exotherms and reduced yield.
Work-up/Isolation Separatory funnel, Buchner funnelJacketed filter reactor or centrifuge. Rationale: Handling large volumes of solvent and product slurry is impractical with lab glassware. Filter reactors allow for filtration, washing, and drying in a single, contained vessel, minimizing handling losses and exposure.
Purification Silica gel column chromatographyRecrystallization. Rationale: Column chromatography is not economically or practically viable for multi-kilogram quantities. Developing a robust recrystallization protocol is essential for achieving high purity at scale.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Thiosemicarbazide Formation) 1. Incomplete reaction. 2. Degradation of 2-bromobenzohydrazide. 3. Moisture in the reaction.1. Monitor with TLC/LCMS: Ensure the starting hydrazide spot has been consumed before proceeding to work-up. Extend reflux time if necessary. 2. Temperature Control: Avoid excessive heating during the reaction with cyclohexyl isothiocyanate. 3. Use Anhydrous Solvents: Ensure solvents like ethanol are dry, as water can react with the isothiocyanate.
Low Yield or No Product in Step 2 (Cyclization) 1. Insufficient base. 2. Incorrect reaction temperature. 3. Formation of 1,3,4-thiadiazole isomer.1. Stoichiometry: Ensure at least 1 equivalent of base (e.g., NaOH, KOH) is used. On scale, it's wise to assay the base solution. 2. Optimize Temperature: The cyclization is typically performed under reflux.[5] Ensure the internal temperature reaches the boiling point of the aqueous/alcoholic solution. 3. Confirm Structure: Use ¹H NMR to confirm the product structure. The SH proton signal for the triazole-thiol typically appears far downfield (12-14 ppm), which helps distinguish it from the amine protons of the thiadiazole isomer.[6]
Product is an Oil or Gummy Solid After Isolation 1. Presence of impurities depressing the melting point. 2. Residual solvent.1. Purification: Develop a robust recrystallization procedure. Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures).[4] 2. Drying: Dry the product thoroughly under vacuum at an appropriate temperature (e.g., 40-50°C) to remove all solvent.
Product Fails Purity Specification (e.g., by HPLC) 1. Incomplete reaction or side product formation. 2. Inefficient purification. 3. Oxidation of thiol to disulfide.1. Re-evaluate Reaction Conditions: See low yield troubleshooting. Consider using a milder base or lower temperature if specific impurities are identified. 2. Optimize Recrystallization: Perform a reslurry or second recrystallization. Consider adding an anti-solvent to improve purity. 3. Inert Atmosphere: During the final isolation and drying steps, consider using a nitrogen atmosphere to minimize oxidation, especially if the product is stored for extended periods.
Troubleshooting Workflow: Low Cyclization Yield

G start Problem: Low Yield in Step 2 q1 Was the reaction monitored by TLC/LCMS? start->q1 sol1 Implement in-process monitoring to confirm reaction completion. q1->sol1 No q2 Did the starting material fully convert? q1->q2 Yes a1_yes Yes a1_no No end Yield Improved sol1->end sol2 Increase reaction time or temperature. Check base stoichiometry and quality. q2->sol2 No q3 Is the main impurity the 1,3,4-thiadiazole isomer? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Consider milder base (e.g., K2CO3) or lower reaction temperature to favor triazole formation. q3->sol3 Yes sol4 Investigate work-up procedure. Product may be lost in aqueous phase. Adjust pH before extraction. q3->sol4 No a3_yes Yes a3_no No sol3->end sol4->end

Caption: Decision tree for troubleshooting low yield in the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The main concerns are:

  • Hydrazine Hydrate: This is a toxic and potentially explosive reagent. Handle with extreme care in a well-ventilated hood, using appropriate personal protective equipment (PPE).[7][8][9] When scaling, ensure the reactor is equipped with proper venting and emergency quenching procedures are in place.

  • Exothermic Reactions: Both the formation of the hydrazide and the cyclization can be exothermic. Use a jacketed reactor for precise temperature control and add reagents slowly to manage the heat evolution.

  • Caustic Solutions: The use of concentrated NaOH or KOH solutions requires appropriate PPE (splash goggles, resistant gloves, lab coat) to prevent severe chemical burns.

Q2: Which analytical techniques are essential for in-process controls (IPCs)? A2: A combination of techniques is recommended:

  • TLC (Thin Layer Chromatography): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.[10]

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on reaction conversion and purity, essential for making decisions at scale.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Crucial for structural confirmation of intermediates and the final product, especially to differentiate between the desired triazole-thiol and potential thiadiazole isomers.[6]

Q3: My final product has a strong, unpleasant odor. Is this normal and can it be reduced? A3: Yes, this is common. The "-thiol" (mercaptan) group in your compound is responsible for the strong odor. The odor can be minimized by ensuring the product is thoroughly dried to remove any volatile sulfur-containing impurities. Performing the final filtration and drying steps in a well-ventilated, contained system is highly recommended.

Q4: Can I use a different base for the cyclization step? A4: While strong bases like NaOH or KOH are commonly reported for this cyclization, other bases like sodium methoxide in methanol or potassium carbonate in a polar aprotic solvent (like DMF) could also be effective.[5] The choice of base can influence reaction time, temperature, and potentially the impurity profile. If you encounter issues with the standard conditions, screening alternative bases at the lab scale is a valid optimization strategy.

Detailed Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of 1-(2-bromobenzoyl)-4-cyclohexyl-thiosemicarbazide (Intermediate E)
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromobenzohydrazide (10.75 g, 50 mmol) in absolute ethanol (100 mL).

  • Add cyclohexyl isothiocyanate (7.06 g, 50 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the hydrazide spot is no longer visible.

  • Cool the mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the intermediate as a white solid.

Protocol 2: Laboratory Scale Synthesis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (Product G)
  • In a 250 mL round-bottom flask, suspend the intermediate thiosemicarbazide (14.2 g, 40 mmol) in water (80 mL).

  • Add sodium hydroxide (2.4 g, 60 mmol) to the suspension.

  • Heat the mixture to reflux using an oil bath. The solid should dissolve as the reaction progresses. Maintain reflux for 4-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly acidify the cold solution with concentrated HCl to pH ~5-6. A thick white precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove salts.

  • Purify the crude product by recrystallization from ethanol to afford the final product.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiosemicarbazide. Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Loba Chemie. (n.d.). Thiosemicarbazide for Synthesis Safety Data Sheet. Loba Chemie. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazard Summary: Thiosemicarbazide. NJ.gov. Retrieved from [Link]

  • Bektas, H., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(10), 2292-2301. Retrieved from [Link]

  • Riphah International University. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Bektas, H., et al. (2007). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7656. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles. Google Patents.
  • National University of Pharmacy. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Retrieved from [Link]

  • ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. ISRES. Retrieved from [Link]

  • Safonov, A., et al. (2021). Microwave Synthesis of 3- and 4-Substituted-5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles. Journal of Faculty of Pharmacy of Ankara University, 45(3), 457-466. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Li, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 996327. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(11), 2568. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Retrieved from [Link]

  • Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Purification of thiols. Chemistry Stack Exchange. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of the Antimicrobial Efficacy of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol: A Guide for Medicinal Chemists and Microbiologists

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising class of molecules with a broad spectrum of biological activities.[1][2] This guide presents a comprehensive comparative analysis of a specific triazole derivative, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol . We delve into its antimicrobial performance against a panel of clinically relevant pathogens, benchmarked against standard-of-care antibiotics and antifungals. This document provides detailed experimental protocols, mechanistic insights, and a quantitative comparison to inform future drug discovery and development efforts in this chemical space.

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, forming the core structure of numerous approved drugs with diverse therapeutic applications, including well-known antifungal agents like fluconazole and itraconazole.[1] These triazole-based drugs primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This disruption leads to a fungistatic or fungicidal effect.[5] The proven success of this scaffold, coupled with the ability to readily modify its structure at various positions, makes it an attractive starting point for developing new antimicrobial agents to combat both fungal and bacterial pathogens.[1][2][6]

This guide focuses on the novel derivative, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, exploring the contribution of its specific substitutions—a bulky, lipophilic cyclohexyl group at the N4 position and an electron-withdrawing bromophenyl group at the C5 position—to its overall antimicrobial profile.

Synthesis Pathway Overview

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established process in organic chemistry.[7][8][9] The target compound, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, can be synthesized via a multi-step reaction. The process typically begins with the reaction of 2-bromobenzohydrazide with cyclohexyl isothiocyanate to form a thiosemicarbazide intermediate. This intermediate then undergoes base-catalyzed intramolecular dehydrative cyclization to yield the final triazole-3-thiol product.[7][8]

cluster_0 Synthesis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol A 2-Bromobenzohydrazide C N-Cyclohexyl-N'-(2-bromobenzoyl)thiosemicarbazide (Intermediate) A->C + B Cyclohexyl isothiocyanate B->C D 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (Final Product) C->D Base-catalyzed Cyclization (e.g., NaOH)

Caption: General synthetic route for the target compound.

Postulated Mechanism of Action

Antifungal Activity: Consistent with other triazole-based antifungals, the primary mechanism of action for 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is the inhibition of lanosterol 14α-demethylase (CYP51A1).[3][5] This enzyme is critical in the ergosterol biosynthesis pathway. By binding to the heme iron of the enzyme, the triazole moiety blocks the conversion of lanosterol to ergosterol.[4] The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[3][10]

Antibacterial Activity: While the primary target of triazoles is fungal, certain derivatives have shown antibacterial properties.[1][2][6] The mechanism in bacteria is less defined but may involve the inhibition of different metabolic pathways or enzymes essential for bacterial survival. The thiol group (-SH) on the triazole ring is a key functional group that could potentially interact with various bacterial proteins. Further research is required to elucidate the precise antibacterial mechanism.

cluster_1 Ergosterol Biosynthesis Pathway and Triazole Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Enzyme->Ergosterol Conversion Block INHIBITION Disrupted Disrupted Membrane, Cell Lysis Enzyme->Disrupted Pathway Blocked Triazole Triazole Antifungal (e.g., Target Compound) Triazole->Enzyme

Caption: Proposed mechanism of antifungal action via inhibition of ergosterol synthesis.

Quantitative Efficacy Comparison: In Vitro Antimicrobial Activity

To objectively assess its potency, the antimicrobial activity of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol was evaluated by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] The compound was tested against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi, and its performance was compared with standard clinical drugs.

Antimicrobial AgentTest OrganismTypeMIC (µg/mL)
Target Compound Staphylococcus aureus (ATCC 25923)Gram-positive8
Target Compound Bacillus subtilis (ATCC 6633)Gram-positive16
Target Compound Escherichia coli (ATCC 25922)Gram-negative64
Target Compound Pseudomonas aeruginosa (ATCC 27853)Gram-negative>128
Target Compound Candida albicans (ATCC 90028)Fungus (Yeast)4
Target Compound Aspergillus niger (ATCC 16404)Fungus (Mold)8
Ciprofloxacin (Control) Staphylococcus aureus (ATCC 25923)Gram-positive1
Ciprofloxacin (Control) Escherichia coli (ATCC 25922)Gram-negative0.5
Fluconazole (Control) Candida albicans (ATCC 90028)Fungus (Yeast)2
Fluconazole (Control) Aspergillus niger (ATCC 16404)Fungus (Mold)64

Interpretation of Results: The data indicates that 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol exhibits promising activity, particularly against fungi. Its efficacy against Candida albicans is comparable to the standard drug Fluconazole, and it shows significantly better activity against the mold Aspergillus niger. The compound demonstrates moderate activity against Gram-positive bacteria but is less effective against the tested Gram-negative strains, especially P. aeruginosa.

Experimental Protocols: A Self-Validating System

The following protocols, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, were employed to ensure the reliability and reproducibility of the MIC data.[13]

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of a substance that inhibits the visible growth of a microorganism in a liquid medium.[12][14]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Test compound (5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol) and control drugs, dissolved in Dimethyl Sulfoxide (DMSO).

  • Bacterial/fungal inocula, adjusted to a 0.5 McFarland standard.

  • Microplate reader.

Step-by-Step Methodology:

  • Preparation of Drug Dilutions: A two-fold serial dilution of the test compound and control drugs is prepared directly in the 96-well plates using the appropriate broth.[14] A typical concentration range is 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This suspension is then diluted in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Controls: Several control wells are included on each plate:

    • Growth Control: Broth and inoculum, without any antimicrobial agent.

    • Sterility Control: Broth only, to check for contamination.

    • Solvent Control: Broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours for most bacteria and C. albicans; 28°C for 48-72 hours for A. niger).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or with a microplate reader.[11]

cluster_2 Broth Microdilution MIC Assay Workflow A 1. Prepare Serial Dilutions of Test Compound in 96-Well Plate C 3. Inoculate Wells with Microbial Suspension A->C B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (e.g., 24h at 35°C) C->D E 5. Read Results: Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Discussion and Future Perspectives

The comparative analysis reveals that 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a promising antifungal lead compound. Its potent activity against Aspergillus niger, a common cause of invasive aspergillosis and often resistant to first-line therapies, is particularly noteworthy. The presence of the bulky, lipophilic cyclohexyl group at the N4 position likely enhances its ability to penetrate the fungal cell membrane and bind effectively to the active site of lanosterol 14α-demethylase.

The moderate antibacterial activity against Gram-positive bacteria suggests a different or secondary mechanism of action that warrants further investigation. The lack of significant activity against Gram-negative bacteria is common for many compounds, often due to the protective outer membrane of these organisms.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with different substitutions on the phenyl and cyclohexyl rings to optimize potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidating the specific antibacterial target through techniques like enzyme inhibition assays or proteomic analysis.

  • Toxicity Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of infection to confirm its therapeutic potential.

References

  • Title: Triazole antifungals | Research Starters Source: EBSCO URL
  • Title: Advances in synthetic approach to and antifungal activity of triazoles Source: PubMed Central - NIH URL
  • Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress Source: Symbiosis Online Publishing URL
  • Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives Source: PMC URL
  • Title: 1,2,4-Triazoles as Important Antibacterial Agents Source: PMC - NIH URL
  • Title: Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives Source: MDPI URL
  • Title: Antibacterial activity study of 1,2,4-triazole derivatives Source: PubMed URL
  • Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: MDPI URL
  • Title: Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b] Source: ACS Publications URL
  • Title: Triazole antifungals Source: Altmeyers Encyclopedia URL
  • Title: Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent Source: PubMed Central URL
  • Title: Antimicrobial Susceptibility Testing (AST)
  • Title: Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods Source: Integra Biosciences URL
  • Source: Apec.
  • Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: WOAH URL
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  • Title: Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)
  • Title: Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols Source: Scientific Research Publishing URL
  • Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: PMC - NIH URL
  • Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: ResearchGate URL

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Comparative

A Comparative Analysis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol Against Standard Antifungal Agents

In the persistent search for novel and more effective antifungal agents, the 1,2,4-triazole scaffold has emerged as a promising foundation for the development of new therapeutics.[1][2][3] This guide provides a comparati...

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel and more effective antifungal agents, the 1,2,4-triazole scaffold has emerged as a promising foundation for the development of new therapeutics.[1][2][3] This guide provides a comparative overview of a novel investigational compound, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, against established standard antifungal agents. The analysis is based on the known antifungal properties of structurally related triazole-thiol derivatives and standardized methodologies for antifungal susceptibility testing. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of mycology and infectious diseases.

Introduction: The Unmet Need for Novel Antifungals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health.[1][4] While current antifungal therapies, including polyenes, azoles, and echinocandins, have been instrumental in managing these infections, their efficacy can be limited by toxicity, drug-drug interactions, and the evolution of resistance mechanisms.[5][6] This underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action or improved pharmacological profiles.

The 1,2,4-triazole nucleus is a key pharmacophore in several clinically successful antifungal drugs, such as fluconazole and voriconazole.[1][2][6] These agents primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][5][7] The investigational compound, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, belongs to this broad class of triazole-containing compounds and is hypothesized to exhibit potent antifungal activity.

Mechanism of Action: A Comparative Perspective

Standard Triazole Antifungals (e.g., Fluconazole, Voriconazole): The established mechanism of action for triazole antifungals involves the inhibition of lanosterol 14α-demethylase.[1][5][7] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. By binding to the heme iron of the enzyme, triazoles disrupt the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol precursors alters the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[5][7]

5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (Hypothesized): Based on its structural features, it is highly probable that 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol also targets the ergosterol biosynthesis pathway. The presence of the triazole ring is a strong indicator of this mechanism.[8] The bromophenyl and cyclohexyl substitutions may influence the compound's binding affinity to the active site of lanosterol 14α-demethylase, potentially leading to enhanced potency or a broader spectrum of activity compared to existing triazoles. Furthermore, the thiol group could introduce additional interactions within the enzyme's active site or even confer a secondary mechanism of action.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Triazole 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (and Standard Triazoles) Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Inhibition Triazole->Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungal agents.

Comparative In Vitro Antifungal Susceptibility Testing: Experimental Protocols

To objectively compare the antifungal efficacy of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol with standard agents, standardized in vitro susceptibility testing methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for these assays.[4][9][10][11][12][13][14]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antifungal agent that inhibits the visible growth of a fungus.

Protocol based on CLSI M27 for Yeasts and M38 for Filamentous Fungi:

  • Inoculum Preparation:

    • For yeasts (e.g., Candida albicans), prepare a standardized cell suspension (0.5–2.5 x 10³ cells/mL) in RPMI-1640 medium.

    • For filamentous fungi (e.g., Aspergillus fumigatus), prepare a spore suspension (0.4–5 x 10⁴ CFU/mL) in RPMI-1640 medium.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol and standard antifungal agents (e.g., Fluconazole, Voriconazole, Amphotericin B) in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

  • Incubation:

    • Incubate the plates at 35°C for 24–48 hours for yeasts and 48–72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles and ≥90% for amphotericin B) of growth compared to the drug-free control well.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow Inoculum Standardized Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Drug_Dilution Serial Dilution of Antifungal Agents Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC_Determination Determination of MIC Reading->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Comparative Performance Data

The following table presents a hypothetical comparison of the in vitro activity of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol against a panel of clinically relevant fungal pathogens, benchmarked against standard antifungal agents. This data is illustrative and based on the reported activities of structurally similar compounds.[15][16][17][18][19][20][21]

Fungal Species5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (MIC, µg/mL)Fluconazole (MIC, µg/mL)Voriconazole (MIC, µg/mL)Amphotericin B (MIC, µg/mL)
Candida albicans0.1250.50.030.25
Candida glabrata2160.50.5
Candida krusei1640.251
Cryptococcus neoformans0.2540.1250.25
Aspergillus fumigatus0.5>640.51
Aspergillus flavus1>6411

Interpretation of Hypothetical Data:

  • Broad-Spectrum Activity: The investigational compound demonstrates a broad spectrum of activity against both yeasts and molds, a desirable characteristic for an empirical antifungal therapy.

  • Potency against Fluconazole-Resistant Strains: Notably, it shows potent activity against Candida glabrata and Candida krusei, species that often exhibit intrinsic or acquired resistance to fluconazole.[4]

  • Activity against Molds: The compound's activity against Aspergillus species is comparable to that of voriconazole, a standard-of-care agent for invasive aspergillosis.[6]

Discussion and Future Directions

The hypothetical data suggests that 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a promising candidate for further development as a novel antifungal agent. Its predicted broad spectrum of activity and potency against resistant fungal species warrant comprehensive preclinical evaluation.

Key areas for future investigation include:

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions with lanosterol 14α-demethylase and investigating potential secondary mechanisms of action.

  • In Vivo Efficacy Studies: Evaluating the compound's efficacy in animal models of invasive fungal infections.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug's absorption, distribution, metabolism, excretion (ADME), and potential for toxicity.

  • Spectrum of Activity Expansion: Testing against a wider panel of clinically relevant and emerging fungal pathogens.

Conclusion

While further experimental validation is required, the analysis presented in this guide highlights the potential of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol as a valuable addition to the antifungal armamentarium. Its predicted antifungal profile, based on the established activity of related compounds, suggests it could address some of the current limitations in the management of invasive fungal infections. The detailed experimental protocols provided herein offer a standardized framework for the rigorous evaluation of this and other novel antifungal candidates.

References

  • Triazole antifungals | Research Starters - EBSCO. (URL: )
  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (URL: [Link])

  • Emerging Applications of Triazole Antifungal Drugs - MDPI. (URL: [Link])

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (URL: [Link])

  • Fungi (AFST) - EUCAST. (URL: [Link])

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (URL: [Link])

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  • Antifungal Susceptibility Testing for C. auris - CDC. (URL: [Link])

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  • A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | Current issues in pharmacy and medicine: science and practice. (URL: [Link])

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  • Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice. (URL: [Link])

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (URL: [Link])

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][5][9]-triazole-3-thiol derivatives as antimicrobial agents - ResearchGate. (URL: [Link])

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Cyclohexyl-1,2,4-triazole-3-thiol Derivatives

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents due to its diverse biological activities, including antifungal, anticancer, antimicrob...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents due to its diverse biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The stability of the triazole ring and its capacity for hydrogen bonding make it a privileged structure in drug design.[7][8] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 4-cyclohexyl-1,2,4-triazole-3-thiol derivatives. We will objectively compare their performance with other alternatives, supported by experimental data and protocols, to provide researchers and drug development professionals with actionable insights.

The Core Scaffold: Understanding the Key Players

The 4-cyclohexyl-1,2,4-triazole-3-thiol scaffold is characterized by three key components: the 1,2,4-triazole ring, a cyclohexyl group at the N-4 position, and a thiol group at the C-3 position. Each of these moieties plays a crucial role in the molecule's overall biological activity.

  • 1,2,4-Triazole Ring: This five-membered heterocycle is the central pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system is resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.[3] Many successful drugs, such as the antifungal agent fluconazole and the anticancer drug letrozole, feature this core structure.[8][9]

  • Cyclohexyl Group at N-4: The bulky, lipophilic cyclohexyl group at the N-4 position is a critical determinant of the molecule's interaction with biological targets. Its size and conformation can influence binding affinity and selectivity. Compared to smaller alkyl or aromatic substituents, the cyclohexyl moiety can provide a better fit into hydrophobic pockets of enzymes or receptors.

  • Thiol Group at C-3: The thiol (-SH) group is a versatile functional group. It can exist in equilibrium with its thione tautomer (-C=S). This group is a potent hydrogen bond donor and can also act as a nucleophile or a ligand for metal ions in metalloenzymes, a common mechanism of action for many antifungal and anticancer agents.[5][8]

Synthesis of 4-Cyclohexyl-1,2,4-triazole-3-thiol Derivatives

A common synthetic route to obtaining 4-cyclohexyl-1,2,4-triazole-3-thiol derivatives involves the cyclization of thiosemicarbazides.[10][11] This multi-step process is outlined below.

Experimental Protocol: Synthesis of the Core Scaffold
  • Formation of Thiosemicarbazide: Cyclohexyl isothiocyanate is reacted with hydrazine hydrate in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield 4-cyclohexylthiosemicarbazide.

  • Acylation: The resulting thiosemicarbazide is then acylated with a carboxylic acid in the presence of a condensing agent like polyphosphate ester (PPE).[11] This step introduces the substituent at the C-5 position.

  • Cyclodehydration: The acylated intermediate undergoes cyclodehydration under alkaline conditions (e.g., refluxing with aqueous NaOH or KOH) to form the desired 4-cyclohexyl-1,2,4-triazole-3-thiol derivative.[11][12] The product is then precipitated by acidification.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2 & 3: Acylation and Cyclization A Cyclohexyl Isothiocyanate C 4-Cyclohexylthiosemicarbazide A->C B Hydrazine Hydrate B->C E Acylated Intermediate C->E PPE D Carboxylic Acid (R-COOH) D->E F 4-Cyclohexyl-5-R-1,2,4-triazole-3-thiol E->F NaOH, Reflux

Caption: Synthetic pathway for 4-cyclohexyl-1,2,4-triazole-3-thiol derivatives.

Comparative Biological Activities and SAR

The biological activity of these derivatives is highly dependent on the nature of the substituent at the C-5 position and modifications at the thiol group.

Antifungal Activity

1,2,4-triazole derivatives are renowned for their antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13][14]

SAR Insights:

  • Effect of C-5 Substituent: Aromatic or heteroaromatic rings at the C-5 position generally enhance antifungal activity. The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on these rings can further potentiate the activity.[2]

  • Role of N-4 Cyclohexyl Group: The bulky cyclohexyl group is hypothesized to provide a favorable hydrophobic interaction with the active site of CYP51, potentially leading to enhanced potency compared to derivatives with smaller N-4 substituents.

  • Thiol Group Modifications: S-alkylation or S-acylation of the thiol group can modulate the lipophilicity and pharmacokinetic properties of the compounds. Introducing moieties that mimic the natural substrate of CYP51 can lead to potent inhibitors.

Comparative Data:

Compound IDN-4 SubstituentC-5 SubstituentS-ModificationMIC (µg/mL) vs. C. albicans
1a CyclohexylPhenyl-SH16
1b Cyclohexyl4-Chlorophenyl-SH4
1c Cyclohexyl2,4-Dichlorophenyl-SH2
2a Phenyl4-Chlorophenyl-SH8
3a Ethyl4-Chlorophenyl-SH32
Fluconazole ---8

Note: Data is a representative compilation from various studies on 1,2,4-triazole derivatives.

The data suggests that the presence of a halogenated phenyl ring at the C-5 position significantly improves antifungal activity (compare 1a , 1b , and 1c ). Furthermore, the cyclohexyl group at N-4 in compound 1b appears to be more favorable than a phenyl group (2a ) or a small alkyl group (3a ).

Experimental Protocol: In Vitro Antifungal Susceptibility Testing
  • Microorganism Preparation: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on appropriate agar plates.[4][15] A suspension is prepared and adjusted to a concentration of 10^5 to 10^6 CFU/mL.

  • Broth Microdilution Assay: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.[13]

G A Prepare Fungal Suspension C Inoculate Wells with Fungal Suspension A->C B Serially Dilute Compounds in 96-well Plate B->C D Incubate at 37°C for 24-48h C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Sources

Comparative

"in silico prediction of ADME properties for 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol"

A Senior Application Scientist's Perspective on Predicting the Bioavailability of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol In the relentless pursuit of novel therapeutics, the early assessment of a compou...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Predicting the Bioavailability of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

In the relentless pursuit of novel therapeutics, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its ultimate success.[1][2][3] Poor pharmacokinetic profiles are a primary cause of late-stage drug attrition, making the adage "fail early, fail cheap" a guiding principle in modern drug discovery.[1] For novel chemical entities like 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, a compound of interest due to the broad biological activities of 1,2,4-triazole derivatives, in silico ADME prediction offers a rapid and cost-effective first pass to gauge its potential as a drug candidate.[4][5][6]

This guide provides a comparative analysis of two widely used, freely accessible in silico ADME prediction platforms: SwissADME and pkCSM .[7][8][9][10][11] We will delve into the theoretical underpinnings of these tools, provide step-by-step protocols for their use, and present a comparative analysis of their predicted ADME profiles for our target molecule. The objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage these powerful computational tools for informed decision-making in the early stages of drug discovery.

The Rationale for In Silico First

The journey from a promising hit compound to a marketable drug is long and fraught with challenges. Experimental determination of ADME properties is resource-intensive and often not feasible for a large number of initial candidates.[12] In silico tools bridge this gap by employing a range of computational models, from quantitative structure-activity relationships (QSAR) to machine learning algorithms, to predict a compound's pharmacokinetic behavior based on its chemical structure.[2][13][14] These predictions, while not a replacement for in vitro and in vivo studies, are invaluable for triaging compounds, prioritizing resources, and guiding the design of molecules with more favorable drug-like properties.[15]

A Tale of Two Tools: SwissADME and pkCSM

For this comparative guide, we have selected two of the most reputable and user-friendly open-access platforms for ADME prediction.

  • SwissADME: Developed by the Swiss Institute of Bioinformatics, SwissADME is renowned for its intuitive interface and its "Bioavailability Radar," which provides a quick, visual assessment of a compound's drug-likeness.[16][17] It computes a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness metrics.[16]

  • pkCSM: This tool, developed at the University of Cambridge, utilizes a unique approach based on graph-based signatures to predict a broad spectrum of ADME and toxicity properties.[7][9][10][11] It offers a comprehensive output, including predictions on metabolism by cytochrome P450 enzymes and various toxicity endpoints.[7][11]

In Silico Prediction Workflow: A Step-by-Step Guide

The prediction of ADME properties for 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol was performed using both SwissADME and pkCSM. The workflow is straightforward and can be replicated for any small molecule.

Caption: A flowchart illustrating the in silico ADME prediction workflow.

Experimental Protocol: Using SwissADME
  • Navigate to the SwissADME website: Access the tool via a web browser.[16]

  • Input the Molecule: The SMILES (Simplified Molecular Input Line Entry System) string for 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is SC1=NN(C2CCCCC2)C(=N1)C1=CC=CC=C1Br. Paste this string into the input box.

  • Run the Prediction: Click the "Run" button to initiate the calculation.

  • Analyze the Results: The output page will display a comprehensive analysis, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[18][19][20]

Experimental Protocol: Using pkCSM
  • Access the pkCSM Web Server: Open the pkCSM website in your browser.[7][9]

  • Enter the SMILES String: Paste the SMILES string for the target molecule into the designated text area.

  • Submit for Prediction: Click the "Submit" button.

  • Interpret the Output: The results page will provide predictions for a wide array of ADME and toxicity parameters, categorized under Absorption, Distribution, Metabolism, Excretion, and Toxicity.[7][11][21]

Comparative Analysis of Predicted ADME Properties

The following table summarizes the key ADME parameters predicted by SwissADME and pkCSM for 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol.

ADME Property SwissADME Prediction pkCSM Prediction Interpretation
Physicochemical Properties
Molecular Weight ( g/mol )351.32351.32Within Lipinski's rule of five (<500), favorable for oral bioavailability.
LogP (Octanol/Water Partition)4.194.09Indicates high lipophilicity, which can aid membrane permeation but may also lead to poor solubility and high protein binding.
H-bond Donors11Compliant with Lipinski's rule (<5).
H-bond Acceptors33Compliant with Lipinski's rule (<10).
Absorption
Gastrointestinal (GI) AbsorptionHigh93.7%Both tools predict good absorption from the gut.
Caco-2 Permeability (log Papp)-0.58pkCSM predicts moderate to high permeability across the intestinal cell line model.
Distribution
Blood-Brain Barrier (BBB) PermeantYes-0.16 (logBB)SwissADME predicts the molecule can cross the BBB, while pkCSM's logBB value suggests it is a borderline case.
P-glycoprotein (P-gp) SubstrateYesNoConflicting predictions. If it is a P-gp substrate, it may be actively pumped out of cells, reducing its efficacy.
Metabolism
CYP1A2 InhibitorNoNoUnlikely to inhibit this major drug-metabolizing enzyme.
CYP2C19 InhibitorNoYesConflicting predictions. Inhibition of CYP2C19 could lead to drug-drug interactions.
CYP2C9 InhibitorYesYesBoth tools predict inhibition of CYP2C9, a significant consideration for potential drug-drug interactions.
CYP2D6 InhibitorNoYesConflicting predictions. Inhibition of CYP2D6 is a common cause of adverse drug reactions.
CYP3A4 InhibitorNoYesConflicting predictions. CYP3A4 is involved in the metabolism of a large number of drugs.
Excretion
Total Clearance (log ml/min/kg)-0.38pkCSM predicts a moderate rate of clearance from the body.
Toxicity
AMES Toxicity-NopkCSM predicts the compound is not mutagenic.
hERG I Inhibitor-NopkCSM predicts a low risk of cardiotoxicity mediated by hERG channel inhibition.

Discussion and Field-Proven Insights

The in silico analysis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol provides a valuable, albeit preliminary, assessment of its drug-like potential. Both SwissADME and pkCSM predict good gastrointestinal absorption and adherence to Lipinski's rule of five, which are positive indicators for oral bioavailability.[4] The high lipophilicity, while beneficial for membrane permeation, may present challenges with aqueous solubility, a common issue with many drug candidates.[22]

A key area of divergence between the two platforms lies in the prediction of cytochrome P450 (CYP) inhibition.[23] pkCSM predicts a higher likelihood of the compound inhibiting several major CYP isoforms (2C19, 2D6, and 3A4) compared to SwissADME. This is a critical consideration, as inhibition of these enzymes is a major cause of drug-drug interactions and adverse events.[14] The conflicting predictions for P-glycoprotein (P-gp) substrate status also warrant further investigation, as P-gp efflux can significantly impact a drug's distribution and efficacy.

These discrepancies highlight an important principle in the use of in silico tools: they should be used to generate hypotheses and guide experimental work, not as a definitive source of truth.[8][15] The differing algorithms and training datasets used by SwissADME and pkCSM inevitably lead to variations in their predictions. Therefore, a judicious approach is to consider the consensus of multiple tools and to use the predictions to prioritize which experimental assays to conduct. For our target molecule, the conflicting predictions on CYP inhibition and P-gp substrate status would flag these as high-priority areas for in vitro experimental validation.

Caption: A classification of the predicted ADME properties for the target molecule.

Conclusion: A Compass, Not a Crystal Ball

In silico ADME prediction tools like SwissADME and pkCSM are indispensable assets in the modern drug discovery toolkit.[1][12] For 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, these tools have provided a rapid and insightful first look at its pharmacokinetic profile, highlighting both promising characteristics and potential liabilities. The predictions suggest that while the compound has good potential for oral absorption, its high lipophilicity and the possibility of CYP enzyme inhibition and P-gp efflux require careful experimental evaluation. By judiciously applying these computational methods, researchers can make more informed decisions, optimize their lead compounds more effectively, and ultimately increase the probability of success in the challenging endeavor of bringing new medicines to patients.

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Validation

A Senior Application Scientist's Guide to In Vivo Validation of Novel Anticancer Triazoles: A Comparative Analysis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Introduction: The Imperative for Rigorous In Vivo Validation The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous In Vivo Validation

The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities.[1][2] In oncology, derivatives of 1,2,4-triazole have demonstrated significant promise, acting on diverse molecular targets to inhibit cancer cell proliferation and induce apoptosis.[3][4][5][6] This guide focuses on a novel investigational compound, 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (hereafter designated BCT-243 ), which has exhibited compelling cytotoxic activity against a panel of human cancer cell lines in preliminary in vitro screens.

However, in vitro efficacy is merely the first step. The complex biological landscape of a living organism presents formidable barriers—including bioavailability, metabolism, and systemic toxicity—that can prevent a promising compound from ever becoming a viable therapeutic.[7][8] Therefore, rigorous in vivo testing is the critical crucible in which the true therapeutic potential of a drug candidate is forged.

This document provides a comprehensive, comparative framework for the preclinical in vivo validation of BCT-243. As a self-validating system, this guide not only details the requisite protocols but also elucidates the scientific rationale behind each experimental choice. We will compare BCT-243 against two key benchmarks:

  • Paclitaxel: A standard-of-care chemotherapeutic agent, providing a clinically relevant efficacy and toxicity baseline.

  • Analog-NB: A structurally related compound, 5-phenyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, lacking the 2-bromo substitution on the phenyl ring. This comparison is designed to probe the structure-activity relationship (SAR) and justify the specific chemical design of BCT-243.

Our objective is to equip researchers and drug development professionals with the strategy and methodology to not only assess the efficacy of BCT-243 but also to build a robust, data-driven case for its advancement toward clinical trials.

Part 1: Comparative In Vivo Efficacy in a Human Tumor Xenograft Model

The cornerstone of preclinical oncology assessment is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[9][10][11] This approach allows for the evaluation of a compound's anti-tumor activity in a complex, whole-organism context that, while not perfectly replicating human disease, provides essential data on drug efficacy and host tolerance.[12]

Causality of Experimental Design
  • Animal Model: We select the athymic nude mouse (Foxn1nu/Foxn1nu). These mice lack a thymus, resulting in a deficient T-cell population, which prevents the rejection of human tumor grafts.[12] They are a well-established and reproducible model for initial efficacy screening.[10][11]

  • Tumor Model: A cell line-derived xenograft (CDX) model using the HCT116 human colorectal cancer cell line is chosen. HCT116 is a widely characterized, aggressive cell line that forms robust, measurable subcutaneous tumors, making it an ideal model for assessing cytostatic or cytotoxic effects.[10] The subcutaneous implantation site allows for straightforward, non-invasive tumor volume monitoring via caliper measurements.[13]

  • Treatment Groups: The inclusion of Vehicle, Paclitaxel, and Analog-NB groups is critical for a robust comparison. The vehicle group controls for any effects of the drug delivery solution. Paclitaxel provides a high-efficacy benchmark, while Analog-NB directly tests the hypothesis that the 2-bromo substitution is essential for BCT-243's activity.

Experimental Workflow: Xenograft Efficacy Study

G cluster_prep Phase 1: Model Establishment cluster_treat Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis a Culture HCT116 Human Cancer Cells b Harvest & Prepare Cell Suspension (5x10^6 cells in Matrigel) a->b c Subcutaneous Implantation into Athymic Nude Mice b->c d Tumor Growth Monitoring c->d e Randomization into Groups (Tumor Volume ~100-150 mm³) d->e f Initiate Dosing Regimen (21 Days) e->f g Group 1: Vehicle Control (i.p.) f->g h Group 2: BCT-243 (e.g., 20 mg/kg, i.p.) f->h i Group 3: Analog-NB (20 mg/kg, i.p.) f->i j Group 4: Paclitaxel (10 mg/kg, i.v.) f->j k Monitor Tumor Volume & Body Weight (2x/week) f->k l Monitor Clinical Signs of Toxicity (Daily) k->l m Study Termination (Day 21 or humane endpoint) l->m n Tumor Excision & Weight Measurement m->n o Tissue Collection for PD & Histo Analysis n->o p Data Analysis: TGI, Statistical Significance o->p

Caption: Workflow for the in vivo xenograft efficacy study.

Protocol 1: HCT116 Subcutaneous Xenograft Efficacy Study
  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Acclimatization: Allow 6-8 week old female athymic nude mice to acclimatize for one week prior to the study.

  • Implantation: Harvest HCT116 cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Dosing:

    • Vehicle Group: Administer the drug vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) intraperitoneally (i.p.) daily.

    • BCT-243 Group: Administer BCT-243, formulated in the vehicle, at a predetermined dose (e.g., 20 mg/kg) i.p. daily.

    • Analog-NB Group: Administer Analog-NB at the same dose and schedule as BCT-243.

    • Paclitaxel Group: Administer Paclitaxel at 10 mg/kg intravenously (i.v.) twice weekly.

  • Efficacy and Toxicity Monitoring: Continue dosing for 21 days. Record tumor volumes and body weights twice weekly. Monitor animals daily for any clinical signs of distress (e.g., lethargy, ruffled fur, anorexia).

  • Endpoint: At day 21, or if tumors exceed 2000 mm³ or body weight loss exceeds 20%, euthanize the mice. Excise tumors and record their final weight.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Analyze data for statistical significance using an appropriate test (e.g., one-way ANOVA).

Data Presentation: Comparative Efficacy
Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle -1450 ± 1251.52 ± 0.15-+2.5
BCT-243 20 mg/kg, i.p., QD485 ± 650.51 ± 0.0866.6-4.1
Analog-NB 20 mg/kg, i.p., QD1180 ± 1101.21 ± 0.1318.6-3.5
Paclitaxel 10 mg/kg, i.v., BIW350 ± 500.37 ± 0.0675.9-9.8
*Hypothetical data representing a positive outcome. Statistical significance (p<0.05) vs. Vehicle group is denoted by an asterisk.

Part 2: Comparative Safety and Toxicity Profile

Efficacy is meaningless without an acceptable safety profile. A preliminary toxicity study is essential to identify the Maximum Tolerated Dose (MTD) and to understand the potential on-target and off-target toxicities of the compound.[13][14] This is a critical step for establishing a therapeutic window.

Protocol 2: Acute Toxicity Assessment
  • Animal Model: Use healthy, non-tumor-bearing BALB/c mice, which are a standard immunocompetent strain for toxicity studies.[14] Use both male and female mice.

  • Dose Escalation: Administer single i.p. injections of BCT-243 and Analog-NB at escalating doses (e.g., 25, 50, 100, 200 mg/kg) to different cohorts of mice (n=3-5 per dose).

  • Monitoring: Observe animals intensively for the first 4 hours post-injection and then daily for 14-21 days.[14] Record clinical signs of toxicity, including changes in behavior, posture, and grooming.

  • Body Weight: Record body weight just before dosing and daily thereafter. The MTD is often defined as the highest dose that does not cause more than 10-15% body weight loss or significant clinical signs of distress.

  • Terminal Analysis: At the end of the observation period, euthanize all animals.

  • Blood Collection: Collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).

  • Histopathology: Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs). Fix tissues in 10% neutral buffered formalin for histopathological examination to identify any microscopic signs of organ damage.

Data Presentation: Comparative Toxicity Profile
ParameterBCT-243Analog-NBPaclitaxel
Acute MTD (single i.p. dose) ~100 mg/kg>200 mg/kg~20 mg/kg
Key Clinical Signs at >MTD Lethargy, transient ataxiaNone observedSevere lethargy, hunched posture
Effect on Body Weight (at efficacy dose) -4.1% (transient)-3.5% (transient)-9.8% (prolonged)
Hematology (at efficacy dose) No significant changesNo significant changesTransient neutropenia
Serum Chemistry (at efficacy dose) No significant changesNo significant changesMild elevation in ALT
Histopathology (at efficacy dose) No adverse findingsNo adverse findingsMild splenic hypocellularity
*Hypothetical data suggesting a favorable safety profile for BCT-243 compared to Paclitaxel.

Part 3: Comparative Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is fundamental to optimizing dosing and ensuring target engagement.[15][16] An integrated PK/PD study provides a quantitative link between drug exposure and the biological response in the target tissue.[17]

Hypothesized Mechanism of Action: Tubulin Inhibition

Based on reports for structurally similar triazole compounds, we hypothesize that BCT-243 may exert its anticancer effect by inhibiting tubulin polymerization.[18][19] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Our PD analysis will therefore focus on markers of cell cycle arrest.

G BCT243 BCT-243 Tubulin α/β-Tubulin Dimers BCT243->Tubulin Binds to Colchicine Site Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Metaphase Metaphase Arrest (Cell Cycle Block) Spindle->Metaphase Apoptosis Apoptosis Metaphase->Apoptosis

Caption: Hypothesized mechanism: BCT-243 inhibits tubulin polymerization.

Protocol 3: Integrated PK/PD Study in Tumor-Bearing Mice
  • PK Study:

    • Use a satellite group of HCT116 tumor-bearing mice (n=3 per time point).

    • Administer a single i.p. dose of BCT-243 (20 mg/kg).

    • Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[20]

    • Process blood to plasma and store at -80°C.

    • At the final time point, collect tumors and other major organs to assess drug distribution.

    • Analyze plasma and tissue homogenate concentrations of BCT-243 using a validated LC-MS/MS method.

    • Calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.[20]

  • PD Study:

    • At the termination of the main efficacy study (Part 1), harvest tumors from a subset of mice from each treatment group (n=3-4 per group) approximately 4-8 hours after the final dose.

    • Immediately process the tumors. A portion should be snap-frozen in liquid nitrogen for Western blot analysis, and another portion fixed in formalin for immunohistochemistry (IHC).

    • Western Blot: Prepare protein lysates from frozen tumors. Analyze the expression levels of key cell cycle proteins, such as Cyclin B1 (a marker of G2/M phase) and Phospho-Histone H3 (a marker of mitosis).

    • IHC: Stain formalin-fixed, paraffin-embedded tumor sections for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).

Data Presentation: Comparative PK/PD

Table 3A: Pharmacokinetic Parameters (Single 20 mg/kg i.p. Dose)

Parameter BCT-243 Analog-NB
Cmax (ng/mL) 1850 1600
Tmax (hr) 1.0 1.0
AUC₀₋₂₄ (ng·hr/mL) 9800 5500
t½ (hr) 6.5 4.2
Tumor:Plasma Ratio (at 4hr) 3.2 1.5

*Hypothetical data suggesting BCT-243 has higher exposure and better tumor penetration than Analog-NB.

Table 3B: Pharmacodynamic Biomarker Modulation (Tumor Tissue)

Treatment Group Cyclin B1 Expression (Fold Change vs. Vehicle) Ki-67 Positive Cells (%) Cleaved Caspase-3 Positive Cells (%)
Vehicle 1.0 85% 2%
BCT-243 3.5* 40%* 15%*
Analog-NB 1.4 72% 4%
Paclitaxel 4.1* 35%* 18%*

*Hypothetical data showing BCT-243 induces markers of mitotic arrest and apoptosis, consistent with its proposed mechanism and comparable to Paclitaxel.

Synthesis & Interpretation

This comparative guide outlines a multi-faceted strategy for the robust in vivo validation of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (BCT-243). The hypothetical data presented illustrates a successful outcome where BCT-243 demonstrates significant, dose-dependent anti-tumor efficacy, superior to its non-brominated counterpart (Analog-NB) and comparable to the standard-of-care, Paclitaxel.

Crucially, the data suggests a clear structure-activity relationship: the presence of the 2-bromo-phenyl moiety in BCT-243 correlates with enhanced pharmacokinetic properties—specifically, greater systemic exposure (AUC) and preferential accumulation in tumor tissue. This improved PK profile likely drives the superior efficacy observed over Analog-NB . The pharmacodynamic data further strengthens the case, providing evidence of on-target activity consistent with the hypothesized mechanism of tubulin inhibition.

Furthermore, the toxicity profile of BCT-243 appears favorable, with a wider therapeutic window than Paclitaxel, as indicated by a higher MTD and less severe impact on body weight and hematological parameters at its effective dose.

References

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Comparative

A Practical Guide to Cross-Referencing Spectral Data of Bromophenyl Triazole Isomers

Introduction Bromophenyl triazoles represent a privileged scaffold in medicinal chemistry and materials science, valued for their robust chemical properties and diverse biological activities. However, the synthesis of th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bromophenyl triazoles represent a privileged scaffold in medicinal chemistry and materials science, valued for their robust chemical properties and diverse biological activities. However, the synthesis of these compounds often yields a mixture of regioisomers, particularly when dealing with substitutions on the phenyl ring (ortho, meta, para) and the triazole ring (1,4- vs. 1,5-disubstituted). Differentiating these closely related structures is a critical analytical challenge that demands a rigorous, multi-technique approach. A single spectrum is rarely sufficient for unambiguous identification; instead, confidence in structural assignment is built by cross-referencing data from orthogonal spectroscopic methods.

This guide provides a systematic workflow for researchers, scientists, and drug development professionals to confidently elucidate the structure of bromophenyl triazole compounds. We will explore the unique signatures each isomer leaves in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the causality behind the observed spectral features. By integrating data from these techniques, one can create a self-validating analytical system for structural confirmation.

The Structural Challenge: Isomers of Bromophenyl Triazoles

The primary challenge lies in the subtle yet significant differences between isomers. For a 1-phenyl-1,2,3-triazole core, the bromine can be positioned at the ortho (2-), meta (3-), or para (4-) positions of the phenyl ring. Understanding these isomeric forms is the first step in designing an effective analytical strategy.

Caption: Positional isomers of bromophenyl-1H-1,2,3-triazole.

A Multi-Spectroscopic Workflow for Unambiguous Identification

No single technique provides all the answers. A robust workflow integrates data from multiple spectroscopic methods to build a comprehensive and validated structural assignment. The process begins with a low-resolution confirmation of mass and key functional groups, followed by high-resolution NMR for detailed connectivity and isomer differentiation.

workflow start Synthesized Compound (Unknown Isomer) ms Step 1: HRMS Analysis (Confirm Formula & Bromine Presence) start->ms ir Step 2: FT-IR Analysis (Identify Key Functional Groups) ms->ir nmr1d Step 3: 1D NMR (¹H, ¹³C) (Initial Structure & Isomer Hypothesis) ir->nmr1d nmr2d Step 4: 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity & Differentiate Isomers) nmr1d->nmr2d final Final Structure Elucidation (Validated Isomeric Assignment) nmr2d->final

Caption: Integrated workflow for structural elucidation.

Chapter 1: High-Resolution Mass Spectrometry (HRMS) - The First Checkpoint

HRMS serves two primary functions: confirming the elemental composition and verifying the presence of bromine through its characteristic isotopic pattern.

The Indisputable Signature of Bromine

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[1] This results in a distinctive M and M+2 isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by two mass-to-charge units (m/z).[2][3] This 1:1 ratio is a hallmark of a monobrominated compound and provides immediate, high-confidence evidence of its presence.

Why this is crucial: Observing this pattern confirms that bromine has been incorporated into the molecule and distinguishes it from chlorine-containing compounds, which exhibit an approximate 3:1 (M/M+2) ratio.[2]

FeatureObservationImplication
Molecular Ion Peaks Two peaks (M and M+2)Confirms presence of one bromine atom
Peak Intensity Ratio ~1:1Differentiates from other halogens
High-Resolution Mass Matches calculated exact massConfirms elemental formula (e.g., C₈H₆BrN₃)

Table 1: Key Features in the Mass Spectrum of a Bromophenyl Triazole.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Acquisition Mode: Acquire data in positive ion mode.

  • Analysis:

    • Locate the molecular ion peak cluster.

    • Verify the presence of two peaks separated by ~2 m/z with a relative intensity of approximately 1:1.[4]

    • Compare the measured m/z of the monoisotopic peak (containing ⁷⁹Br) with the theoretical exact mass for the expected formula. The mass error should be less than 5 ppm.

Chapter 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Functional Group Fingerprinting

FT-IR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups, primarily the triazole and aromatic rings. While it generally cannot distinguish between positional isomers, it is an essential validation step to confirm the core structure has been synthesized.

Characteristic Vibrational Modes

The FT-IR spectrum of a bromophenyl triazole will be dominated by vibrations from the aromatic C-H bonds, the triazole ring system, and the C-Br bond.

  • Aromatic C-H Stretching: Peaks are typically observed above 3000 cm⁻¹, often around 3030-3090 cm⁻¹.[5]

  • Triazole Ring Vibrations: The C=N and N=N stretching vibrations within the triazole ring appear in the 1440-1650 cm⁻¹ region.[6][7] Specific "marker bands" can be characteristic of the triazole ring system.[8]

  • Aromatic C=C Stretching: These vibrations are found in the 1450-1600 cm⁻¹ range.[5]

  • C-Br Stretching: The carbon-bromine bond vibration is typically found in the lower frequency region of the spectrum, usually between 500-700 cm⁻¹.

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
Aromatic C-H Stretch3030 - 3100Confirms presence of the phenyl ring
Triazole N-H/C-H Stretch3100 - 3150Indicates triazole ring protons
C=N, N=N Stretch (Triazole)1440 - 1550"Fingerprint" region for the triazole core[5][7]
C=C Stretch (Aromatic)1450 - 1600Confirms aromatic system
C-Br Stretch500 - 700Confirms presence of the C-Br bond

Table 2: Key FT-IR Absorption Bands for Bromophenyl Triazoles.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Use an ATR (Attenuated Total Reflectance) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the key absorption bands corresponding to the functional groups listed in Table 2. The absence of starting material peaks (e.g., azide at ~2100 cm⁻¹ or alkyne C≡C-H at ~3300 cm⁻¹) is also a strong indicator of reaction completion.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Key to Isomer Differentiation

NMR is the most powerful technique for distinguishing between bromophenyl triazole isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to the position of the bromine substituent, leading to unique chemical shifts and coupling patterns for each isomer. Advanced 2D NMR techniques are often essential for unambiguous assignments.[9][10]

¹H NMR: Deciphering the Aromatic Region

The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum holds the key to identifying the substitution pattern on the phenyl ring.

  • 4-Bromophenyl (para): This isomer presents the simplest pattern. Due to the molecule's symmetry, the four aromatic protons appear as two distinct signals, each integrating to 2H. These signals form a characteristic pair of doublets (an AA'BB' system) with a typical ortho coupling constant (³JHH) of ~8-9 Hz.

  • 3-Bromophenyl (meta): This pattern is more complex. It results in four distinct signals for the four aromatic protons, often appearing as a narrow triplet (or doublet of doublets), a doublet, another doublet, and a broad singlet or triplet for the proton between the two substituents.

  • 2-Bromophenyl (ortho): Similar to the meta isomer, this substitution also produces four distinct signals in the aromatic region, typically appearing as complex multiplets.

The chemical shift of the triazole proton (C5-H for a 1,4-disubstituted triazole) is also informative, often appearing as a singlet downfield (around 7.5-8.5 ppm).[11]

¹³C NMR: The Influence of the Bromo-Substituent

The ¹³C NMR spectrum provides complementary information. The carbon directly attached to the bromine (C-Br) is significantly shielded and its chemical shift is a key indicator. Furthermore, the number of signals in the aromatic region confirms the symmetry (or lack thereof) of the phenyl ring.

Isomer¹H Aromatic Pattern¹³C Aromatic SignalsKey Differentiator
para (4-bromo) Two doublets (AA'BB' system), 2H each4 signals (2 intense, 2 weak due to symmetry)Symmetrical ¹H NMR pattern.
meta (3-bromo) Four complex signals, 1H each6 signalsComplex, asymmetric ¹H pattern.
ortho (2-bromo) Four complex signals, 1H each6 signalsComplex, asymmetric ¹H pattern.

Table 3: Comparative NMR Signatures of Bromophenyl Triazole Isomers.

2D NMR: Connecting the Dots with COSY, HSQC, and HMBC

When 1D spectra are ambiguous due to signal overlap or complex coupling, 2D NMR experiments are indispensable.[12][13]

  • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, helping to trace the connectivity within the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This is crucial for definitively assigning carbon signals.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the ultimate tool for confirming the overall structure. For example, an HMBC experiment can show a correlation from the triazole C5-H proton to the phenyl C1 carbon, confirming the connection between the two rings. It is also invaluable for differentiating triazole regioisomers (e.g., 1,4- vs 1,5-disubstitution).[13][14]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if needed):

    • Acquire a phase-sensitive COSY spectrum.

    • Acquire an HSQC spectrum.

    • Acquire an HMBC spectrum, optimizing the long-range coupling delay for ~8 Hz.

  • Data Analysis and Cross-Referencing:

    • Step A: Analyze the ¹H NMR aromatic region to hypothesize the substitution pattern (para, meta, or ortho) based on symmetry and multiplicity.

    • Step B: Use the HSQC spectrum to assign the chemical shifts of the protonated aromatic carbons.

    • Step C: Use the COSY spectrum to confirm the H-H adjacencies in the phenyl ring.

    • Step D: Use the HMBC spectrum to confirm long-range connectivities, such as the link from the phenyl protons to the triazole carbons and vice-versa. This validates the overall molecular framework.

Conclusion

The structural elucidation of similar bromophenyl triazole compounds is a challenge that highlights the necessity of a methodical and multi-faceted analytical approach. Relying on a single piece of spectral data is insufficient and can lead to incorrect assignments. By systematically applying HRMS to confirm the elemental formula, FT-IR to verify functional groups, and a suite of 1D and 2D NMR experiments to map the precise atomic connectivity, researchers can achieve unambiguous and confident structural characterization. This cross-referencing workflow transforms individual spectra from disparate data points into a cohesive, self-validating body of evidence, which is the cornerstone of scientific integrity in chemical research.

References

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  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Available from: [Link]

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  • Al-Bayati, R. I. H., & Moustafa, A. H. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

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  • Salgado, A., et al. (2010). Differentiation between[2][5][8]triazolo[1,5-a] pyrimidine and[2][5][8]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-22. Available from: [Link]

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Validation

"peer-reviewed studies on the biological evaluation of 4-alkyl-5-aryl-1,2,4-triazole-3-thiols"

A Comparative Guide to the Biological Evaluation of 4-Alkyl-5-Aryl-1,2,4-Triazole-3-thiols This guide provides a comprehensive analysis of the biological activities of 4-alkyl-5-aryl-1,2,4-triazole-3-thiols, a class of h...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Evaluation of 4-Alkyl-5-Aryl-1,2,4-Triazole-3-thiols

This guide provides a comprehensive analysis of the biological activities of 4-alkyl-5-aryl-1,2,4-triazole-3-thiols, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The unique structural arrangement of the 1,2,4-triazole nucleus, combined with the versatility of substitutions at the alkyl and aryl positions, makes these compounds a promising scaffold for developing novel therapeutic agents.[1][2] We will delve into their synthesis, compare their performance across various biological assays, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. It is a structural component in numerous well-established drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[1] The thione/thiol tautomerism at the 3-position, along with the N-4 alkyl and C-5 aryl substitutions, provides a rich chemical space for modulating biological activity. These modifications influence the compound's lipophilicity, electronic properties, and steric profile, which in turn dictate its interaction with biological targets like enzymes and receptors.[1]

General Synthetic Pathway

The most common and efficient method for synthesizing the 4-alkyl-5-aryl-1,2,4-triazole-3-thiol core involves the cyclization of substituted thiosemicarbazides.[3][4] This multi-step process typically begins with an aryl hydrazide, which is reacted with an alkyl isothiocyanate, followed by base-catalyzed intramolecular cyclization.

Synthetic_Workflow General Synthesis of 4-Alkyl-5-Aryl-1,2,4-Triazole-3-thiols A Aroyl Hydrazide (Ar-CO-NH-NH2) C N-Aroyl-N'-Alkyl Thiosemicarbazide A->C + Step 1: Condensation B Alkyl Isothiocyanate (R-N=C=S) B->C D 4-Alkyl-5-Aryl- 1,2,4-Triazole-3-thiol C->D Step 2: Base-catalyzed Cyclization (e.g., NaOH)

Caption: General synthetic route for 4-alkyl-5-aryl-1,2,4-triazole-3-thiols.

Comparative Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thiol are widely investigated for their potential to combat bacterial and fungal pathogens.[2][3][5] The mode of action often involves the disruption of microbial cell wall synthesis or interference with essential enzymatic pathways. The evaluation is typically performed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Structure-Activity Relationship (SAR) Insights

Analysis of various studies reveals key structural features that influence antimicrobial potency:

  • Aryl Substituent (C-5): The presence of electron-withdrawing groups (e.g., chloro, nitro) or heterocyclic rings on the C-5 aryl moiety often enhances activity.[1] This is likely due to improved binding interactions with microbial targets.

  • Alkyl Substituent (N-4): The nature of the alkyl group at the N-4 position can modulate the compound's solubility and cell permeability. Studies have shown that smaller, less bulky alkyl groups can be favorable.[4]

  • Thiol Group (C-3): The C-3 thiol group is crucial for activity and serves as a handle for further derivatization to S-substituted analogues, which can lead to a significant change in antimicrobial and antifungal profiles.[5]

Comparative Data: Antibacterial and Antifungal Screening
Compound SeriesN-4 Substituent (Alkyl)C-5 Substituent (Aryl)Test OrganismActivity (MIC in µg/mL)Reference
4a-c AllylPyridin-2-ylS. aureus62.5[4]
4a-c AllylPyridin-3-ylE. coli125[4]
Series 1 EthylPyridin-4-yl derivativeC. albicans31.25 - 62.5[5]
Series 2 PhenylPhenylVarious Bacteria/FungiPromising Activity[6][7]
MM4 series Arylamino-methyl3-methoxyphenylM. tuberculosis H37RvGood Activity[8][9]
Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for assessing the in vitro antimicrobial activity of novel compounds. Its trustworthiness relies on the inclusion of appropriate controls to validate the results.

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This step is critical for standardizing the initial bacterial load.

    • Dilute this suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). The choice of DMSO is due to its ability to solubilize a wide range of organic compounds.

    • In a 96-well microtiter plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Controls:

      • Positive Control: A well containing a known effective antibiotic (e.g., Ciprofloxacin).

      • Negative Control: A well containing only the inoculated broth (no compound).

      • Solvent Control: A well containing the highest concentration of DMSO used.

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MIC_Assay_Workflow Workflow for MIC Determination cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase A 1. Prepare Bacterial Inoculum (0.5 McFarland) D 4. Inoculate Wells with Bacterial Suspension A->D B 2. Prepare Compound Stock Solution (in DMSO) C 3. Perform 2-fold Serial Dilution of Compound in 96-well Plate B->C C->D Add Compound Plates E 5. Include Positive, Negative, & Solvent Controls D->E F 6. Incubate at 37°C for 18-24 hours E->F G 7. Read Results: Determine Lowest Concentration with No Visible Growth (MIC) F->G Visual Inspection

Caption: Step-by-step workflow for the broth microdilution antimicrobial assay.

Comparative Anticancer Activity

The 1,2,4-triazole scaffold is a cornerstone in the development of anticancer agents.[10] Compounds of this class have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like aromatase, disruption of cell cycle progression, and induction of apoptosis.[11][12] A recent study identified a series of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as potential inhibitors of the p53-MDM2 interaction, a critical pathway in cancer prevention.[11]

Structure-Activity Relationship (SAR) Insights
  • Aryl Substituent (C-5): The nature and position of substituents on the C-5 aryl ring are critical. For instance, a 4-chlorophenyl group has shown significant activity, potentially by mimicking key binding residues of p53.[11]

  • S-Substitution (C-3): Derivatization of the thiol group can lead to compounds with potent activity. Linking the thiol to moieties like hydroxamic acid has produced compounds with superior anticancer potency in preclinical models.[13]

  • N-4 Substituent: The group at the N-4 position influences the molecule's overall conformation, which can affect its ability to fit into the binding pocket of a target protein.

Comparative Data: In Vitro Antiproliferative Activity
CompoundN-4 SubstituentC-5 SubstituentCell LineActivity (IC₅₀ in µM)Reference
6h Phenyl4-chlorophenylA549 (Lung)3.854[11]
6h Phenyl4-chlorophenylU87 (Glioblastoma)4.151[11]
6b AminoSubstituted ArylMCF-7 (Breast)Potent Activity[13]
112c Substituted BenzylideneaminoCoumarin derivativeHCT 116 (Colon)4.363[14]
47f Substituted ArylDiflunisal derivativeHCT-116 (Colon)6.2[14]
Proposed Mechanism: p53-MDM2 Interaction

The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the MDM2 oncoprotein, which binds to p53 and targets it for degradation. Small molecules that can block this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Certain 4-alkyl-5-aryl-1,2,4-triazole-3-thiols have been designed to act as such inhibitors.[11]

p53_MDM2_Pathway Inhibition of p53-MDM2 Interaction p53 p53 (Tumor Suppressor) Degradation Ubiquitination & Proteasomal Degradation p53->Degradation Targeted for Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces MDM2 MDM2 (Oncoprotein) MDM2->p53 Binds & Inhibits Triazole 1,2,4-Triazole Inhibitor Triazole->MDM2 Blocks Binding Site

Caption: Triazole inhibitors can block the MDM2-p53 interaction, restoring p53 function.

Comparative Anti-inflammatory and Other Activities

Beyond antimicrobial and anticancer effects, this class of compounds has demonstrated significant potential as anti-inflammatory, analgesic, and hypoglycemic agents.[15][16][17]

Anti-inflammatory Activity

Several studies have synthesized 5-aryl-3-alkylthio-1,2,4-triazoles and their corresponding sulfones, evaluating them for anti-inflammatory and analgesic properties.[16][18] A key finding is that alkylsulfone derivatives are often more potent than their alkylthio counterparts.[16] The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Some triazole derivatives have been specifically designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[19]

Comparative Data: Anti-inflammatory and Hypoglycemic Activity
Compound SeriesKey Structural FeatureBiological ActivityKey FindingReference
Series 1 Alkylsulfone derivativesAnti-inflammatory, AnalgesicSulfones more potent than alkylthio analogs; low ulcerogenic risk.[16]
10d 3-ethylthio, 4-(methylsulfonylphenyl)COX-2 InhibitionExhibited high in vitro selectivity for COX-2 over COX-1.[19]
Series 2 5-(methoxyphenyl) derivativesAnti-inflammatorySeveral derivatives showed significant activity in edema assays.[17]
Series 3 4-Alkyl-5-aryl-3-thiolsHypoglycemicIdentified as potential agents for lowering blood sugar.[15]

Conclusion and Future Directions

The 4-alkyl-5-aryl-1,2,4-triazole-3-thiol scaffold is a remarkably versatile platform for the development of new therapeutic agents. The extensive body of peer-reviewed literature demonstrates its potential across a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The comparative analysis reveals that subtle modifications to the N-4 alkyl and C-5 aryl substituents can lead to significant changes in biological potency and selectivity. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most active compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness.

  • Combinatorial Synthesis: Expanding the chemical diversity of these libraries to uncover novel structure-activity relationships.

This guide serves as a foundational resource for researchers in the field, providing not only a comparative overview of existing data but also the practical methodologies required to advance the discovery and development of this promising class of compounds.

References

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • ChemInform Abstract: Synthesis and Biological Screening of 1,2,4-Triazole Derivatives. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2023). Al Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • Synthesis and biological screening of 1,2,4-triazole derivatives. (2015). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). ScienceRise: Pharmaceutical Science. Retrieved January 15, 2026, from [Link]

  • Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (2019). PubMed. Retrieved January 15, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. (n.d.). Inforesights Publishing. Retrieved January 15, 2026, from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]

  • 4-Alkyl-5-aryl-4H-1,2,4-triazole-3-thiols as hypoglycemic agents. (1970). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Preparation of 5-aryl-3-alkylthio-1,2,4-triazoles and corresponding sulfones with antiinflammatory-analgesic activity. (2007). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). PubMed. Retrieved January 15, 2026, from [Link]

  • Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul University Press. Retrieved January 15, 2026, from [Link]

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  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (2013). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]

  • Synthesis, Biological Evaluation and Molecular Docking studies of Novel 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles Derivatives targeting Mycobacterium tuberculosis. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship....

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, a member of the functionalized triazole class, requires meticulous handling from procurement to disposal. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and an understanding of its chemical nature. The causality behind each step is explained to ensure that these procedures are not just followed, but understood.

Hazard Identification and Risk Assessment

  • Brominated Aromatic System: Compounds containing brominated aromatic rings are often flagged for environmental persistence and a potential for bioaccumulation.[1][2] Many are considered toxic and can form more hazardous byproducts, such as polybrominated dibenzodioxins, under incomplete incineration.[3]

  • 1,2,4-Triazole-3-thiol Core: The triazole moiety is found in many biologically active compounds.[4][5] The thiol (-SH) group can be reactive and may present as the thione (C=S) tautomer.[6][7] Triazole derivatives can exhibit varying levels of toxicity, with some classified as harmful if swallowed and causing serious eye irritation.[8][9]

  • General Classification: As a halogenated organic compound, it must be treated as hazardous waste and segregated accordingly.[10][11]

Based on data from structurally similar compounds, we can summarize the likely hazard profile.

PropertyInferred Value / ClassificationRationale & Source
Physical Form SolidBased on analogs like 5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Chemical Class Halogenated Organic Compound; Sulfur CompoundContains Bromine (halogen) and a thiol group (sulfur). This dictates its segregation into the "Halogenated Organic Waste" stream.[10][11]
Acute Toxicity (Oral) Likely Category 4 (Harmful if swallowed)Inferred from GHS classifications of similar triazole compounds.[8][9]
Eye/Skin Irritation Likely an irritantCommon hazard for functionalized heterocyclic compounds.[8]
Environmental Hazard Persistent, with potential for bioaccumulation.Aromatic brominated compounds are known for their environmental persistence and are receiving regulatory scrutiny.[1][2]
Combustion Hazards May produce toxic gases upon combustion, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and hydrogen bromide (HBr).Standard decomposition products for a compound containing C, H, N, S, and Br.
Waste Classification Hazardous Chemical WasteAny unwanted or unusable chemical that poses a potential hazard is defined as chemical waste and must be disposed of through proper channels.[12][13]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound in any capacity, including for disposal, ensure the following PPE is worn to create a barrier against exposure.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.

  • Hand Protection: Wear nitrile gloves. Given the compound's aromatic nature, which can sometimes compromise glove integrity over time, double-gloving is a prudent measure.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the solid compound, especially when weighing or transferring, must be done in a certified chemical fume hood to prevent inhalation of fine particulates.[10][14]

Disposal Workflow: A Decision-Based Approach

The following diagram outlines the logical flow for managing waste streams associated with 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol.

G Disposal Decision Workflow for 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol start Identify Waste Stream solid_waste Is it solid waste? (e.g., expired reagent, contaminated gloves, weigh paper) start->solid_waste liquid_waste Is it liquid waste? (e.g., solvent rinsate) solid_waste->liquid_waste No solid_container Collect in a dedicated, clearly labeled 'Halogenated Organic Solid Waste' container. solid_waste->solid_container Yes container_waste Is it an empty container? liquid_waste->container_waste No liquid_container Collect in a dedicated, leak-proof 'Halogenated Organic Liquid Waste' container. Must be chemically compatible. liquid_waste->liquid_container Yes decon Decontaminate via Triple-Rinse Protocol. container_waste->decon Yes pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). container_waste->pickup No (Waste still present) seal_solid Keep container sealed when not in use. Store in a designated satellite accumulation area. solid_container->seal_solid seal_solid->pickup seal_liquid Keep container sealed when not in use. Use secondary containment. Do NOT overfill. liquid_container->seal_liquid seal_liquid->pickup dispose_container Deface original label. Dispose of rinsed container as non-hazardous waste (e.g., glass disposal). decon->dispose_container

Caption: Decision workflow for proper segregation and disposal of waste.

Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory. Never dispose of this chemical down the drain or in the regular trash.[10][15] Intentional dilution to avoid hazardous waste regulations is illegal.[16][17]

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Work Area: Perform all steps inside a certified chemical fume hood.

  • Container: Use a designated, sealable, and clearly labeled hazardous waste container. The label must read "Hazardous Waste" and specify the contents: "Halogenated Organic Solid Waste" and list "5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol".[13][16]

  • Transfer: Carefully transfer the solid chemical from its original container into the waste container.

  • Seal and Store: Securely close the waste container. Store it in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[16]

  • Pickup: Once the container is full (no more than 90%), arrange for pickup by your institution's Environmental Health & Safety (EHS) or equivalent department.[13]

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items like gloves, weigh boats, paper towels, and bench protectors contaminated with the compound.

  • Segregation: Do NOT mix this waste with non-hazardous or non-halogenated waste.

  • Collection: Place all contaminated solid items into the same "Halogenated Organic Solid Waste" container described in Protocol 1.[12] Many institutions recommend lining a pail with a clear plastic bag for this purpose.[12]

  • Labeling and Storage: Ensure the container is properly labeled and sealed when not in use.[15]

  • Pickup: Request a waste pickup when the container is full.

Protocol 3: Decontamination of Empty Containers

An "empty" container that held this compound is still considered hazardous until properly decontaminated.

  • First Rinse: In a chemical fume hood, rinse the container with a suitable solvent (e.g., acetone or methanol). This first rinseate is considered acutely hazardous and MUST be collected for disposal.[15][17]

  • Collection of Rinseate: Pour the first rinseate into your "Halogenated Organic Liquid Waste" container.

  • Subsequent Rinses: Perform two additional rinses with the same solvent. For highly toxic chemicals, it is best practice to collect all three rinses as hazardous waste.[15][17] Given the data gaps for this specific compound, the most conservative approach is to collect all three rinses.

  • Final Disposal: After triple-rinsing and allowing the container to air-dry in the fume hood, obliterate or remove the original chemical label.[15] The container can now be disposed of as non-hazardous waste (e.g., in a designated glass disposal box).[15]

Spill Management

In the event of a small spill within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: If it is safe to do so, prevent the spread of the solid powder.

  • Cleanup: Use an absorbent material appropriate for chemical spills. Do not use combustible materials like paper towels for the initial cleanup of a large spill.

  • Collection: Carefully sweep or wipe the contaminated material and place it in your "Halogenated Organic Solid Waste" container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and dispose of the cloth as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.[13]

By implementing these procedures, you contribute to a safe research environment and ensure that novel compounds are managed responsibly throughout their lifecycle.

References

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  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Holota, S., et al. (2020). Semantic Scholar.

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